Product packaging for L-Lysine monohydrochloride(Cat. No.:CAS No. 657-27-2)

L-Lysine monohydrochloride

Cat. No.: B1675776
CAS No.: 657-27-2
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-lysine hydrochloride is the hydrochloride salt of L-lysine It contains a L-lysine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O2.ClH<br>C6H15ClN2O2 B1675776 L-Lysine monohydrochloride CAS No. 657-27-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26124-78-7, 28826-16-6, 56-87-1 (Parent)
Record name L-Lysine, hydrochloride (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26124-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(L-lysine) hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28826-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9029198
Record name L-(+)-Lysine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9029198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Lysine monohydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15294
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10098-89-2, 657-27-2, 657-26-1
Record name L-Lysine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10098-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name lysine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-(+)-Lysine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9029198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Lysine hydrochloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to L-Lysine Monohydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies for L-Lysine monohydrochloride. It is intended to serve as a technical resource for professionals in research and development.

Chemical Structure

This compound is the hydrochloride salt of L-lysine, an essential α-amino acid. The structure consists of a chiral alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a butyl group terminated with an amino group (the ε-amino group). The monohydrochloride form indicates that one of the amino groups is protonated and associated with a chloride ion.

L_Lysine_Monohydrochloride_Structure C1 HO C3 C C1->C3 C2 O C3->C2 C4 C3->C4 C5 H C4->C5 C6 H₃N⁺ C4->C6 C7 CH₂ C4->C7 Cl Cl⁻ C6->Cl C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 NH₂ C10->C11 inv1 inv2 inv3 inv4 inv5

Figure 1: Chemical Structure of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for applications in formulation, biochemistry, and cell culture.[1][2]

PropertyValue
IUPAC Name (2S)-2,6-diaminohexanoic acid hydrochloride[1][3]
CAS Number 657-27-2[1][3][4][5][6][7]
Molecular Formula C₆H₁₅ClN₂O₂[1][3][4][7][8]
Molecular Weight 182.65 g/mol [1][2][3][4][6][7][9][10]
Appearance White or nearly white, free-flowing crystalline powder[1][4][11]
Melting Point 263-264 °C (decomposes)[1][2][4][6][10][12]
Solubility in Water Freely soluble; ~65 g/100 mL at 20°C; 420 g/L[1][4][5][13][14][15]
Solubility in Organics Almost insoluble in alcohol and ether[4][11]
pH (Aqueous Solution) 5.0 - 6.0 (for a 91.3 g/L solution at 25°C)[1][5][10][13]
Density ~1.28 g/cm³ at 20°C[1][4]
pKa Values (of L-Lysine) pK₁ (α-carboxyl): 2.18; pK₂ (α-amino): 8.95; pK₃ (ε-amino): 10.53[6]
Specific Optical Rotation [α]D²⁰: +21° (c=8, 6N HCl)[1][4]; [α]D²³: +25.9° (c=2, 6N HCl)[6][12]

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below.

The pKa values, which correspond to the ionizable carboxyl and amino groups, are determined experimentally via potentiometric titration.[16][17]

Principle: An aqueous solution of this compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The titration curve (pH vs. volume of titrant added) reveals inflection points corresponding to the pKa values of the α-carboxyl, α-amino, and ε-amino groups.[17][18] The pKa is the pH at which an ionizable group is half-protonated and half-deprotonated.[17]

Methodology:

  • Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration: Place a known volume (e.g., 20 mL) of the lysine solution into a beaker.[18] Begin titrating with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.5 mL).

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[18]

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show three buffering regions. The midpoint of each of these regions corresponds to a pKa value.[17] The isoelectric point (pI) can be calculated by averaging the pKa values of the two amino groups (pK₂ and pK₃).[19]

The chirality of this compound is confirmed by measuring its ability to rotate plane-polarized light.[20][21]

Principle: A solution of a chiral compound will rotate the plane of linearly polarized light by a specific angle. This angle of rotation (α) is dependent on the concentration of the solution, the path length of the light through the solution, temperature, and the wavelength of the light.[20][22] The specific rotation [α] is a standardized physical constant for a chiral substance.[21][23]

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a specific solvent (e.g., 6N HCl) to a precise concentration (c), typically expressed in g/mL.[1][4]

  • Instrument Setup: Turn on the polarimeter's light source (typically a sodium lamp, D-line at 589 nm) and allow it to warm up. Calibrate the instrument by measuring the rotation of the pure solvent (blank), which should be zero.[22]

  • Measurement: Fill the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared lysine solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed angle of rotation (α).[21][22]

  • Calculation: Calculate the specific rotation using Biot's law: [α] = α / (l * c) .[22] The temperature and wavelength used for the measurement should always be reported.

A. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A solid sample of this compound is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, a mull can be prepared with Nujol.[24]

  • Analysis: The sample is placed in the FTIR spectrometer. The instrument passes infrared radiation through the sample, and a detector measures the wavelengths at which the radiation is absorbed.

  • Interpretation: The resulting spectrum shows absorption bands characteristic of specific functional groups, such as N-H stretching (amino groups), C=O stretching (carboxyl group), and C-H stretching. For this compound, characteristic peaks include those for the NH₃⁺ symmetric bending and C-O stretching.[25]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), as it is highly soluble in water.[26][27]

  • Analysis: The sample tube is placed into the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to probe the magnetic properties of the ¹H and ¹³C nuclei.

  • Interpretation: The ¹H NMR spectrum will show distinct signals for the protons on the α-carbon and the different methylene (CH₂) groups in the side chain. The ¹³C NMR spectrum will similarly show separate signals for each unique carbon atom in the molecule.[12] The chemical shifts, splitting patterns, and integration of these signals are used to confirm the molecular structure.

Analytical Workflow

The logical process for the complete characterization of a sample of this compound is illustrated below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_spectroscopy Spectroscopic Analysis cluster_results Data Interpretation A Receive L-Lysine Monohydrochloride Sample B Prepare Aqueous Solution (Known Concentration) A->B C Prepare Solid Sample (e.g., KBr Pellet) A->C D Prepare D₂O Solution A->D E Potentiometric Titration B->E F Polarimetry B->F G FTIR Spectroscopy C->G H NMR Spectroscopy (¹H and ¹³C) D->H I Determine pKa Values & Isoelectric Point (pI) E->I J Determine Specific Optical Rotation [α] F->J K Identify Functional Groups G->K L Confirm C-H Framework H->L M Comprehensive Characterization Report I->M J->M K->M L->M

Figure 2: Workflow for this compound Characterization.

References

L-Lysine Monohydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of L-Lysine monohydrochloride, a critical amino acid salt with wide-ranging applications in scientific research and pharmaceutical development. This document details its fundamental physicochemical properties, outlines key experimental protocols, and explores its involvement in significant biological signaling pathways.

Core Properties of this compound

This compound is the hydrochloride salt of L-lysine, an essential amino acid. Its salt form enhances stability and solubility, making it a versatile reagent in numerous laboratory applications.

PropertyValueReferences
CAS Number 657-27-2[1][2][3][4]
Molecular Formula C₆H₁₄N₂O₂·HCl[2]
Molecular Weight 182.65 g/mol [1][2]
Appearance White crystalline powder[1]
Melting Point 263-264 °C (decomposes)[1]
Solubility Freely soluble in water[1]
pH (10% solution) 5.0 - 6.0[4]

Experimental Protocols

This compound is a key component in various experimental procedures, from tissue fixation to blocking non-specific binding in immunoassays.

Periodate-Lysine-Paraformaldehyde (PLP) Fixative

PLP fixative is widely used in immunohistochemistry and electron microscopy to preserve cellular and tissue morphology.

Materials:

  • This compound

  • Paraformaldehyde (PFA)

  • Sodium Periodate (NaIO₄)

  • Dibasic Sodium Phosphate (Na₂HPO₄)

  • Monobasic Sodium Phosphate (NaH₂PO₄)

  • Distilled water (dH₂O)

Protocol:

  • Prepare Lysine-Phosphate Buffer:

    • Dissolve this compound in a 0.1 M sodium phosphate buffer to a final concentration of 0.2 M.

    • Adjust the pH to 7.4.

  • Prepare Paraformaldehyde Solution:

    • Prepare a 4% or 8% PFA solution in 0.1 M sodium phosphate buffer. Heating to 60°C may be required to dissolve the PFA.

  • Prepare Final PLP Solution (Freshly before use):

    • Combine the lysine-phosphate buffer and the paraformaldehyde solution.

    • Add solid sodium periodate to a final concentration of 0.01 M.

    • The final concentrations are typically 2% paraformaldehyde, 0.075 M lysine, and 0.01 M sodium periodate in 0.037 M phosphate buffer.

  • Tissue Fixation:

    • Immerse fresh tissue in the PLP fixative.

    • Incubate for 4-6 hours at 4°C for standard immunohistochemistry.

Immunohistochemistry (IHC) Blocking Solution

L-Lysine solutions can be used to block unreacted aldehyde groups after fixation, reducing non-specific background staining.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

Protocol:

  • Prepare Blocking Solution:

    • Dissolve this compound in PBS or TBS to a final concentration of 0.1 M.

    • Adjust the pH to 7.4.

  • Blocking Procedure:

    • After tissue fixation and permeabilization, incubate the slides in the L-Lysine blocking solution.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the slides with PBS or TBS before proceeding with the primary antibody incubation.

Signaling Pathways and Mechanisms of Action

This compound is involved in several key biological pathways, making it a subject of interest in various research fields.

Antiviral Activity: Arginine Antagonism

L-Lysine exhibits antiviral properties, particularly against Herpes Simplex Virus (HSV), by acting as an antagonist to L-arginine, an amino acid essential for viral replication.

G L-Lysine and L-Arginine Compete for Cellular Transport cluster_cell Host Cell Cellular Transporter Cellular Transporter HSV Replication HSV Replication Cellular Transporter->HSV Replication Arginine required for viral proteins L-Lysine L-Lysine L-Lysine->Cellular Transporter Competitive Inhibition L-Lysine->HSV Replication Inhibition L-Arginine L-Arginine L-Arginine->Cellular Transporter Uptake

Caption: Competitive antagonism of L-Arginine uptake by L-Lysine.

The structural similarity between L-lysine and L-arginine leads to competition for the same cellular amino acid transporters.[5][6] Increased extracellular concentrations of L-lysine saturate these transporters, thereby reducing the intracellular uptake of L-arginine. As HSV replication is dependent on a sufficient supply of L-arginine for the synthesis of viral proteins, this competitive inhibition by L-lysine effectively suppresses viral proliferation.[4][6]

Pain Management: NMDA Receptor Modulation

Recent studies have highlighted the potential of L-lysine in pain management through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and chronic pain.

L-Lysine's Role in NMDA Receptor Inhibition cluster_neuron Postsynaptic Neuron NMDA Receptor NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Pain Signal Propagation Pain Signal Propagation Ca2+ Influx->Pain Signal Propagation Glutamate Glutamate Glutamate->NMDA Receptor Activation L-Lysine L-Lysine L-Lysine->NMDA Receptor Inhibition

Caption: L-Lysine inhibits NMDA receptor activation, reducing pain signaling.

L-lysine is thought to act as an antagonist at the NMDA receptor, although the precise molecular mechanism is still under investigation.[1][3][7] By inhibiting the binding of the excitatory neurotransmitter glutamate, L-lysine can reduce the influx of calcium ions into the postsynaptic neuron. This dampening of neuronal excitability contributes to a reduction in the propagation of pain signals, suggesting a potential therapeutic role for L-lysine in chronic pain conditions.[1][3][7]

Analgesic Effects: Modulation of Serotonin and Dopamine Pathways

L-lysine may also exert its analgesic effects by influencing the levels of key neurotransmitters involved in mood and pain perception, such as serotonin and dopamine.

Modulation of Neurotransmitters by L-Lysine for Pain Relief L-Lysine L-Lysine Serotonin Levels Serotonin Levels L-Lysine->Serotonin Levels Increases Dopamine Levels Dopamine Levels L-Lysine->Dopamine Levels Increases Pain Perception Pain Perception Serotonin Levels->Pain Perception Modulates (Reduces) Dopamine Levels->Pain Perception Modulates (Reduces)

Caption: L-Lysine may increase serotonin and dopamine, leading to pain reduction.

Studies suggest that L-lysine can modulate serotonergic and dopaminergic systems.[1][3][7] By potentially increasing the synthesis and release of serotonin and dopamine in the central nervous system, L-lysine can enhance the body's natural pain-inhibiting pathways. These neurotransmitters play a crucial role in descending pain modulatory circuits, which can suppress the transmission of nociceptive signals from the periphery to the brain.

References

A Comprehensive Technical Guide to (2S)-2,6-diaminohexanoic acid;hydrochloride (L-Lysine Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2,6-diaminohexanoic acid;hydrochloride, systematically known by its IUPAC name, is an essential amino acid critical for a myriad of physiological functions. Commonly referred to as L-Lysine hydrochloride, this compound is integral to protein synthesis, tissue repair, and the production of enzymes, hormones, and antibodies. Its hydrochloride salt form enhances stability and solubility, making it suitable for a wide range of research and pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, biological roles, relevant signaling pathways, and detailed experimental protocols for its analysis and application.

Chemical and Physical Properties

L-Lysine hydrochloride is a white crystalline powder with high solubility in water. A summary of its key physicochemical properties is presented below.

PropertyValueReference
IUPAC Name (2S)-2,6-diaminohexanoic acid;hydrochloride[1][2]
Molecular Formula C₆H₁₅ClN₂O₂[1]
Molecular Weight 182.65 g/mol [1]
Melting Point 263-264 °C
Water Solubility 65 g/100 mL (20 °C)
Specific Rotation [α] +20.4° to +21.4° (80 mg/mL in 6 N HCl)
Appearance White crystalline powder
CAS Number 657-27-2[1][2]

Biological Significance and Signaling Pathways

L-Lysine is not merely a building block for proteins; it is also an active signaling molecule involved in several key cellular pathways.

Lysine Metabolism

In mammals, L-lysine is catabolized primarily through two pathways in the liver mitochondria: the saccharopine pathway and the pipecolate pathway. Both pathways converge to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Lysine_Catabolism cluster_saccharopine Saccharopine Pathway cluster_pipecolate Pipecolate Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase Pipecolic_Acid Pipecolic_Acid Lysine->Pipecolic_Acid alpha_KG α-Ketoglutarate alpha_KG->Saccharopine AASA α-Aminoadipic Semialdehyde Saccharopine->AASA Saccharopine dehydrogenase AAA α-Aminoadipic Acid AASA->AAA alpha_KAA α-Ketoadipic Acid AAA->alpha_KAA Glutaryl_CoA Glutaryl-CoA alpha_KAA->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Pipecolic_Acid->AASA

Fig. 1: Lysine Catabolism Pathways
mTOR Signaling Pathway

L-Lysine has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 by L-lysine can suppress autophagic proteolysis and stimulate protein synthesis, particularly in skeletal muscle.

mTOR_Signaling Lysine L-Lysine mTORC1 mTORC1 Lysine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy suppresses Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis disinhibition Serotonin_Modulation Lysine L-Lysine HTR4 5-HT4 Receptor Lysine->HTR4 partially antagonizes Serotonin Serotonin (5-HT) Serotonin->HTR4 activates Anxiety_Response Anxiety Response HTR4->Anxiety_Response modulates Gut_Motility Gut Motility HTR4->Gut_Motility modulates Cell_Coating_Workflow start Start add_pll Add Poly-L-Lysine solution to culture surface start->add_pll incubate Incubate for 5-15 minutes at room temperature add_pll->incubate aspirate Aspirate excess solution incubate->aspirate rinse1 Rinse with sterile water/PBS (1st time) aspirate->rinse1 rinse2 Rinse with sterile water/PBS (2nd time) rinse1->rinse2 rinse3 Rinse with sterile water/PBS (3rd time) rinse2->rinse3 dry Air dry completely (at least 2 hours) rinse3->dry add_cells Add cells and medium dry->add_cells end_process End add_cells->end_process

References

L-Lysine Monohydrochloride: A Comprehensive Technical Guide to its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, plays a pivotal role in a multitude of physiological processes. Its monohydrochloride salt, a common form used in supplementation and research, exerts its biological effects through diverse and complex mechanisms. This technical guide provides an in-depth exploration of the core mechanisms of action of L-Lysine monohydrochloride, focusing on its antiviral properties, its role as a neuromodulator, its involvement in protein synthesis and modification, and its influence on mineral absorption and nitric oxide pathways. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development and biomedical science.

Antiviral Mechanism of Action: The Arginine-Lysine Antagonism

One of the most well-documented mechanisms of L-Lysine is its antagonistic relationship with L-Arginine, another amino acid. This antagonism is particularly relevant in the context of Herpes Simplex Virus (HSV) replication. HSV is highly dependent on L-Arginine for the synthesis of its viral proteins.[1] L-Lysine competes with L-Arginine for cellular uptake and incorporation into viral proteins, thereby inhibiting viral replication.[2]

Competitive Inhibition of Arginine Uptake and Utilization

L-Lysine and L-Arginine share common cellular transport systems. An increased extracellular concentration of L-Lysine can competitively inhibit the transport of L-Arginine into cells, reducing its intracellular availability for viral protein synthesis. Furthermore, a high lysine-to-arginine ratio can lead to the production of non-functional viral proteins, as lysine may be erroneously incorporated in place of arginine, disrupting protein structure and function.

Data Presentation: L-Lysine Dose-Response in HSV Infection
Parameter Dosage Effect Study Population/Model Reference
Recurrence Rate< 1 g/day Ineffective for prophylaxis or treatment without a low-arginine diet.Human clinical trials[1]
Subjective Improvement> 3 g/day Improved patients' subjective experience of the disease.Human clinical trials[1]
Lesion Incidence1000 mg, 3 times/day for 6 monthsReduction in the number of lesions (p < 0.05).Human clinical trial[3]
Healing Time1000 mg, 3 times/day for 6 monthsReduced healing time (p < 0.05).Human clinical trial[3]
Lesion IncidenceNot specified63% reduction in lesion incidence in the first year.8-year follow-up pilot study[2]
Experimental Protocol: In Vitro HSV Plaque Reduction Assay

This protocol is a generalized procedure to assess the antiviral activity of L-Lysine against HSV in cell culture.

Materials:

  • Vero cells (or other HSV-permissive cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with varying concentrations of L-Lysine and L-Arginine

  • Fetal Bovine Serum (FBS)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Prepare media with different ratios of L-Lysine to L-Arginine. A standard medium can be used as a control.

  • Infect the confluent cell monolayers with a known dilution of HSV stock (e.g., to produce 50-100 plaques per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with methylcellulose medium containing the different L-Lysine/L-Arginine concentrations.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with a methanol/acetone solution.

  • Stain the cells with crystal violet solution and then wash with water.

  • Count the number of plaques in each well. The percentage of plaque reduction in the presence of L-Lysine compared to the control is calculated to determine its antiviral activity.

Signaling Pathway: L-Lysine and Arginine Antagonism in HSV Replication

G cluster_cell Host Cell Lysine_ext Extracellular L-Lysine Transporter Amino Acid Transporter Lysine_ext->Transporter High Concentration Arginine_ext Extracellular L-Arginine Arginine_ext->Transporter Lysine_int Intracellular L-Lysine Transporter->Lysine_int Arginine_int Intracellular L-Arginine Transporter->Arginine_int Competitive Inhibition HSV_Replication HSV Replication (Protein Synthesis) Lysine_int->HSV_Replication Inhibits/ Misincorporation Arginine_int->HSV_Replication Required for Replication Viral_Proteins Functional Viral Proteins HSV_Replication->Viral_Proteins NonFunctional_Proteins Non-Functional Viral Proteins HSV_Replication->NonFunctional_Proteins

Caption: Competitive inhibition of L-Arginine uptake by L-Lysine, hindering HSV replication.

Neuromodulatory Effects: Partial Antagonism of Serotonin 5-HT4 Receptors

L-Lysine has been shown to act as a partial antagonist at the serotonin 5-HT4 receptor.[4][5] This mechanism is implicated in its anxiolytic and gut-modulating effects. By binding to the 5-HT4 receptor, L-Lysine can modulate serotonergic signaling, which plays a crucial role in mood, anxiety, and gastrointestinal function.[6]

Data Presentation: L-Lysine Interaction with 5-HT4 Receptors
Parameter L-Lysine Concentration Effect Experimental Model Reference
5-HT Binding Inhibition0.8 mmol/dl9.17% inhibition of 5-HT binding to the 5-HT4 receptor.Radioligand binding assay[4][7]
5-HT-induced Contractions0.07 and 0.7 mmol/dlBlocked 5-HT-induced contractions.Isolated guinea pig ileum[4]
Experimental Protocol: Radioligand Binding Assay for 5-HT4 Receptor

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of L-Lysine for the 5-HT4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the 5-HT4 receptor (e.g., HEK293 cells) or from guinea pig striatum.

  • Radiolabeled 5-HT4 receptor antagonist (e.g., [³H]-GR113808).

  • Unlabeled this compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled L-Lysine in the assay buffer.

  • Include control tubes with only the radioligand (total binding) and with the radioligand plus a high concentration of an unlabeled known 5-HT4 antagonist (non-specific binding).

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the L-Lysine concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay

This protocol describes a method to assess the effect of L-Lysine on serotonin-induced contractions of the guinea pig ileum.[8][9]

Materials:

  • Male guinea pig.

  • Tyrode's solution (or similar physiological salt solution).

  • Organ bath with an isometric transducer.

  • Serotonin (5-HT) solutions.

  • This compound solutions.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the ileum.

  • Mount the ileum segment in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Record a baseline of spontaneous contractions.

  • Add serotonin to the bath to induce a contractile response.

  • After washing out the serotonin and allowing the tissue to return to baseline, pre-incubate the tissue with L-Lysine for a set period.

  • Add the same concentration of serotonin again in the presence of L-Lysine and record the contractile response.

  • Compare the amplitude of the serotonin-induced contraction in the absence and presence of L-Lysine to determine its antagonistic effect.

Signaling Pathway: L-Lysine as a 5-HT4 Receptor Antagonist

G Serotonin Serotonin (5-HT) Receptor 5-HT4 Receptor Serotonin->Receptor Agonist Lysine L-Lysine Lysine->Receptor Partial Antagonist G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Anxiety Modulation) PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: L-Lysine partially antagonizes the 5-HT4 receptor, modulating downstream signaling.

Role in Protein Synthesis and Post-Translational Modifications

As an essential amino acid, L-Lysine is a fundamental building block for protein synthesis.[10] Beyond its role in the primary structure of proteins, lysine residues are critical for the post-translational modifications that determine the structure and function of many proteins, most notably collagen.

Collagen Synthesis and Cross-Linking

L-Lysine is indispensable for the structural integrity of collagen, the most abundant protein in mammals. Specific lysine residues within procollagen chains are hydroxylated by the enzyme lysyl hydroxylase to form hydroxylysine. Subsequently, some hydroxylysine residues are glycosylated. Following the formation of the triple helix and secretion from the cell, lysyl oxidase catalyzes the oxidative deamination of the ε-amino groups of certain lysine and hydroxylysine residues to form reactive aldehydes. These aldehydes then spontaneously form covalent cross-links between collagen molecules, which are essential for the tensile strength and stability of collagen fibrils.[11]

Experimental Protocol: Lysyl Oxidase Activity Assay

This protocol is based on a fluorometric assay to measure the activity of lysyl oxidase, the key enzyme in collagen cross-linking.

Materials:

  • Lysyl Oxidase Activity Assay Kit (commercially available, e.g., from Abcam or Assay Genie).[12]

  • Tissue homogenates or cell culture media containing lysyl oxidase.

  • Fluorometric microplate reader.

Procedure:

  • Prepare samples (e.g., tissue extracts or conditioned cell media) according to the kit's instructions.

  • Prepare a reaction mix containing a specific lysyl oxidase substrate, a developer, and a fluorescent probe.

  • Add the reaction mix to the samples in a 96-well black plate.

  • Include a positive control (recombinant lysyl oxidase) and a negative control (with a lysyl oxidase inhibitor).

  • Incubate the plate at 37°C and measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode.[12]

  • The rate of increase in fluorescence is proportional to the lysyl oxidase activity in the sample.

Signaling Pathway: L-Lysine in Collagen Maturation

G Procollagen Procollagen Chain (with Lysine residues) Lysyl_Hydroxylase Lysyl Hydroxylase Procollagen->Lysyl_Hydroxylase Hydroxylysine Hydroxylysine Residues Lysyl_Hydroxylase->Hydroxylysine Hydroxylation Triple_Helix Procollagen Triple Helix Hydroxylysine->Triple_Helix Secretion Secretion from Cell Triple_Helix->Secretion Lysyl_Oxidase Lysyl Oxidase Secretion->Lysyl_Oxidase Aldehydes Reactive Aldehydes Lysyl_Oxidase->Aldehydes Oxidative Deamination Cross_linking Covalent Cross-linking Aldehydes->Cross_linking Collagen_Fibril Mature Collagen Fibril (High Tensile Strength) Cross_linking->Collagen_Fibril

Caption: The essential role of L-Lysine in the post-translational modifications and cross-linking of collagen.

Involvement in Carnitine Synthesis

L-Lysine is a crucial precursor for the endogenous synthesis of L-carnitine, a vital molecule for fatty acid metabolism.[6][13] L-carnitine facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, where they undergo β-oxidation to produce energy. The synthesis of L-carnitine is a multi-step enzymatic process that begins with the methylation of lysine residues within proteins.

The Carnitine Biosynthesis Pathway

The pathway commences with the methylation of specific lysine residues in proteins to form trimethyllysine, utilizing S-adenosylmethionine as the methyl donor. Following protein degradation, free trimethyllysine is released and undergoes a series of enzymatic reactions catalyzed by trimethyllysine dioxygenase, hydroxytrimethyllysine aldolase, trimethylaminobutyraldehyde dehydrogenase, and gamma-butyrobetaine dioxygenase to ultimately form L-carnitine.[14][15][16]

Signaling Pathway: L-Carnitine Biosynthesis from L-Lysine

G Lysine L-Lysine (in proteins) Methyltransferase Methyltransferase (uses SAM) Lysine->Methyltransferase TML Trimethyllysine (protein-bound) Methyltransferase->TML Methylation Proteolysis Proteolysis TML->Proteolysis Free_TML Free Trimethyllysine Proteolysis->Free_TML TMLD Trimethyllysine Dioxygenase Free_TML->TMLD HTML Hydroxytrimethyllysine TMLD->HTML HTMLA Hydroxytrimethyllysine Aldolase HTML->HTMLA TMABA Trimethylaminobutyraldehyde HTMLA->TMABA TMABADH TMABA Dehydrogenase TMABA->TMABADH GBB gamma-Butyrobetaine TMABADH->GBB GBBD gamma-Butyrobetaine Dioxygenase GBB->GBBD Carnitine L-Carnitine GBBD->Carnitine

Caption: The multi-step enzymatic pathway of L-Carnitine biosynthesis originating from L-Lysine.

Influence on Calcium Absorption and Homeostasis

L-Lysine has been shown to enhance the intestinal absorption of calcium and reduce its renal excretion. This suggests a role for L-Lysine in maintaining calcium balance and potentially in the prevention and treatment of osteoporosis.

Data Presentation: L-Lysine and Calcium Metabolism
Parameter L-Lysine Dosage Effect Study Population Reference
Urinary Calcium Excretion400 mg with 3 g CaCl2Blunted calciuric response to the calcium load.Healthy women[17]
Fractional Calcium Absorption800 mg/daySignificantly increased intestinal absorption of ⁴⁷Ca.Osteoporotic patients[17]
Experimental Protocol: Human Calcium Absorption Study

This is a generalized protocol for an in vivo study to assess the effect of L-Lysine on calcium absorption in humans.

Materials:

  • Human volunteers.

  • This compound supplements.

  • Calcium supplements (e.g., calcium carbonate or calcium chloride).

  • A stable or radioactive isotope of calcium (e.g., ⁴⁷Ca) as a tracer.

  • Equipment for blood and urine collection.

  • Scintillation counter or mass spectrometer for isotope analysis.

Procedure:

  • Recruit a cohort of subjects and provide them with a standardized diet for a run-in period.

  • Divide the subjects into a control group (receiving a placebo) and a treatment group (receiving L-Lysine).

  • Administer a single oral dose of the calcium supplement containing the calcium tracer along with either L-Lysine or the placebo.

  • Collect blood samples at various time points to measure the appearance of the calcium tracer in the plasma.

  • Collect urine samples over a 24-hour period to measure the excretion of the calcium tracer.

  • Analyze the plasma and urine samples for the concentration of the calcium tracer.

  • Calculate the fractional absorption of calcium by comparing the amount of tracer absorbed (based on plasma levels) to the amount excreted.

  • Compare the fractional absorption between the L-Lysine and placebo groups to determine the effect of L-Lysine on calcium absorption.

Interaction with Nitric Oxide Pathways

The effect of L-Lysine on nitric oxide (NO) production is complex and appears to be dependent on the physiological context and experimental model. L-Lysine can competitively inhibit the cellular uptake of L-Arginine, the substrate for nitric oxide synthase (NOS), thereby potentially reducing NO production. However, research findings have been inconsistent.

Data Presentation: L-Lysine and Nitric Oxide Production
Experimental Model L-Lysine Dosage/Concentration Effect on NO Production Reference
LPS-treated neonatal pig lungsDose-dependentDecrease in exhaled NO production.[18]
LPS-treated neonatal pig lungs30 mMDecreased exhaled NO.[18]
Endotoxemic rats500 μmol/kg/h infusion for 5hReduced plasma nitrate and L-citrulline concentrations.[19]
Anesthetized ovine model of endotoxemia500 mg/kg i.v.No effect on serum nitrate concentrations.[20]
Primary macrophagesIC50 of 0.4 ± 0.1 µM (for L-N6-(1-iminoethyl)lysine, a derivative)Potent inhibition of inducible NOS (iNOS).[20]

The conflicting results may be attributable to differences in species, the specific models of endotoxemia used, and the dosage and route of L-Lysine administration. The derivative L-N6-(1-iminoethyl)lysine (L-NIL) has been shown to be a potent and selective inhibitor of iNOS, with an IC50 of 3.3 µM for the inducible isoform.[6]

Signaling Pathway: L-Lysine's Potential Influence on Nitric Oxide Synthesis

G cluster_cell Endothelial/Immune Cell Lysine_ext Extracellular L-Lysine Transporter Cationic Amino Acid Transporter (CAT) Lysine_ext->Transporter High Concentration Arginine_ext Extracellular L-Arginine Arginine_ext->Transporter Lysine_int Intracellular L-Lysine Transporter->Lysine_int Arginine_int Intracellular L-Arginine Transporter->Arginine_int Competitive Inhibition NOS Nitric Oxide Synthase (NOS) Arginine_int->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Physiological_Effects Physiological Effects (e.g., Vasodilation, Inflammation) NO->Physiological_Effects

Caption: L-Lysine can competitively inhibit the uptake of L-Arginine, the substrate for Nitric Oxide Synthase.

Conclusion

This compound is a pleiotropic agent with a range of well-defined and emerging mechanisms of action. Its role as an arginine antagonist provides a clear rationale for its use in managing HSV infections. The partial antagonism of 5-HT4 receptors opens avenues for its application in disorders related to anxiety and gut motility. Its fundamental contributions to collagen synthesis and carnitine production underscore its importance in maintaining connective tissue integrity and energy metabolism. Furthermore, its influence on calcium homeostasis and potential modulation of nitric oxide pathways suggest broader therapeutic possibilities. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental frameworks, to aid researchers and drug development professionals in their ongoing exploration of the therapeutic potential of L-Lysine. Further research is warranted to elucidate the precise quantitative parameters of its interactions with various biological targets and to resolve inconsistencies in findings, particularly in the context of nitric oxide modulation.

References

L-Lysine Monohydrochloride vs. L-Lysine Free Base: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between different forms of a reagent can significantly impact experimental outcomes, reproducibility, and ease of use. This guide provides a detailed technical comparison of L-Lysine monohydrochloride (L-Lysine HCl) and L-Lysine free base, focusing on their core chemical and physical properties, applications in research, and relevant experimental protocols.

Core Chemical and Physical Properties

L-Lysine is an essential amino acid crucial for a multitude of biological processes. In a research setting, it is most commonly available in two forms: the free base and the monohydrochloride salt. The key differences lie in their physical state, solubility, and stability, which in turn dictate their suitability for various applications.

This compound is the salt form produced by combining L-Lysine with hydrochloric acid.[1] This conversion has practical advantages for laboratory use, primarily transforming the substance from a sticky, difficult-to-handle oil into a stable, free-flowing crystalline powder.[2] This enhancement in handling is a significant factor in its widespread use.

The addition of the hydrochloride moiety also dramatically improves the compound's solubility in aqueous solutions, a critical factor for preparing stock solutions and culture media with precise concentrations.[3] The bioavailability of L-lysine from both the HCl salt and the free base is considered equivalent.[4][5][6]

Below is a summary of the key quantitative data for each form:

PropertyThis compoundL-Lysine Free Base
Molecular Formula C₆H₁₅ClN₂O₂C₆H₁₄N₂O₂
Molecular Weight 182.65 g/mol [7]146.19 g/mol [8]
Appearance White or nearly white crystalline powder[9]Sticky oil or liquid concentrate[2][10]
Theoretical Lysine % ~80%[7]100%
Melting Point ~263 °C (with decomposition)[9]~215 °C (with decomposition)[11]
Water Solubility Highly soluble (>100 g/100 g H₂O at 25 °C)[8]Very freely soluble[8]
Solubility in Ethanol Almost insoluble[9]Insoluble[8]
pH (10% solution) 5.72[12]~10.4 (for concentrated liquid base)[13]

Stability and Degradation Kinetics

The stability of L-Lysine is crucial for ensuring the consistency of experimental results. This compound exhibits greater stability, particularly in solution.

A study on the thermal degradation kinetics of L-Lysine hydrochloride solutions for injection revealed that degradation follows zero-order reaction kinetics, with the primary degradation product being lysine lactam.[4][9][14][15] The rate of degradation increases with higher temperatures and lower pH values.[9][14][15] The study concluded that L-Lysine hydrochloride solutions for injection could be stable for two years at room temperature.[9][14]

The activation energies for L-Lysine degradation and lysine lactam generation were found to be 80.14 kJ/mol and 83.22 kJ/mol, respectively, at a pH of 10.3.[4]

Key Research Applications and Experimental Protocols

The choice between L-Lysine HCl and L-Lysine free base is largely dictated by the specific experimental requirements.

This compound in Cell Culture

Due to its high solubility, stability, and ease of handling, L-Lysine HCl is the standard choice for supplementing cell culture media. It serves as an essential nutrient for cell growth and protein synthesis.[16]

This protocol is adapted for general cell culture and for specialized applications like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Materials:

  • This compound (cell culture grade)

  • Sterile tissue culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile filter

Procedure:

  • Standard Stock Solution (e.g., 100 mg/mL):

    • Weigh out 1 g of this compound.

    • Dissolve in 10 mL of sterile PBS in a 15 mL conical tube.

    • Vortex until fully dissolved.

  • SILAC Stock Solution (for 'heavy' lysine):

    • A common stock concentration for SILAC media is 146 mg/mL.[17]

    • To prepare a smaller volume, weigh 250 mg of 'heavy' L-Lysine (e.g., K8) and dissolve it in 1.71 mL of sterile PBS.[17]

  • Sterilization:

    • Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for long-term use.

L-Lysine Free Base as a Buffering Agent in Cancer Research

A notable application of L-Lysine free base is its use as a systemic buffer to counteract tumor acidosis and reduce metastasis.[18] The Warburg effect describes how cancer cells predominantly produce energy through glycolysis, leading to lactic acid production and an acidic tumor microenvironment which promotes invasion and metastasis.[18]

This protocol is based on a study investigating the effect of L-Lysine as a buffer in a prostate cancer mouse model.[18]

Materials:

  • L-Lysine free base

  • Tap water

  • 1N HCl for pH adjustment

  • SCID mice

  • PC3M-LUC-C6 prostate cancer cells (or other suitable metastatic cell line)

  • Bioluminescence imaging system

Procedure:

  • Preparation of Lysine Solution:

    • Dissolve L-Lysine free base in tap water to a concentration of 200 mM.[18]

    • Adjust the pH of the solution as required for the experiment (e.g., pH 8.4 or 10.0) using 1N HCl.[19]

  • Animal Acclimatization and Treatment:

    • House 4-6 week old SCID mice according to institutional guidelines.

    • Four days prior to tumor cell inoculation, provide the mice with the 200 mM L-Lysine solution as their sole source of drinking water.[19] The control group receives regular tap water.

  • Tumor Cell Inoculation:

    • On day 0, inject the PC3M-LUC-C6 prostate cancer cells intravenously into the tail vein of the mice.

  • Monitoring Metastasis:

    • Monitor the formation of metastases weekly using a bioluminescence imaging system.

    • Continue the respective water treatments (tap water vs. L-Lysine solution) for the duration of the study (e.g., seven weeks).[18]

  • Data Analysis:

    • Quantify the metastatic burden from the bioluminescence signal.

    • Monitor animal survival and weight throughout the experiment.

    • Compare the extent of metastasis and survival rates between the control and L-Lysine-treated groups.

Signaling Pathways Involving L-Lysine

L-Lysine is a fundamental component in several critical signaling and biosynthetic pathways.

Protein Synthesis

As an essential amino acid, L-Lysine is a building block for protein synthesis. Its availability can influence the rate of protein translation. Amino acids, including lysine, can activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.

Protein_Synthesis_Pathway Amino_Acids Amino Acids (e.g., L-Lysine) mTORC1 mTORC1 Amino_Acids->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Protein_Synthesis

Caption: L-Lysine activates the mTORC1 pathway to promote protein synthesis.

Carnitine Biosynthesis

L-Lysine is a precursor for the biosynthesis of carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.

Carnitine_Biosynthesis cluster_enzymes Lysine Protein-bound Lysine TML 6-N-Trimethyllysine (TML) Lysine->TML Protein Degradation HTML 3-hydroxy-6-N-trimethyllysine (HTML) TML->HTML TMABA 4-trimethylaminobutyraldehyde (TMABA) HTML->TMABA gBB γ-butyrobetaine (γ-BB) TMABA->gBB Carnitine L-Carnitine gBB->Carnitine TMLD TML Dioxygenase HTMLA HTML Aldolase TMABADH TMABA Dehydrogenase BBD γ-BB Dioxygenase

Caption: The biosynthetic pathway of L-Carnitine from L-Lysine.

Collagen Synthesis

L-Lysine is integral to the structural integrity of collagen, the most abundant protein in the body. Specific lysine residues in procollagen are hydroxylated to form hydroxylysine by the enzyme lysyl hydroxylase. This post-translational modification is crucial for the subsequent cross-linking of collagen fibers, which provides tensile strength to connective tissues.[15]

Collagen_Synthesis Procollagen Procollagen Chains (with Lysine residues) Hydroxylation Hydroxylation of Lysine Procollagen->Hydroxylation Lysyl hydroxylase Hydroxylysine Hydroxylysine Residues Hydroxylation->Hydroxylysine Glycosylation Glycosylation Hydroxylysine->Glycosylation Triple_Helix Triple Helix Formation Glycosylation->Triple_Helix Secretion Secretion from Cell Triple_Helix->Secretion Crosslinking Cross-linking Secretion->Crosslinking Lysyl oxidase Collagen_Fibril Mature Collagen Fibril Crosslinking->Collagen_Fibril

Caption: The role of L-Lysine in the post-translational modification and cross-linking of collagen.

Conclusion

The choice between this compound and L-Lysine free base is primarily one of practicality and specific application. For the vast majority of in vitro research, including cell culture and biochemical assays, L-Lysine HCl is the superior choice due to its stability, high water solubility, and ease of handling as a crystalline solid. L-Lysine free base, while less convenient for general lab use, has demonstrated a unique and valuable application as a systemic buffering agent in in vivo cancer models. Researchers should select the form of L-Lysine that best suits their experimental design, taking into account the factors of solubility, stability, and the specific biological question being addressed.

References

Biological functions of L-Lysine monohydrochloride in cellular processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, is a fundamental component of protein synthesis and plays a critical role in a multitude of cellular processes. Its hydrochloride salt, L-Lysine monohydrochloride, is frequently utilized in research and pharmaceutical applications due to its enhanced stability and solubility. This technical guide provides an in-depth exploration of the core biological functions of L-Lysine at the cellular level, focusing on its involvement in protein synthesis and post-translational modifications, its role as a signaling molecule, and its impact on cell growth, proliferation, and survival. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Essential Role of L-Lysine

L-Lysine is an essential α-amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained through their diet.[1][2] Its chemical structure, featuring a positively charged ε-amino group at physiological pH, underpins its diverse biological functions.[1] this compound is the hydrochloride salt of L-Lysine, a form that improves its solubility and stability for experimental and therapeutic use.[3] Beyond its primary role as a building block for proteins, L-Lysine is a key player in collagen formation, carnitine synthesis for fatty acid metabolism, and calcium absorption.[1][2] Recent research has increasingly highlighted its significance as a signaling molecule, particularly in the regulation of the mTORC1 pathway, which is central to cell growth and metabolism.[4][5][6]

Core Biological Functions in Cellular Processes

Protein Synthesis and Post-Translational Modifications

As a fundamental constituent of proteins, adequate L-Lysine availability is essential for normal protein synthesis.[4] Lysine residues within proteins are also hubs for a variety of post-translational modifications (PTMs) that dynamically regulate protein function, localization, and stability. These modifications include:

  • Acetylation: The addition of an acetyl group to the lysine ε-amino group neutralizes its positive charge, impacting protein conformation and interactions. Histone acetylation is a well-studied example, where it generally leads to a more open chromatin structure and increased gene transcription.[7][8]

  • Methylation: Lysine residues can be mono-, di-, or trimethylated. Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific protein domains, influencing protein-protein interactions and cellular signaling. Histone methylation can be associated with either gene activation or repression, depending on the specific lysine residue and the degree of methylation.[7][9]

  • Ubiquitination: The covalent attachment of ubiquitin, a small regulatory protein, to lysine residues can signal for protein degradation via the proteasome, alter protein localization, or modulate protein activity.[10]

L-Lysine as a Signaling Molecule: The mTORC1 Pathway

L-Lysine acts as a crucial signaling molecule, informing the cell of amino acid availability. One of the key pathways regulated by L-Lysine is the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a master regulator of cell growth, proliferation, and metabolism.[4][5][6]

Lysine deprivation has been shown to suppress mTORC1 activity, leading to reduced cell viability and protein synthesis.[1][3] Conversely, the presence of L-Lysine activates the mTORC1 pathway, promoting protein synthesis and cell growth.[3][4] This regulation is critical for processes such as skeletal muscle development, where L-Lysine supplementation has been demonstrated to stimulate satellite cell proliferation and muscle growth.[4][5]

dot

mTORC1_Signaling_Pathway L-Lysine L-Lysine mTORC1 mTORC1 L-Lysine->mTORC1 Growth_Factors Growth_Factors Growth_Factors->mTORC1 Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation mTORC1->Inhibition_Node Autophagy Autophagy Apoptosis Apoptosis Inhibition_Node->Autophagy Inhibition_Node->Apoptosis

Caption: L-Lysine and mTORC1 Signaling Pathway.

Regulation of Autophagy and Apoptosis

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, while apoptosis is a programmed cell death mechanism. L-Lysine levels have been shown to influence both of these critical cellular processes, often through the mTORC1 pathway.

Lysine deprivation can induce autophagy as a survival mechanism in response to nutrient stress.[1][11] However, prolonged deprivation or high concentrations of L-Lysine can also trigger apoptosis in certain cell types.[12][13] For instance, in triple-negative breast cancer cell lines, L-lysine at concentrations of 24 and 32 mM has been shown to increase autophagy flux and enhance the cytotoxicity of doxorubicin.[14]

Quantitative Data on the Effects of L-Lysine

The following tables summarize quantitative data from various studies on the effects of L-Lysine on cellular processes.

Table 1: Effect of L-Lysine on Cell Viability and Proliferation

Cell LineL-Lysine ConditionAssayResultReference
Piglet Satellite CellsDeficiency (0.83% in diet)Body WeightSignificant suppression of growth[4]
Piglet Satellite CellsRe-supplementation (to 1.31% in diet)Body WeightSignificant increase in final body weight[4]
Mongolian Horse Myogenic Satellite CellsVaried ConcentrationsCCK-8 AssayDose-dependent effect on cell viability[15]
MDA-MB-231Lysine-free mediaTrypan Blue ExclusionDecreased viable cell number[14]
GILM2Lysine-free mediaTrypan Blue ExclusionDecreased viable cell number[14]
MDA-MB-231Lysine Oxidase (25 ng/ml)Trypan Blue ExclusionDecreased viable cell number[14]
GILM2Lysine Oxidase (13 ng/ml)Trypan Blue ExclusionDecreased viable cell number[14]
MDA-MB-231Lysine Oxidase (25 or 50 ng/ml)Crystal Violet StainingReduced cell confluence[14]
GILM2Lysine Oxidase (10 or 40 ng/ml)Crystal Violet StainingReduced cell confluence[14]

Table 2: Effect of L-Lysine on mTORC1 Signaling Pathway

Cell/Tissue ModelL-Lysine ConditionMeasured ParameterResultReference
Piglet Satellite CellsDeficiencymTORC1 Pathway PhosphorylationSignificantly decreased[16]
Piglet Satellite CellsRe-supplementationmTORC1 Pathway PhosphorylationReactivated[16]
Rabbit Satellite CellsDeficiency (0.02 mmol)P-mTOR, P-S6K1, P-S6, P-4EBP1 levelsSignificantly lower[3]
Rabbit Satellite CellsSupplementation (0.92 mmol)P-mTOR, P-S6K1, P-S6, P-4EBP1 levelsSignificantly recovered[3]
Bovine Mammary Epithelial Cells1.2 mM LysineCasein ConcentrationMaximal concentration achieved[17]

Table 3: Effect of L-Lysine on Apoptosis and Autophagy

Cell LineL-Lysine ConditionMeasured ParameterResultReference
Rabbit Satellite CellsDeficiency (0.02 mmol) for 120hApoptosis Rate & Caspase-3Significantly increased[1][18]
Rabbit Satellite CellsDeficiency (0.02 mmol) for 120hLC3-II/LC3-I ratioSignificantly increased[1][18]
HTLV-1 positive/negative malignant cell linesNon-cytotoxic concentrationsPreG1 phase of cell cycleSignificant increase[12]
HTLV-1 positive/negative malignant cell linesNon-cytotoxic concentrationsp53, p21, Bax protein levelsUp-regulated[12]
HTLV-1 positive/negative malignant cell linesNon-cytotoxic concentrationsBcl-2alpha protein levelsDown-regulated[12]
HeLa CellsPoly(L-lysine) treatmentLC3-I to LC3-II conversionSignificant[11]

Table 4: L-Lysine Post-Translational Modifications

Organism/Cell TypePTM TypeNumber of Sites IdentifiedNumber of Proteins IdentifiedReference
Rat Inner Medullary Collecting DuctAcetylation709431[8]
Sulfolobus islandicusMethylation1,931751[7]
Lung Adenocarcinoma (human)Acetylation972556[19]
Lung Adenocarcinoma (human)Succinylation2,3731,205[19]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Lysine Add L-Lysine Treatment Incubate_Treatment Incubate (24-72h) Add_Lysine->Incubate_Treatment Add_MTT Add MTT Solution Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance PTM_Analysis_Workflow Protein_Extraction Protein Extraction & Digestion Enrichment Enrichment of Modified Peptides (Immunoprecipitation) Protein_Extraction->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

The Cornerstone of Nutrition: An In-Depth Technical Guide to the Natural Sources and Production of L-Lysine Monohydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential amino acid, is a critical component in protein synthesis and various metabolic functions. Its deficiency can lead to significant health issues, making its availability in food and supplements paramount. This technical guide provides a comprehensive overview of the natural sources of L-lysine and the industrial-scale production of its stable salt form, L-lysine monohydrochloride. The guide delves into quantitative data, detailed experimental protocols, and visual representations of key biological and manufacturing processes to support research and development in the pharmaceutical and nutritional sciences.

Natural Abundance of L-Lysine

L-lysine is prevalent in a variety of food sources, particularly in animal-based proteins. Plant-based sources also offer L-lysine, although often in lower concentrations. The following tables summarize the L-lysine content in common foods, providing a valuable resource for dietary assessment and formulation.

Table 1: L-Lysine Content in Animal-Based Food Sources

Food SourceServing SizeL-Lysine Content (mg)
Beef, Skirt Steak100g3305
Chicken Breast, Lean100g3083
Pork Chops, Lean100g3083
Tuna, Canned100g2590
Salmon, Atlantic, Farmed6oz fillet3451
King Crab1 crab leg3968
Parmesan Cheese1 tablespoon, grated110
Milk, 1%1 cup758
Yogurt, Plain, Nonfat Greek100g833
Egg1 large418

Source: My Food Data, 2024[1]; Nourish, 2024[2]

Table 2: L-Lysine Content in Plant-Based Food Sources

Food SourceServing SizeL-Lysine Content (mg)
Tofu, Firm1/2 cup582
Soybeans, Roasted100g2630
Lentils, Cooked1 cup1250
Chickpeas, Canned, Drained1/2 cup360
Quinoa, Cooked1 cup442
Pumpkin Seeds1-ounce serving352
Almonds1-ounce serving161

Source: My Food Data, 2024[1]; Nourish, 2024[2]

Industrial Production of this compound

The commercial production of L-lysine is dominated by microbial fermentation, a process that is more sustainable and cost-effective than chemical synthesis.[3] Corynebacterium glutamicum is the microorganism of choice for large-scale production due to its high yield capabilities.[3] The overall process can be segmented into upstream processing (strain development and fermentation) and downstream processing (purification and crystallization).

Upstream Processing: Fermentation

The fermentation process is the core of L-lysine production, where genetically optimized strains of C. glutamicum convert carbon sources into L-lysine under controlled conditions.

Modern production strains are developed through a combination of classical mutagenesis and targeted genetic engineering. The goal is to create strains that are resistant to feedback inhibition and have metabolic pathways redirected to maximize lysine accumulation.[4]

Start Wild-Type C. glutamicum Mutagenesis Random Mutagenesis (e.g., UV, Chemicals) Start->Mutagenesis Screening Screening for High-Yielding Mutants Mutagenesis->Screening GeneticEng Genetic Engineering (e.g., CRISPR/Cas9) Screening->GeneticEng Further Optimization OptimizedStrain Optimized Production Strain GeneticEng->OptimizedStrain

Logical diagram of L-lysine production strain development.

The fermentation medium provides the necessary nutrients for microbial growth and lysine synthesis. A typical medium consists of a carbon source, nitrogen source, minerals, and growth factors.

Table 3: Typical Industrial Fermentation Medium for L-Lysine Production

ComponentExampleConcentration
Carbon SourceGlucose, Molasses, Starch Hydrolysates~10%
Nitrogen SourceAmmonium Salts, Urea, AmmoniaVariable
Minerals & Trace ElementsPhosphates, Magnesium, IronVariable
Growth FactorsBiotin, ThiamineVariable

Source: Myande, 2025[3]

The fermentation is carried out in large-scale bioreactors under controlled aerobic conditions. Key parameters are meticulously monitored and adjusted to ensure optimal production.

Table 4: Typical L-Lysine Fermentation Parameters

ParameterOptimal Range
Temperature28 - 40°C
pH5.0 - 9.0 (maintained with ammonia)
AerationHigh oxygen supply is crucial
Fermentation Time60 - 160 hours

Source: Rama University[5]; YouTube, 2020[6]; Google Patents, 2007[7]

L-Lysine Biosynthesis Pathway in Corynebacterium glutamicum

The synthesis of L-lysine in C. glutamicum begins with aspartate, which is derived from the central carbon metabolism. A series of enzymatic reactions convert aspartate into L-lysine. A key regulatory point is the feedback inhibition of aspartate kinase by both lysine and threonine.[8]

Aspartate Aspartate AK Aspartate kinase (lysC) Aspartate->AK AspartylP Aspartyl- phosphate ASD Aspartate-semialdehyde dehydrogenase (asd) AspartylP->ASD AspartateSemi Aspartate- semialdehyde DHDPS Dihydrodipicolinate synthase (dapA) AspartateSemi->DHDPS HSD Homoserine dehydrogenase (hom) AspartateSemi->HSD DHDPA Dihydro- dipicolinate THDPA Tetrahydro- dipicolinate DHDPA->THDPA SuccinylDAP N-Succinyl-LL- 2,6-diaminoheptanedioate THDPA->SuccinylDAP DAP LL-Diamino- pimelate SuccinylDAP->DAP mesoDAP meso-Diamino- pimelate DAP->mesoDAP Lysine L-Lysine mesoDAP->Lysine Lysine->AK Threonine Threonine Threonine->AK AK->AspartylP ASD->AspartateSemi DHDPS->DHDPA HSD->Threonine

L-lysine biosynthesis pathway in C. glutamicum.
Downstream Processing: Purification and Crystallization

Once the fermentation is complete, the L-lysine must be recovered from the fermentation broth and purified. This multi-step process is critical for obtaining a high-purity final product.

FermentationBroth Fermentation Broth CellSeparation Cell Separation (Centrifugation/ Filtration) FermentationBroth->CellSeparation IonExchange Ion Exchange Chromatography CellSeparation->IonExchange Evaporation Evaporation IonExchange->Evaporation Crystallization Crystallization (with HCl) Evaporation->Crystallization Drying Drying Crystallization->Drying FinalProduct L-Lysine Monohydrochloride Drying->FinalProduct

References

The Dawn of a Nutritional Cornerstone: An In-depth Technical Guide on the Discovery and Historical Significance of L-Lysine Monohydrochloride in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the pivotal discovery of L-lysine and its subsequent availability as L-lysine monohydrochloride, a compound of immense significance in the realms of biochemistry, nutrition, and pharmacology. We will explore the foundational experiments that led to its identification and structural elucidation, providing detailed methodologies and quantitative data where historical records permit. Furthermore, this guide will illuminate the profound impact of L-lysine on our understanding of protein chemistry, metabolism, and cellular function, complete with visualizations of key biochemical pathways.

The Initial Breakthrough: Drechsel's Isolation of a Novel Amino Acid

In 1889, the German physiological chemist Ferdinand Heinrich Edmund Drechsel made a landmark discovery while investigating the composition of casein, the primary protein in milk. Through a process of acid hydrolysis, he successfully isolated a previously unknown amino acid, which he named "Lysin," derived from the Greek word "lysis," meaning "to loosen" or "to break down."[1] This discovery marked a significant step forward in the burgeoning field of protein chemistry, hinting at the complex and varied nature of these fundamental biological macromolecules.

Experimental Protocol: Drechsel's Isolation of L-Lysine from Casein (Reconstructed)

While the full, detailed protocol from Drechsel's original 1889 publication, "Zur Kenntniss des Caseïns," remains elusive in modern databases, a plausible reconstruction based on the chemical knowledge and techniques of the era can be outlined. This process would have involved the acid-catalyzed breakdown of casein into its constituent amino acids, followed by a series of precipitation and separation steps to isolate the novel compound.

Objective: To isolate a new amino acid from the protein casein.

Materials:

  • Casein (precipitated from milk)

  • Strong acid (e.g., hydrochloric acid or sulfuric acid)

  • Bases for neutralization (e.g., calcium carbonate, barium hydroxide)

  • Solvents for crystallization (e.g., water, ethanol)

  • Filtration apparatus

Methodology:

  • Hydrolysis: A known quantity of casein was subjected to prolonged heating with a strong acid. This process breaks the peptide bonds that link the amino acids together in the protein chain.

  • Neutralization and Removal of Excess Acid: After complete hydrolysis, the acidic solution was carefully neutralized. This was a critical step to allow for the subsequent separation of the amino acids. The choice of base was important to form insoluble salts with the excess acid, which could then be removed by filtration.

  • Fractional Crystallization: The resulting mixture of amino acid hydrochlorides was then likely subjected to a series of fractional crystallization steps. By carefully adjusting the solvent concentration and temperature, different amino acids could be selectively precipitated out of the solution based on their varying solubilities.

  • Isolation and Purification: Through repeated crystallization, Drechsel would have been able to obtain a purified crystalline substance with properties distinct from the known amino acids of the time.

Unraveling the Molecular Architecture: Fischer and Weigert's Structural Elucidation and Synthesis

The precise chemical structure of lysine remained a mystery for over a decade. It was not until 1902 that the eminent German chemists Emil Fischer and Fritz Weigert successfully determined its structure and, in doing so, confirmed it through chemical synthesis. Their groundbreaking work, detailed in their paper "Synthese des α,ε-Diamino-capronsäure" (Synthesis of α,ε-Diamino-caproic acid), established lysine as 2,6-diaminohexanoic acid.[1]

Experimental Protocol: The Fischer-Weigert Synthesis of Lysine (Conceptual Workflow)

The exact multi-step synthesis devised by Fischer and Weigert was a testament to the synthetic organic chemistry techniques of the early 20th century. While the original detailed procedure is not readily accessible, the logical workflow can be represented. Their synthesis would have involved the construction of the six-carbon backbone and the introduction of the two amino groups at the alpha and epsilon positions.

Fischer_Weigert_Synthesis Start Starting Material (e.g., a derivative of caproic acid) Step1 Introduction of first amino group precursor Start->Step1 Step2 Chain elongation or functional group manipulation Step1->Step2 Step3 Introduction of second amino group precursor Step2->Step3 Step4 Hydrolysis and removal of protecting groups Step3->Step4 Lysine α,ε-Diamino-caproic acid (Lysine) Step4->Lysine

Caption: Conceptual workflow of the Fischer-Weigert synthesis of lysine.

The Advent of this compound

While Drechsel isolated lysine and Fischer and Weigert determined its structure, the practical application of this essential amino acid, particularly in nutrition and medicine, necessitated a stable, soluble, and easily handleable form. This led to the preparation and use of this compound (L-lysine HCl). By forming a salt with hydrochloric acid, the basic amino acid becomes more stable and readily dissolves in water.

The precise date and discoverer of the monohydrochloride salt as a distinct entity are not as clearly documented as the initial discovery of the amino acid itself. However, its use became prevalent with the advent of industrial-scale production of amino acids in the mid-20th century. Today, L-lysine is commercially produced primarily through the fermentation of carbohydrates by microorganisms such as Corynebacterium glutamicum. The final product is often purified and crystallized as this compound for use in animal feed, dietary supplements, and pharmaceuticals.

Historical Significance in Biochemistry

The discovery of L-lysine had a profound and lasting impact on the field of biochemistry, contributing to several key areas of understanding:

  • Protein Structure and Function: As one of the essential amino acids, the identification of lysine was crucial for completing the roster of protein building blocks. Its unique side chain, with a terminal primary amino group, imparts a positive charge at physiological pH. This basic nature is critical for the three-dimensional structure of proteins through ionic interactions and for the catalytic activity of many enzymes.

  • Nutrition and Metabolism: The realization that lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet, revolutionized the science of nutrition. Lysine deficiency is now known to lead to various health issues, including impaired growth and a compromised immune system.

  • Metabolic Pathways: The discovery of lysine spurred research into its metabolic fate within the body. Two primary biosynthetic pathways were identified in microorganisms and plants: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. In mammals, the catabolism of lysine primarily proceeds through the saccharopine pathway.

Key Metabolic Pathways Involving L-Lysine

Lysine_Metabolism cluster_biosynthesis Biosynthesis (in Plants & Bacteria) cluster_catabolism Catabolism (in Mammals) Aspartate Aspartate Diaminopimelate Diaminopimelate Aspartate->Diaminopimelate DAP Pathway LLysine_Bio L-Lysine Diaminopimelate->LLysine_Bio Decarboxylation LLysine_Cat L-Lysine AlphaKetoglutarate AlphaKetoglutarate AlphaAminoadipate AlphaAminoadipate AlphaKetoglutarate->AlphaAminoadipate AAA Pathway AlphaAminoadipate->LLysine_Bio Saccharopine Saccharopine LLysine_Cat->Saccharopine Saccharopine Pathway AlphaAminoadipateSemialdehyde α-Aminoadipate semialdehyde Saccharopine->AlphaAminoadipateSemialdehyde AcetylCoA Acetyl-CoA AlphaAminoadipateSemialdehyde->AcetylCoA

Caption: Overview of L-lysine biosynthesis and catabolism pathways.

Quantitative Data Summary

Historical quantitative data from the initial discovery of L-lysine is scarce. However, modern analytical methods provide precise information on the properties of L-lysine and its monohydrochloride salt.

PropertyL-LysineThis compound
Molar Mass 146.19 g/mol 182.65 g/mol
Chemical Formula C₆H₁₄N₂O₂C₆H₁₅ClN₂O₂
Appearance White crystalline powderWhite crystalline powder
Solubility in Water Highly solubleVery soluble
Isoelectric Point (pI) 9.74Not applicable (salt form)

Conclusion

The journey from Drechsel's initial isolation of a novel substance from milk protein to the widespread availability of this compound is a compelling narrative of scientific inquiry and technological advancement. This essential amino acid, once a mere curiosity of protein chemistry, is now a cornerstone of modern biochemistry, nutrition, and biotechnology. Its discovery not only expanded our fundamental understanding of life's building blocks but also paved the way for significant improvements in human and animal health. The ongoing research into the diverse roles of L-lysine in cellular processes ensures that its historical significance will continue to be built upon for years to come.

References

Methodological & Application

Application Notes and Protocols for L-Lysine Monohydrochloride in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Lysine, an essential amino acid, is crucial for various biological processes, including protein synthesis, calcium absorption, and collagen formation. Its hydrochloride salt, L-Lysine monohydrochloride, is a stable and highly water-soluble form commonly used in a wide range of research applications. These applications span from nutritional studies in cell culture and animal models to its role as a component in biochemical assays. This document provides detailed protocols for the dissolution of this compound and its application in key experimental settings, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.

Chemical Properties and Solubility

This compound is a white crystalline powder. It is highly soluble in water and moderately soluble in other common laboratory solvents. Proper storage in a cool, dry place, protected from moisture, is essential to maintain its stability.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water500 g/L20
Water65 g/100 mL20
Phosphate-Buffered Saline (PBS)50 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)SolubleNot Specified
EthanolInsolubleNot Specified

Experimental Protocols

Preparation of Stock Solutions

1. Aqueous Stock Solution (1 M)

This protocol describes the preparation of a 1 M aqueous stock solution of this compound.

Materials:

  • This compound (MW: 182.65 g/mol )

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 1.8265 g of this compound.

  • Add the powder to a sterile conical tube.

  • Add 8 mL of nuclease-free water to the tube.

  • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.

  • Stir the solution at room temperature until the powder is completely dissolved.

  • Adjust the final volume to 10 mL with nuclease-free water.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

2. Phosphate-Buffered Saline (PBS) Stock Solution (100 mg/mL)

This protocol is suitable for preparing a stock solution for use in cell culture and other physiological applications.

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 1 g of this compound.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 5 mL of sterile PBS to the tube.

  • Vortex the solution until the powder is fully dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.

  • Bring the final volume to 10 mL with sterile PBS.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a fresh sterile tube.

  • Store the stock solution at 2-8°C for up to one week. For longer storage, aliquot and freeze at -20°C.

Application in Cell Culture

L-Lysine is an essential amino acid and a standard component of most cell culture media. It can also be used to coat culture surfaces to enhance cell attachment.

Protocol: Coating Culture Plates with L-Lysine

  • Prepare a working solution: Dilute the 100 mg/mL this compound stock solution in sterile tissue culture grade water or PBS to a final concentration of 0.1 mg/mL.

  • Coat the surface: Add a sufficient volume of the working solution to the culture vessel to cover the entire surface (e.g., 1 mL for a 35 mm dish).

  • Incubate: Gently rock the vessel to ensure even coating and incubate for 5 minutes at room temperature.

  • Aspirate: Carefully remove the L-Lysine solution by aspiration.

  • Dry: Allow the coated surface to dry completely in a sterile environment, such as a laminar flow hood, for at least 2 hours before introducing cells and medium.

Application in Animal Studies

For in vivo experiments, this compound is typically dissolved in a sterile, physiologically compatible vehicle.

Protocol: Preparation of L-Lysine Solution for Oral Gavage

  • Determine the required concentration: Based on the desired dosage (mg/kg) and the volume to be administered, calculate the required concentration of the this compound solution.

  • Dissolve in sterile water: Weigh the appropriate amount of this compound and dissolve it in sterile water for injection or purified water.

  • Ensure complete dissolution: Vortex or stir the solution until all the solid has dissolved.

  • Verify pH: Check the pH of the solution and adjust to a neutral range (pH 7.0-7.4) if necessary, using sterile NaOH or HCl.

  • Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, keep it at 2-8°C and protect it from light.

Application in Biochemical Assays

L-Lysine can serve as a substrate or a component in various enzymatic and biochemical assays.

Protocol: L-Lysine as a Substrate in an L-Lysine Oxidase Assay

This protocol provides a general guideline for using this compound in an L-Lysine Oxidase activity assay.

  • Prepare a stock solution of L-Lysine: Prepare a 100 mM stock solution of this compound in the appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Prepare the reaction mixture: In a microplate well or a cuvette, combine the assay buffer, a detection reagent (e.g., a chromogenic or fluorogenic substrate for hydrogen peroxide), and horseradish peroxidase.

  • Initiate the reaction: Add a specific volume of the L-Lysine stock solution to the reaction mixture to achieve the desired final concentration.

  • Add the enzyme: Start the enzymatic reaction by adding the L-Lysine Oxidase enzyme preparation.

  • Measure the signal: Immediately monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. The rate of signal change is proportional to the enzyme activity.

Signaling Pathway and Experimental Workflow

L-Lysine has been shown to play a role in activating the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

L_Lysine_mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Lysine L-Lysine Amino Acid Transporter Amino Acid Transporter L-Lysine->Amino Acid Transporter Uptake Intracellular Lysine Intracellular Lysine Amino Acid Transporter->Intracellular Lysine mTORC1 mTORC1 Intracellular Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: L-Lysine activates the mTORC1 signaling pathway.

The following workflow outlines a typical experiment to investigate the effect of L-Lysine on the mTORC1 pathway in cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed cells in culture plates Starvation Starve cells in lysine-free medium Cell_Culture->Starvation Control No L-Lysine Starvation->Control Lysine_Treatment Add this compound Starvation->Lysine_Treatment Rapamycin_Control L-Lysine + Rapamycin (mTORC1 inhibitor) Starvation->Rapamycin_Control Cell_Lysis Lyse cells and collect protein Control->Cell_Lysis Lysine_Treatment->Cell_Lysis Rapamycin_Control->Cell_Lysis Western_Blot Western Blot for p-mTOR, p-S6K1, p-4E-BP1 Cell_Lysis->Western_Blot Data_Analysis Quantify protein phosphorylation Western_Blot->Data_Analysis

Caption: Workflow for studying L-Lysine's effect on mTORC1.

L-Lysine Monohydrochloride: A Potent Supplement for Enhancing Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, plays a pivotal role in various cellular processes, most notably protein synthesis and post-translational modifications. Its monohydrochloride salt, a highly soluble and stable form, has emerged as a valuable supplement in protein expression studies. The addition of L-Lysine monohydrochloride to cell culture media can significantly enhance the yield, solubility, and quality of recombinant proteins in both prokaryotic and eukaryotic expression systems. These application notes provide a comprehensive overview of the mechanisms of action, quantitative effects, and detailed protocols for the use of this compound as a supplement in protein expression studies.

Mechanism of Action

L-Lysine supplementation enhances protein expression through several key mechanisms:

  • Stimulation of Protein Synthesis: In mammalian cells, L-Lysine has been shown to activate the mTOR (mammalian target of rapamycin) and JAK2-STAT5 signaling pathways, both of which are central regulators of protein synthesis and cell growth.[1] This activation leads to an increase in the translation of target messenger RNA (mRNA) into protein.

  • Increased Protein Solubility: L-Lysine can act as a chemical chaperone, improving the solubility of expressed proteins. It is thought to interact with acidic amino acid residues on the protein surface, thereby increasing electrostatic repulsion between protein molecules and preventing aggregation.[2][3] This is particularly beneficial in preventing the formation of insoluble inclusion bodies, a common challenge in recombinant protein production, especially in E. coli.

  • Post-Translational Modifications: Lysine residues are frequent sites for crucial post-translational modifications such as ubiquitination, acetylation, and methylation.[4] Ensuring an adequate supply of L-Lysine is critical for these modifications, which can impact protein folding, stability, and function.

  • Enhanced Cell Viability: Studies have demonstrated that optimal concentrations of L-Lysine can improve cell viability and inhibit protein degradation, creating a more favorable environment for sustained protein production.[1]

Quantitative Data on the Effects of L-Lysine Supplementation

The following tables summarize quantitative data from various studies on the impact of L-Lysine supplementation on protein expression and solubility.

Table 1: Effect of L-Lysine on Mammalian Cell Viability and Protein Synthesis [1]

L-Lysine Concentration (mmol/L)Increase in Cell Viability (%)Increase in Protein Synthesis (%)Inhibition of Protein Degradation (%)
1.017 - 477 - 234 - 64

Table 2: Effect of L-Lysine on Myofibrillar Protein Solubility [2][5]

NaCl Concentration (M)L-Lysine Concentration (mM)Protein Solubility (%)
0.150 (Control)8.1
0.152017.1
0.154030.8
0.30 (Control)9.7
0.320Not Reported
0.34039.3
0.60 (Control)95.9

Table 3: Effect of L-Lysine on Monoclonal Antibody (mAb) C-terminal Lysine Variants in CHO Cells [6][7]

Arginine and Lysine Concentration (mM)C-terminal Lysine Variant Level (%)
218.7
1031.8

Experimental Protocols

Protocol 1: Supplementation of L-Lysine in E. coli for Enhanced Soluble Protein Expression

This protocol is designed for researchers using E. coli, such as the BL21(DE3) strain, for recombinant protein expression and aims to increase the yield of soluble protein.

Materials:

  • E. coli BL21(DE3) strain carrying the expression plasmid for the target protein

  • Luria-Bertani (LB) medium or Terrific Broth (TB)

  • Appropriate antibiotic for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 1 M stock)

  • This compound (cell culture grade)

  • Sterile flasks or bioreactor

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme and DNase I)

  • SDS-PAGE analysis reagents

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

  • Main Culture Inoculation: The next day, inoculate a larger volume of LB or TB medium (e.g., 1 L in a 2.8 L flask) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • L-Lysine Supplementation: Prepare a sterile stock solution of this compound (e.g., 1 M in water). Add the L-Lysine stock solution to the main culture at the time of inoculation to a final concentration of 10-50 mM. The optimal concentration should be determined empirically for each protein.

  • Cell Growth: Incubate the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Post-Induction Incubation: Reduce the incubation temperature to 18-25°C and continue to incubate for 12-18 hours. Lower temperatures often promote proper protein folding and solubility.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis and Fractionation: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods. Separate the soluble and insoluble fractions by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Analysis: Analyze the total protein, soluble fraction, and insoluble fraction by SDS-PAGE to determine the effect of L-Lysine supplementation on the expression and solubility of the target protein.

Protocol 2: L-Lysine Supplementation in Fed-Batch Culture of CHO Cells for Monoclonal Antibody Production

This protocol is intended for researchers working with Chinese Hamster Ovary (CHO) cells in a fed-batch culture system to enhance the production of monoclonal antibodies (mAbs) or other recombinant proteins.

Materials:

  • CHO cell line engineered to produce the target protein

  • Chemically defined basal cell culture medium for CHO cells

  • Chemically defined feed medium for CHO cells

  • This compound (cell culture grade)

  • Bioreactor with appropriate controls for temperature, pH, and dissolved oxygen

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Metabolite analyzer (for glucose, lactate, etc.)

  • Protein quantification assay (e.g., Protein A HPLC for mAbs)

Procedure:

  • Bioreactor Inoculation: Inoculate the bioreactor containing the basal medium with the CHO cells at a specified viable cell density (e.g., 0.5 x 10^6 cells/mL).

  • Initial Culture Phase: Maintain the culture at 37°C, with controlled pH (e.g., 7.0-7.2) and dissolved oxygen (e.g., 30-50%).

  • Fed-Batch Strategy: Begin the feeding strategy on a predetermined day of the culture (e.g., day 3) based on cell growth and nutrient consumption. The feed medium is typically added daily or in response to specific nutrient depletion.

  • L-Lysine Feed Preparation: Prepare a concentrated, sterile stock solution of this compound. This can be added as a separate feed stream or incorporated into the main feed medium.

  • L-Lysine Supplementation:

    • Option A (Separate Feed): Add the L-Lysine stock solution to the bioreactor daily to maintain a target concentration in the culture medium (e.g., 2-10 mM). The exact concentration should be optimized for the specific cell line and product.

    • Option B (In-Feed Formulation): Formulate the feed medium to contain a higher concentration of L-Lysine to replenish what is consumed by the cells and maintain the desired level in the bioreactor.

  • Process Monitoring: Regularly monitor cell growth (viable cell density and viability), metabolites (glucose, lactate, amino acids), and product titer throughout the culture duration.

  • Harvest: Harvest the cell culture fluid when the product titer reaches its maximum or cell viability drops significantly.

  • Product Analysis: Quantify the concentration of the target protein in the harvested cell culture fluid. For mAbs, analyze product quality attributes such as the level of C-terminal lysine variants.

Visualizations

Signaling Pathways and Experimental Workflows

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-Lysine L-Lysine Amino_Acid_Transporter Amino Acid Transporter L-Lysine->Amino_Acid_Transporter Uptake mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation (Inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Stimulation 4E-BP1->Protein_Synthesis Inhibition

Caption: mTOR signaling pathway activation by L-Lysine.

E_coli_Expression_Workflow cluster_preparation Preparation cluster_expression Expression cluster_analysis Analysis Starter_Culture Starter Culture (Overnight) Main_Culture Inoculate Main Culture + L-Lysine (10-50 mM) Starter_Culture->Main_Culture Growth Grow to OD600 0.6-0.8 (37°C) Main_Culture->Growth Induction Induce with IPTG (0.1-1 mM) Growth->Induction Post_Induction Incubate 12-18h (18-25°C) Induction->Post_Induction Harvest Harvest Cells Post_Induction->Harvest Lysis Cell Lysis & Fractionation Harvest->Lysis SDS_PAGE SDS-PAGE Analysis (Soluble vs. Insoluble) Lysis->SDS_PAGE

Caption: Workflow for L-Lysine supplementation in E. coli.

CHO_Fed_Batch_Workflow Inoculation Bioreactor Inoculation Initial_Culture Initial Culture Phase (37°C, pH & DO control) Inoculation->Initial_Culture Feeding Initiate Fed-Batch Strategy (e.g., Day 3) Initial_Culture->Feeding Lysine_Feed L-Lysine Supplementation (2-10 mM target) Feeding->Lysine_Feed Monitoring Process Monitoring (VCD, Metabolites, Titer) Lysine_Feed->Monitoring Harvest Harvest Monitoring->Harvest

Caption: Workflow for L-Lysine fed-batch in CHO cells.

Conclusion

This compound is a cost-effective and powerful supplement for enhancing the expression of recombinant proteins in both prokaryotic and eukaryotic systems. By stimulating protein synthesis, improving protein solubility, and supporting overall cell health, L-Lysine supplementation can lead to significant improvements in protein yield and quality. The protocols provided herein offer a starting point for researchers to optimize their protein expression workflows. It is recommended that the optimal concentration of this compound and the timing of its addition be empirically determined for each specific protein and expression system to achieve the best results.

References

Applications of L-Lysine Monohydrochloride in Genetic Research and Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine monohydrochloride, an essential amino acid, and its polymeric forms, have emerged as versatile tools in the field of genetic research and engineering. The inherent positive charge of the lysine side chain at physiological pH facilitates interactions with negatively charged molecules such as DNA and cell membranes, underpinning its utility in a variety of applications. These range from enhancing cell adhesion in culture to facilitating gene delivery and enabling the study of epigenetic modifications. This document provides detailed application notes and protocols for the use of L-Lysine and its derivatives in key areas of genetic research.

I. Enhancing Cell Adhesion for Genetic Studies using Poly-L-Lysine (PLL)

Application Note: Poly-L-Lysine (PLL) is a synthetic polymer of L-lysine that is widely used to coat cell culture surfaces. The positively charged polymer enhances cell adhesion by interacting with the negatively charged cell membrane, providing a more stable environment for subsequent genetic manipulations such as transfection, viral transduction, and imaging. This is particularly crucial for weakly adherent cell lines or when performing multiple washing steps that can lead to cell detachment. Both Poly-L-lysine and Poly-D-lysine (a stereoisomer) can be used; Poly-D-lysine is often preferred as it is less susceptible to digestion by cellular proteases.

Experimental Protocol: Coating Cell Culture Surfaces with Poly-L-Lysine

This protocol provides instructions for coating various cell culture vessels, including 96-well plates.

Materials:

  • Poly-L-Lysine hydrobromide (e.g., Sigma-Aldrich, MW 70,000-150,000) or Poly-D-Lysine hydrobromide

  • Sterile tissue culture grade water

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates, dishes, or coverslips

Procedure:

  • Preparation of Stock Solution (1 mg/mL):

    • Under sterile conditions, dissolve 100 mg of Poly-L-Lysine hydrobromide in 100 mL of sterile tissue culture grade water.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C for long-term use.

  • Preparation of Working Solution (0.1 mg/mL or 50 µg/mL):

    • Thaw an aliquot of the stock solution.

    • For a 0.1 mg/mL working solution, dilute the stock solution 1:10 in sterile water. For a 50 µg/mL working solution, dilute the stock solution 1:20 in sterile water. The optimal concentration may vary depending on the cell type and application.

  • Coating Procedure:

    • Add a sufficient volume of the working solution to completely cover the culture surface. Recommended volumes for various vessels are provided in the table below.

    • Incubate at room temperature for 1 hour in a laminar flow hood.[1]

    • Aspirate the Poly-L-Lysine solution. The solution can be reused a few times.

    • Wash the surface three times with sterile PBS to remove any unbound polymer.[1]

    • Allow the surface to dry completely in the laminar flow hood for at least 2 hours before seeding cells.[2]

    • Coated plates can be stored at 4°C for up to a month, although freshly coated plates are recommended for optimal performance.[1]

Table 1: Recommended Coating Volumes for Various Culture Vessels

Culture VesselRecommended Volume of Working Solution
96-well plate100 µL/well[3]
24-well plate500 µL/well
12-well plate1 mL/well
6-well plate2 mL/well
35 mm dish2 mL
60 mm dish5 mL
100 mm dish10 mL
T-25 flask5 mL
T-75 flask15 mL

Workflow for Poly-L-Lysine Mediated Cell Adhesion

G cluster_prep Preparation cluster_coating Coating Process cluster_application Application PLL_powder Poly-L-Lysine Powder Stock_Solution 1 mg/mL Stock Solution PLL_powder->Stock_Solution Dissolve & Filter Sterile_Water Sterile Water Sterile_Water->Stock_Solution Working_Solution 0.1 mg/mL Working Solution Stock_Solution->Working_Solution Dilute Culture_Vessel Culture Vessel Working_Solution->Culture_Vessel Add to surface Incubation Incubate 1 hr Culture_Vessel->Incubation Aspirate Aspirate Solution Incubation->Aspirate Wash Wash 3x with PBS Aspirate->Wash Dry Dry 2 hrs Wash->Dry Coated_Vessel Coated Vessel Dry->Coated_Vessel Cell_Seeding Seed Cells Coated_Vessel->Cell_Seeding Genetic_Manipulation Transfection/ Transduction Cell_Seeding->Genetic_Manipulation

Workflow for preparing and using Poly-L-Lysine coated cell culture surfaces.

II. Dendritic Poly(L-Lysine) for Non-Viral Gene Transfection

Application Note: Dendritic poly(L-lysines) (DPKs) are highly branched, monodisperse macromolecules that have shown promise as non-viral gene delivery vectors.[4] Their three-dimensional, globular architecture and high density of primary amino groups on their surface allow for efficient condensation of negatively charged plasmid DNA into compact nanoparticles. These nanoparticles, or "polyplexes," can be taken up by cells, facilitating the delivery of the genetic material. DPKs of higher generations (e.g., fifth and sixth) with a greater number of surface amine groups have demonstrated higher transfection efficiencies with low cytotoxicity.[4]

Experimental Protocol: Gene Transfection using Dendritic Poly(L-Lysine)

This protocol outlines the general steps for forming DPK-DNA polyplexes and performing cell transfection. The optimal DPK generation, DNA concentration, and DPK:DNA ratio should be empirically determined for each cell line and plasmid.

Materials:

  • Dendritic poly(L-lysine) (e.g., fifth or sixth generation)

  • Plasmid DNA (pDNA) of high purity

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Preparation of DPK-DNA Polyplexes:

    • Separately dilute the required amount of pDNA and DPK into serum-free medium.

    • Add the diluted DPK solution to the diluted pDNA solution and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex formation. The optimal ratio of DPK to pDNA (N/P ratio, the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) needs to be optimized.

  • Transfection:

    • Remove the culture medium from the cells and wash once with serum-free medium.

    • Add the DPK-DNA polyplex solution to the cells.

    • Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression.

Table 2: Comparison of Transfection Efficiency of Poly-D-Lysine (PDL) and Lipofectamine in Different Cell Lines [5]

Cell LineTransfection ReagentDNA:Reagent RatioTime (h)Transfection Efficiency (%)
SH-SY5Y Lipofectamine-480.48 ± 0.01
PDL1:24817.11 ± 0.74
Lipofectamine-960.5 ± 0.01
PDL1:29622.24 ± 0.36
HeLa Lipofectamine-4818.68 ± 0.59
PDL1:2481.40 ± 0.1
Lipofectamine-9617.72 ± 0.59
PDL1:2962.29 ± 0.13
3T3 Lipofectamine-481.13 ± 0.37
PDL1:4489.49 ± 0.97
Lipofectamine-961.10 ± 0.28
PDL1:4969.75 ± 1.02

Data represents the percentage of EGFP-positive cells as determined by flow cytometry.

III. L-Lysine Analogs in the Study of Histone Modifications

Application Note: Histone post-translational modifications, particularly the methylation of lysine residues, play a critical role in regulating chromatin structure and gene expression. Studying the specific effects of these modifications often requires homogeneously modified histones, which can be challenging to produce. A powerful technique involves the use of L-lysine analogs. In one common method, a specific lysine residue in a recombinant histone is mutated to a cysteine. This cysteine can then be chemically modified with a lysine analog, such as an N-methylated aminoethylcysteine, to mimic a mono-, di-, or trimethylated lysine. This allows for the production of histones with site-specific and degree-specific methylation for use in in vitro biochemical and structural studies.

Experimental Protocol: Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones

This protocol is adapted from methods for installing methyl-lysine analogs (MLAs) into histones via cysteine alkylation.

Materials:

  • Recombinantly expressed and purified histone with a specific lysine-to-cysteine mutation.

  • Halo-ethylamine reagents (e.g., 2-bromoethylamine for mono-methylation).

  • Denaturing alkylation buffer (e.g., 6 M guanidinium-HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

  • Dialysis tubing and buffer.

  • Mass spectrometer for verification.

Procedure:

  • Histone Preparation and Reduction:

    • Dissolve the lyophilized cysteine-mutant histone in the denaturing alkylation buffer.

    • Incubate for 1-2 hours at 37°C to ensure complete reduction of the cysteine residue.

  • Alkylation Reaction:

    • Add the appropriate halo-ethylamine reagent to the reduced histone solution. The concentration of the alkylating reagent and the reaction time will need to be optimized.

    • Incubate the reaction mixture at 37°C for several hours to overnight.

  • Purification of MLA-Histone:

    • Remove the excess alkylating reagent and denaturant by dialysis against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT).

    • Alternatively, use size-exclusion chromatography for purification.

  • Characterization:

    • Confirm the successful installation of the methyl-lysine analog and the purity of the modified histone using mass spectrometry.

Histone Lysine Methylation Signaling Pathway

G cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers cluster_histone Histone State cluster_outcome Biological Outcome KMTs Histone Lysine Methyltransferases (KMTs) Methylated_Lysine Methylated Lysine (mono-, di-, tri-) KMTs->Methylated_Lysine Adds Methyl Groups SAM S-adenosyl methionine (SAM) SAM->KMTs Methyl Donor KDMs Histone Lysine Demethylases (KDMs) Unmodified_Lysine Unmodified Lysine KDMs->Unmodified_Lysine Removes Methyl Groups Reader_Proteins Reader Proteins (e.g., HP1, Polycomb) Chromatin_Structure Altered Chromatin Structure Reader_Proteins->Chromatin_Structure Unmodified_Lysine->KMTs Methylated_Lysine->KDMs Methylated_Lysine->Reader_Proteins Recruits Gene_Expression Gene Activation/ Repression Chromatin_Structure->Gene_Expression

Simplified signaling pathway of histone lysine methylation.

IV. L-Lysine Analogs for Protein Labeling via Click Chemistry

Application Note: Click chemistry provides a powerful and specific method for labeling proteins in complex biological systems. L-lysine analogs containing bioorthogonal functional groups, such as an azide or an alkyne, can be metabolically incorporated into newly synthesized proteins. For instance, L-azidohomoalanine (AHA), an analog of methionine, is commonly used. However, methods also exist for incorporating lysine analogs. These modified proteins can then be tagged with a reporter molecule (e.g., a fluorophore or biotin) containing the complementary reactive group via a copper-catalyzed or strain-promoted click reaction. This enables a wide range of applications, including the visualization, identification, and purification of specific proteins.

Experimental Protocol: Protein Labeling with Azido-L-Lysine using Click Chemistry

This protocol provides a general workflow for labeling proteins in mammalian cells using an L-lysine analog bearing an azide group, followed by detection with an alkyne-containing fluorescent dye.

Materials:

  • Azido-L-lysine analog

  • Mammalian cells of interest

  • Cell culture medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click chemistry detection reagents (e.g., alkyne-fluorophore, copper(II) sulfate, reducing agent, and a copper-chelating ligand)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing the azido-L-lysine analog for a desired period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the alkyne-fluorophore, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells several times with PBS to remove unreacted reagents.

    • If desired, counterstain the nuclei with a DNA stain (e.g., DAPI).

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

V. L-Lysine Biosynthesis Pathway in E. coli for Metabolic Engineering

Application Note: L-lysine is a commercially important amino acid produced primarily through fermentation using genetically engineered strains of bacteria, most notably Corynebacterium glutamicum and Escherichia coli. Understanding the lysine biosynthesis pathway is crucial for metabolic engineering efforts aimed at increasing production yields. The pathway in E. coli starts from aspartate and involves a series of enzymatic steps. Key regulatory enzymes, such as aspartokinase (encoded by lysC), are subject to feedback inhibition by lysine. Genetic engineering strategies often focus on overexpressing rate-limiting enzymes and deregulating feedback inhibition to enhance the metabolic flux towards lysine production.

Lysine Biosynthesis Pathway in E. coli

G Aspartate Aspartate Aspartyl_P Aspartyl- phosphate Aspartate->Aspartyl_P lysC (Aspartokinase) Asp_SA Aspartate- semialdehyde Aspartyl_P->Asp_SA asd THDP Tetrahydro- dipicolinate Asp_SA->THDP dapA N_Succinyl N-Succinyl-2-amino- 6-ketopimelate THDP->N_Succinyl dapD Succinyl_DAP N-Succinyl-LL- diaminopimelate N_Succinyl->Succinyl_DAP dapC LL_DAP LL-Diaminopimelate Succinyl_DAP->LL_DAP dapE meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP dapF Lysine L-Lysine meso_DAP->Lysine lysA Lysine->Aspartate Feedback Inhibition

The diaminopimelate (DAP) pathway for L-lysine biosynthesis in E. coli.

Conclusion

This compound and its derivatives are invaluable reagents in modern genetic research and engineering. Their applications, rooted in the fundamental physicochemical properties of the lysine molecule, are diverse and impactful. The protocols and data presented here provide a framework for researchers to effectively utilize these tools in their experimental workflows, from basic cell culture to sophisticated studies of gene function and regulation. As research progresses, the innovative applications of L-lysine and its engineered forms are likely to continue to expand, further advancing our understanding of genetics and enabling the development of new therapeutic strategies.

References

Application Notes and Protocols: L-Lysine Monohydrochloride in Molecular Biology Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine monohydrochloride, the hydrochloride salt of the essential amino acid L-Lysine, offers unique properties that make it a valuable component in various buffer solutions for molecular biology applications. Its basic nature, with two amino groups, allows it to function as a buffering agent. Furthermore, its primary amino groups are involved in various biochemical reactions and interactions, making it a versatile reagent in experimental biology. These application notes provide detailed protocols and data for the use of this compound in several key molecular biology techniques.

Data Presentation

The following tables summarize the quantitative data for the use of this compound in different applications.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₅ClN₂O₂N/A
Molecular Weight182.65 g/mol N/A
pKa₁ (α-COOH)~2.18N/A
pKa₂ (α-NH₃⁺)~8.95N/A
pKa₃ (ε-NH₃⁺)~10.53N/A
pH (10% solution in water)5.0 - 6.5[1]
Solubility in water (30°C)~642 g/L[1]

Table 2: Application-Specific Concentrations and Conditions

ApplicationReagentConcentrationKey Parameters
Cell Culture Surface CoatingPoly-L-Lysine0.05 - 0.5 mg/mLIncubate for 1 hour at room temperature, followed by washing.[2]
0.1 mg/mL (working)Prepare from a 1 mg/mL stock solution.[2]
Immunohistochemistry (IHC) FixationL-Lysine HCl in PLP Fixative0.375 M in Lysine-Phosphate BufferpH 7.4.[3]
Protein Aggregation InhibitionL-LysineVariesCan inhibit thermal aggregation of proteins.
Native PAGE Sample BufferL-Lysine40 mM (in IEF sample buffer pH 3-7)Used in combination with Arginine for pH 3-10.

Experimental Protocols

Preparation of Poly-L-Lysine Coated Surfaces for Cell Culture

Poly-L-Lysine is widely used to coat surfaces to enhance cell attachment and adhesion by providing a net positive charge.[4]

Materials:

  • Poly-L-Lysine hydrobromide (MW 70,000-150,000 Da)

  • Sterile, deionized water

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile filtration unit (0.22 µm)

  • Cell culture plates, flasks, or glass coverslips

Protocol:

  • Preparation of 1 mg/mL Stock Solution:

    • Dissolve 100 mg of Poly-L-Lysine hydrobromide in 100 mL of sterile, deionized water.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Aliquot the stock solution and store at -20°C for long-term use.

  • Preparation of 0.1 mg/mL Working Solution:

    • Thaw an aliquot of the 1 mg/mL stock solution.

    • Dilute the stock solution 1:10 with sterile, deionized water to obtain a final concentration of 0.1 mg/mL.

  • Coating Procedure:

    • Add a sufficient volume of the 0.1 mg/mL working solution to completely cover the surface of the cell culture vessel.

    • Incubate for 1 hour at room temperature in a sterile environment (e.g., a laminar flow hood).

    • Aspirate the Poly-L-Lysine solution.

    • Wash the surface three times with sterile PBS to remove any unbound Poly-L-Lysine.

    • Allow the surface to dry completely in the sterile environment before seeding cells. The coated vessels can be stored at 4°C for up to one month.[2]

Experimental Workflow for Poly-L-Lysine Coating

G cluster_prep Solution Preparation cluster_coating Coating Protocol prep_stock Prepare 1 mg/mL Poly-L-Lysine Stock prep_working Prepare 0.1 mg/mL Working Solution prep_stock->prep_working add_solution Add Working Solution to Culture Surface prep_working->add_solution Use for coating incubate Incubate for 1 hour at Room Temperature add_solution->incubate aspirate Aspirate Solution incubate->aspirate wash Wash 3x with Sterile PBS aspirate->wash dry Dry Surface wash->dry Seed Cells Seed Cells dry->Seed Cells

Workflow for Poly-L-Lysine Coating of Cell Culture Surfaces.
Preparation of Periodate-Lysine-Paraformaldehyde (PLP) Fixative for Immunohistochemistry

PLP fixative is a mild fixative that is particularly useful for preserving carbohydrate antigens and for immunoelectron microscopy.

Materials:

  • This compound

  • Sodium phosphate, monobasic (NaH₂PO₄)

  • Sodium phosphate, dibasic (Na₂HPO₄)

  • Paraformaldehyde (PFA)

  • Sodium m-Periodate (NaIO₄)

  • Deionized water

  • pH meter

Protocol:

  • Preparation of 0.2 M Sodium Phosphate Buffer (pH 7.4):

    • Prepare a 0.2 M solution of NaH₂PO₄ and a 0.2 M solution of Na₂HPO₄.

    • Mix the two solutions while monitoring the pH until a final pH of 7.4 is achieved.

  • Preparation of Lysine-Phosphate Buffer (0.375 M Lysine):

    • Dissolve this compound in the 0.2 M Sodium Phosphate Buffer (pH 7.4) to a final concentration of 0.375 M.

    • Store this buffer at 4°C.[3]

  • Preparation of 4% Paraformaldehyde Solution:

    • In a fume hood, gently heat 30 mL of 0.1 M Sodium Phosphate Buffer to 60-70°C.

    • Add 1.2 g of paraformaldehyde powder and stir until dissolved. A few drops of 1 N NaOH may be needed to aid dissolution.

    • Allow the solution to cool to room temperature. This solution should be prepared fresh or can be stored at -20°C.[3]

  • Preparation of Final PLP Fixative Solution:

    • This solution must be prepared fresh before use.

    • For 100 mL of PLP fixative, combine:

      • 20 mL of Lysine-Phosphate Buffer

      • 50 mL of 4% Paraformaldehyde solution

      • 30 mL of deionized water

    • Immediately before use, dissolve 0.2 g of Sodium m-Periodate (NaIO₄) into the solution.[3]

Tissue Fixation Workflow with PLP

G cluster_prep Reagent Preparation cluster_fixation Fixation Protocol prep_phosphate Prepare 0.2M Phosphate Buffer (pH 7.4) prep_lysine Prepare Lysine-Phosphate Buffer prep_phosphate->prep_lysine mix_plp Prepare Fresh PLP Fixative prep_lysine->mix_plp prep_pfa Prepare 4% PFA Solution prep_pfa->mix_plp perfuse Perfuse Tissue with PLP mix_plp->perfuse immerse Immerse Tissue in PLP perfuse->immerse wash Wash with PBS immerse->wash cryoprotect Cryoprotect in Sucrose Solutions wash->cryoprotect Sectioning and Staining Sectioning and Staining cryoprotect->Sectioning and Staining

Workflow for Tissue Fixation using PLP.

Signaling Pathway Visualization

Lysine Degradation Pathway (Saccharopine Pathway)

In mammals, the primary pathway for L-lysine degradation is the saccharopine pathway, which occurs predominantly in the liver mitochondria. This pathway converts L-lysine into α-aminoadipate, which is then further metabolized.[1][3][5]

G cluster_pathway Saccharopine Pathway of Lysine Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase alpha_KG α-Ketoglutarate alpha_KG->Saccharopine Glutamate Glutamate Saccharopine->Glutamate alpha_AASA α-Aminoadipate-δ-semialdehyde Saccharopine->alpha_AASA Saccharopine dehydrogenase alpha_AA α-Aminoadipate alpha_AASA->alpha_AA Aminoadipate-semialdehyde dehydrogenase alpha_Keto α-Ketoadipate alpha_AA->alpha_Keto Aminoadipate aminotransferase Glutaryl_CoA Glutaryl-CoA alpha_Keto->Glutaryl_CoA α-Ketoadipate dehydrogenase TCA TCA Cycle Glutaryl_CoA->TCA Multiple Steps

The Saccharopine Pathway of L-Lysine Degradation.

Discussion of Other Applications

While detailed, standardized protocols for using this compound as a primary buffer in all molecular biology applications are not widely documented, its properties suggest potential utility in several areas:

  • Protein Purification: In ion-exchange chromatography, L-Lysine could potentially be used as a counter-ion for elution of negatively charged proteins from an anion-exchange column. Its positive charge could displace the bound proteins.

  • Enzyme Assays: For enzymes that are stable at a slightly basic pH and are not inhibited by lysine, an L-Lysine buffer could be an alternative to Tris or HEPES buffers.

  • Electrophoresis: L-Lysine has been noted as a component in certain native PAGE sample buffers, suggesting its potential role in maintaining the native charge of proteins during electrophoresis.

  • PCR: While not a standard component, the basic nature of L-Lysine could potentially influence the pH of the PCR reaction, which is critical for Taq polymerase activity. However, standard PCR buffers are highly optimized, and the addition of L-Lysine would require significant empirical optimization.

Conclusion

This compound and its polymeric form, Poly-L-Lysine, are valuable reagents in the molecular biology laboratory. While their roles in surface coating for cell culture and as a component of fixatives are well-established with clear protocols, their use as a primary buffering agent in other applications is less common and would require significant optimization. The information and protocols provided here serve as a guide for researchers to effectively utilize L-Lysine in their experimental workflows.

References

Application Notes and Protocols for L-Lysine Monohydrochloride in Enhanced Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of poly-L-lysine, a synthetic polymer of the essential amino acid L-lysine, to promote cell adhesion to various substrates in vitro. This technique is critical for improving the reliability and reproducibility of cell-based assays, particularly under serum-free or low-serum conditions.

Introduction

Poly-L-lysine is a widely used reagent that enhances cell attachment to solid surfaces such as plastic and glass.[1][2][3][4] It is a synthetic polyamino acid that carries a net positive charge at physiological pH.[3][5] This positive charge facilitates the electrostatic interaction with the negatively charged ions on the surface of cell membranes, thereby promoting cell adhesion.[1][2][6] This non-specific attachment factor is effective for a broad range of cell types, including primary neurons, glial cells, neuroblastomas, and various transfected cell lines.[7][8][9] The use of poly-L-lysine is particularly advantageous in experiments requiring multiple washing steps, as it minimizes cell detachment.[7]

It is important to distinguish between L-lysine, the monomer, and poly-L-lysine, the polymer. While L-lysine is an essential amino acid vital for protein synthesis[10], it is the polymerized form, poly-L-lysine, that is used for coating surfaces to enhance cell adhesion due to its high density of positive charges.[11]

Mechanism of Action

The primary mechanism by which poly-L-lysine promotes cell adhesion is through electrostatic interactions. The polymer adsorbs to the negatively charged culture surface (e.g., polystyrene or glass), creating a uniform layer of positive charges.[5][6][7] This positively charged surface then attracts the negatively charged cell membrane, leading to a strong, non-specific attachment of the cells to the substrate.

cluster_surface Culture Surface cluster_coating Coating Process cluster_cell Cell Interaction Surface Negatively Charged Culture Surface PLL Positively Charged Poly-L-Lysine Surface->PLL Adsorption Cell Negatively Charged Cell Membrane PLL->Cell Electrostatic Interaction Adhesion Enhanced Cell Adhesion Cell->Adhesion

Figure 1. Mechanism of Poly-L-Lysine in enhancing cell adhesion.

Quantitative Data Summary

The optimal conditions for using poly-L-lysine can vary depending on the cell type and specific application.[1][6] The following tables summarize typical working concentrations and conditions.

ParameterRecommended RangeNotes
Working Concentration 0.05 - 0.1 mg/mL (50 - 100 µg/mL)A typical starting concentration is 0.1 mg/mL.[3][12] Some applications may require optimization.
Coating Volume 1.0 mL per 25 cm² of surface areaEnsure the entire surface is evenly covered.[1][12]
Incubation Time 5 minutes to overnightA 5-minute incubation is often sufficient[1][3], though longer times (e.g., 1 hour or overnight) can also be used.[12]
Incubation Temperature Room temperature or 37°CBoth temperatures are commonly used and effective.[3][12]
Molecular Weight >30,000 DaHigher molecular weight polymers (>70,000 Da) provide more binding sites but can be more viscous.[3][6][13]

Table 1: General Coating Parameters for Poly-L-Lysine

Cell TypeRecommended CoatingReference
Primary Neurons, Glial Cells, NeuroblastomasPoly-D/L-Lysine[7][8]
Epithelial and Fibroblast Cell LinesPoly-L-Lysine[14]
HEK293, 3T3, PC12Poly-D/L-Lysine[8]
Stem CellsPoly-L-Lysine[9][14]
THP-1 MonocytesCaution: Poly-L-Lysine may induce pyroptosis.[15][16]

Table 2: Cell Types Benefiting from Poly-L-Lysine Coating

Experimental Protocols

Preparation of Poly-L-Lysine Stock Solution (if starting from powder)
  • Weigh out the desired amount of poly-L-lysine hydrobromide powder.

  • Dissolve in sterile, tissue culture grade water to a final concentration of 1 mg/mL.[5]

  • Sterile filter the solution through a 0.22 µm filter.

  • Aliquot and store at -20°C for long-term storage. For short-term use, the solution can be stored at 2-8°C for a few days.[13]

Coating Protocol for Cell Cultureware (Plates, Flasks, Slides)

Start Start Dilute Dilute Poly-L-Lysine to working concentration (e.g., 0.1 mg/mL) Start->Dilute Add Add solution to culture surface (1 mL / 25 cm²) Dilute->Add Incubate Incubate for 5 min at room temperature Add->Incubate Aspirate Aspirate excess solution Incubate->Aspirate Rinse Rinse thoroughly with sterile water Aspirate->Rinse Dry Allow to dry for at least 2 hours Rinse->Dry Seed Introduce cells and medium Dry->Seed End End Seed->End

Figure 2. Standard workflow for coating cultureware with Poly-L-Lysine.

  • Dilution: If using a stock solution, dilute the poly-L-lysine to the desired working concentration (typically 0.1 mg/mL) with sterile tissue culture grade water or phosphate-buffered saline (PBS).[3][12]

  • Coating: Add the diluted poly-L-lysine solution to the culture surface, ensuring the entire area is covered (e.g., 1.0 mL for a 25 cm² flask).[1][12] Gently rock the vessel to ensure even distribution.

  • Incubation: Incubate at room temperature for a minimum of 5 minutes.[1][3]

  • Aspiration: Carefully aspirate the poly-L-lysine solution.

  • Rinsing: Thoroughly rinse the surface with sterile, tissue culture grade water to remove any unbound poly-L-lysine, which can be cytotoxic.[1][12]

  • Drying: Allow the coated surface to dry completely for at least 2 hours before introducing cells and medium.[1][3] The coated cultureware can be stored at 4°C for up to a week if kept sterile.[12]

Important Considerations

  • Poly-D-Lysine vs. Poly-L-Lysine: For certain cell types that secrete proteases, poly-L-lysine can be degraded. In such cases, it is recommended to use poly-D-lysine, the non-degradable enantiomer.[3][7][17]

  • Cytotoxicity: It is crucial to thoroughly rinse the coated surface to remove any residual free poly-lysine, as it can be toxic to cells.[18]

  • Optimization: The optimal coating conditions, including concentration and incubation time, should be determined empirically for each cell line and application.[1][6]

  • Surface Preparation: For glass surfaces, pre-treatment with an acid wash or magnesium acetate may be necessary to ensure an even coating.[19]

Troubleshooting

IssuePossible CauseSuggested Solution
Uneven Cell Distribution Uneven coating of the surface.Ensure the entire surface is covered with the poly-L-lysine solution and rock gently to distribute it evenly. For glass, consider pre-treatment.[19]
Poor Cell Adhesion Sub-optimal coating concentration or incubation time. Cell-specific issues.Increase the concentration of poly-L-lysine or the incubation time. Verify that the cell type is suitable for poly-lysine coating.
Cell Toxicity Incomplete removal of unbound poly-L-lysine.Ensure thorough rinsing of the coated surface with sterile water before seeding cells.
Degradation of Coating Proteolytic activity from cells.Switch to poly-D-lysine, which is resistant to enzymatic degradation.[3][17]

Table 3: Troubleshooting Guide

By following these guidelines and protocols, researchers can effectively utilize poly-L-lysine to enhance cell adhesion, leading to more robust and reproducible in vitro experiments.

References

Application Notes and Protocols: L-Lysine Monohydrochloride in Drug Formulation and Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile roles of L-Lysine monohydrochloride in pharmaceutical formulation and drug delivery. This essential amino acid is not only a critical nutritional supplement but also a valuable excipient that can address several challenges in drug development, from improving the solubility of poorly water-soluble drugs to enabling the targeted delivery of complex biologics.[1][2][3][4] The following sections detail its primary applications, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in their formulation development efforts.

Solubility and Permeability Enhancement of BCS Class II and IV Drugs

This compound has emerged as a promising excipient for enhancing the solubility and permeability of Biopharmaceutics Classification System (BCS) Class II and IV drugs, which are characterized by low solubility and, in the case of Class IV, low permeability as well.[2][4] By forming salts or complexes with acidic drug molecules, L-Lysine can significantly improve their dissolution rate and subsequent absorption.[2][4][5]

Quantitative Data: Solubility and Permeability Enhancement

The following table summarizes the significant improvements in solubility and permeability of selected BCS Class II and IV drugs upon complexation with L-Lysine.

DrugBCS ClassFormulationSolubility Enhancement FactorPermeability (Papp) Enhancement FactorReference
BendazacII1:1 Molar Ratio with L-Lysine68-fold2.3-fold[2]
QuercetinIV1:1 Molar Ratio with L-Lysine433-fold4-fold[2]
RutinIV1:1 Molar Ratio with L-LysineSignificantNo significant enhancement[2]
IbuprofenIIIn presence of L-LysinepH and concentration-dependent increaseNot Reported[6]
PiroxicamIIIn presence of L-LysinepH and concentration-dependent increaseNot Reported[6]
Experimental Protocol: Preparation of Drug-Lysine Complexes for Enhanced Solubility

This protocol describes a general method for preparing drug-L-Lysine monohydrochloride complexes using co-precipitation and co-grinding techniques, adapted from studies on bendazac and quercetin.[2]

Materials:

  • Active Pharmaceutical Ingredient (API) (e.g., Bendazac, Quercetin)

  • This compound

  • Deionized water

  • Mortar and pestle

  • Stirrer/hotplate

  • Filtration apparatus

  • Drying oven or lyophilizer

Protocol:

  • Molar Ratio Calculation: Determine the desired molar ratio of the API to this compound (e.g., 1:1). Calculate the required mass of each component.

  • Co-precipitation Method: a. Dissolve the calculated amount of this compound in a minimal amount of deionized water. b. In a separate container, dissolve the API in a suitable solvent. If the API is an acid, it may be suspended in water. c. Slowly add the API solution/suspension to the this compound solution while stirring continuously. d. Continue stirring for a predetermined period (e.g., 2-4 hours) at room temperature to allow for complex formation. e. Collect the resulting precipitate by filtration. f. Wash the precipitate with a small amount of cold deionized water to remove any unreacted components. g. Dry the collected drug-lysine complex in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Co-grinding Method: a. Weigh the calculated amounts of the API and this compound. b. Mix the two powders in a mortar. c. Grind the mixture vigorously with a pestle for a specified duration (e.g., 15-30 minutes) to ensure intimate mixing and facilitate solid-state interaction.

  • Characterization: a. Solubility Studies: Determine the aqueous solubility of the prepared complex in comparison to the pure drug using the shake-flask method. b. Dissolution Rate: Perform in vitro dissolution studies in a relevant buffer (e.g., phosphate buffer pH 7.4) to compare the dissolution profile of the complex with the pure drug. c. Permeability Studies: Evaluate the permeability of the drug from the complex across a suitable biological membrane (e.g., Caco-2 cell monolayers or excised intestinal tissue) using a Franz diffusion cell setup. d. Solid-State Characterization: Characterize the physical form of the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) to confirm salt/complex formation.

G cluster_prep Preparation of Drug-Lysine Complex cluster_char Characterization start Start weigh Weigh API and L-Lysine HCl start->weigh dissolve_lysine Dissolve L-Lysine HCl in Water weigh->dissolve_lysine dissolve_api Dissolve/Suspend API weigh->dissolve_api mix Mix Solutions/ Suspensions dissolve_lysine->mix dissolve_api->mix stir Stir for 2-4h mix->stir filter Filter Precipitate stir->filter wash Wash with Cold Water filter->wash dry Dry Complex wash->dry end_prep Drug-Lysine Complex dry->end_prep solubility Solubility Assay end_prep->solubility dissolution Dissolution Testing end_prep->dissolution permeability Permeability Assay end_prep->permeability solid_state Solid-State Analysis (DSC, FTIR, XRD) end_prep->solid_state

Experimental workflow for preparing and characterizing drug-L-Lysine complexes.

Stabilization of Protein-Based Therapeutics

This compound is utilized as a stabilizer in the formulation of protein-based drugs, including monoclonal antibodies and vaccines.[1] It can help prevent aggregation and maintain the conformational integrity of proteins during processing, storage, and administration.[7]

The stabilizing effect of L-Lysine is attributed to several mechanisms, including preferential exclusion, binding to the protein surface to prevent aggregation, and acting as a buffer to maintain a stable pH.[7][8]

Experimental Protocol: Evaluating L-Lysine as a Protein Stabilizer

This protocol outlines a general method to assess the stabilizing effect of this compound on a model protein.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, Lysozyme)

  • This compound

  • Phosphate buffer (or other suitable buffer system)

  • Spectrophotometer (UV-Vis and/or Fluorescence)

  • Dynamic Light Scattering (DLS) instrument

  • Differential Scanning Calorimeter (DSC)

Protocol:

  • Formulation Preparation: a. Prepare a stock solution of the model protein in the chosen buffer at a known concentration (e.g., 1 mg/mL). b. Prepare a series of formulations by adding varying concentrations of this compound (e.g., 10 mM, 50 mM, 100 mM, 200 mM) to the protein solution. c. Prepare a control formulation containing only the protein in the buffer.

  • Stress Conditions: a. Subject the prepared formulations to various stress conditions to induce protein aggregation or degradation. Examples include:

    • Thermal Stress: Incubate samples at an elevated temperature (e.g., 50-70°C) for a defined period.
    • Agitation Stress: Agitate samples on an orbital shaker.
    • Freeze-Thaw Stress: Subject samples to multiple freeze-thaw cycles.

  • Analysis of Protein Stability: a. Visual Inspection: Observe the samples for any visible precipitation or turbidity. b. UV-Vis Spectroscopy: Measure the absorbance at a specific wavelength (e.g., 350 nm) to monitor turbidity as an indicator of aggregation. c. Dynamic Light Scattering (DLS): Determine the particle size distribution and the presence of aggregates in the formulations. d. Size Exclusion Chromatography (SEC-HPLC): Quantify the amount of monomer, dimer, and higher-order aggregates. e. Differential Scanning Calorimetry (DSC): Determine the thermal transition midpoint (Tm) of the protein in the presence and absence of L-Lysine to assess its effect on thermal stability. f. Fluorescence Spectroscopy: Monitor changes in the intrinsic fluorescence of tryptophan residues to detect conformational changes in the protein.

G cluster_workflow Protein Stabilization Workflow cluster_analysis Stability Analysis prep Prepare Protein Formulations (with and without L-Lysine HCl) stress Apply Stress (Thermal, Agitation, Freeze-Thaw) prep->stress visual Visual Inspection stress->visual uv_vis UV-Vis (Turbidity) stress->uv_vis dls DLS (Aggregation) stress->dls sec SEC-HPLC (Monomer/Aggregate Quantification) stress->sec dsc DSC (Thermal Stability, Tm) stress->dsc fluorescence Fluorescence (Conformational Changes) stress->fluorescence compare Compare Results (Control vs. L-Lysine Formulations) visual->compare uv_vis->compare dls->compare sec->compare dsc->compare fluorescence->compare conclusion Determine Stabilizing Effect of L-Lysine HCl compare->conclusion

Workflow for evaluating L-Lysine as a protein stabilizer.

L-Lysine in Nanoparticle-Based Drug Delivery Systems

L-Lysine and its polymers (poly-L-lysine) are extensively used in the fabrication of nanoparticles for drug and gene delivery.[9][10] The primary amine groups in lysine provide a positive surface charge, which facilitates electrostatic interactions with negatively charged molecules like nucleic acids and enhances cellular uptake.[10]

Applications in Nanoparticle Formulation:
  • Surface Modification: L-Lysine can be coated onto the surface of nanoparticles to improve their biocompatibility and cellular internalization.[11]

  • Polymer Matrix: Poly-L-lysine can be used as a biodegradable and biocompatible polymer to form the core matrix of nanoparticles for encapsulating drugs.[12][13][14][15]

  • Targeted Delivery: The amine groups of lysine can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.

Experimental Protocol: Preparation of L-Lysine-Coated Nanoparticles

This protocol provides a general method for the surface functionalization of pre-formed nanoparticles with this compound.

Materials:

  • Pre-synthesized nanoparticles (e.g., magnetic nanoparticles, liposomes)

  • This compound

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge or magnetic separator

Protocol:

  • Nanoparticle Dispersion: Disperse a known amount of the pre-synthesized nanoparticles (e.g., 250 mg) in a suitable solvent (e.g., 15 mL of glacial acetic acid) with magnetic stirring for approximately 30 minutes.

  • L-Lysine Addition: Prepare an aqueous solution of this compound (e.g., 0.16 M). Add a specific volume (e.g., 10 mL) of the L-Lysine solution to the nanoparticle dispersion.

  • pH Adjustment: Adjust the pH of the mixture to approximately 11.5 using a 0.1 M NaOH solution. This deprotonates the carboxylic acid group of lysine, facilitating its interaction with the nanoparticle surface.

  • Coating Reaction: Continue stirring the mixture at room temperature for about 45 minutes to allow for the coating of L-Lysine onto the nanoparticle surface.

  • Purification: a. Separate the L-Lysine-coated nanoparticles from the reaction mixture. For magnetic nanoparticles, a permanent magnet can be used. For other types of nanoparticles, centrifugation may be required. b. Wash the collected nanoparticles sequentially with deionized water and ethanol to remove any unreacted L-Lysine and other impurities. c. Repeat the washing steps two to three times.

  • Drying: Dry the purified L-Lysine-coated nanoparticles under vacuum at a controlled temperature (e.g., 60°C) for a sufficient time (e.g., 8 hours).

  • Characterization: a. Surface Charge: Determine the zeta potential of the coated nanoparticles to confirm the change in surface charge due to the lysine coating. b. Surface Chemistry: Use FTIR spectroscopy to identify the characteristic peaks of L-Lysine on the nanoparticle surface. c. Morphology and Size: Analyze the size and morphology of the coated nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) and compare them with the uncoated nanoparticles.

G cluster_workflow L-Lysine Coating of Nanoparticles Workflow cluster_char Characterization start Start: Pre-synthesized Nanoparticles disperse Disperse Nanoparticles in Acetic Acid start->disperse add_lysine Add L-Lysine HCl Solution disperse->add_lysine adjust_ph Adjust pH to ~11.5 with NaOH add_lysine->adjust_ph stir_react Stir for 45 min at RT adjust_ph->stir_react separate Separate Nanoparticles (Magnet/Centrifuge) stir_react->separate wash Wash with Water and Ethanol separate->wash dry Dry Under Vacuum wash->dry end_product L-Lysine Coated Nanoparticles dry->end_product zeta Zeta Potential end_product->zeta ftir FTIR Spectroscopy end_product->ftir tem_sem TEM/SEM end_product->tem_sem

Workflow for the preparation and characterization of L-Lysine-coated nanoparticles.

L-Lysine as a Permeation Enhancer in Transdermal Drug Delivery

Amino acid-based permeation enhancers are being investigated for their potential to improve the transdermal delivery of drugs. L-Lysine and its derivatives can enhance the permeation of drugs through the skin by interacting with the stratum corneum, the main barrier to drug absorption.

While specific quantitative data and detailed protocols for using this compound as a standalone permeation enhancer are still emerging in the literature, its inclusion in formulations for topical and transdermal delivery is a promising area of research. Evaluation of its efficacy would typically involve in vitro permeation studies using Franz diffusion cells with excised skin models.

L-Lysine as a Lyoprotectant in Freeze-Drying

During the lyophilization (freeze-drying) process, proteins and other biological molecules are subjected to freezing and drying stresses that can lead to denaturation and loss of activity.[16][17][18] this compound can act as a lyoprotectant, helping to stabilize these molecules during freeze-drying.[17][19]

The protective mechanism of L-Lysine as a lyoprotectant involves forming an amorphous, glassy matrix that entraps the protein and restricts its mobility, thereby preventing unfolding and aggregation.[19] It also replaces the water molecules that are removed during drying, thus maintaining the native conformation of the protein through hydrogen bonding.

A general protocol for evaluating L-Lysine as a lyoprotectant would involve preparing protein formulations with and without L-Lysine, freeze-drying them, and then reconstituting the dried product to assess the recovery of protein activity and integrity using methods similar to those described in the protein stabilization section.

References

Application Notes and Protocols: L-Lysine Monohydrochloride in Fixative Solutions for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective tissue fixation is a critical determinant of success in immunohistochemistry (IHC), aiming to preserve tissue architecture and antigenicity while preventing autolysis and degradation. Standard formalin fixation, while widely used, can mask epitopes through extensive protein cross-linking, often necessitating aggressive antigen retrieval methods that can compromise tissue integrity. An alternative approach involves the use of fixatives containing L-Lysine monohydrochloride, most notably in the Periodate-Lysine-Paraformaldehyde (PLP) fixative. This application note provides a detailed overview of the principles, protocols, and advantages of using L-Lysine-containing fixatives for IHC applications.

PLP fixative is particularly advantageous for the preservation of glycoprotein antigens and for maintaining fine structural details.[1] The mechanism of PLP fixation is a multi-faceted process. Sodium periodate oxidizes carbohydrate moieties within the tissue, creating aldehyde groups. L-Lysine, a diamino acid, then acts as a cross-linking agent, forming Schiff bases with the newly formed aldehydes on adjacent glycoproteins. Simultaneously, paraformaldehyde cross-links proteins, preserving the overall tissue structure.[1] This dual mechanism can offer superior preservation of certain antigens compared to formalin alone.

Data Presentation: Comparative Performance of PLP Fixative

The choice of fixative can significantly impact staining intensity and the preservation of cellular morphology. The following tables summarize available data comparing PLP fixative to other standard methods.

Table 1: Quantitative Comparison of Immunofluorescence Intensity with PLP and PFA Fixation

This table presents data on the effects of different fixation times with Periodate-Lysine-Paraformaldehyde (PLP) and 4% Paraformaldehyde (PFA) on the immunofluorescence intensity of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[2]

Fixation ProtocolCortical Layers 1-3 (Fluorescence Intensity)Cortical Layers 4-5 (Fluorescence Intensity)Cortical Layer 6/Corpus Callosum (Fluorescence Intensity)
P15 Mice
4% PFA (1 hour)HighSignificantly Higher than PLP (1 hour)Significantly Higher than PLP (1 hour)
PLP (1 hour)High (similar to 4% PFA)Lower than 4% PFA (1 hour)Lower than 4% PFA (1 hour)
4% PFA (Overnight)DecreasedDecreasedDecreased
PLP (Overnight)DecreasedDecreasedDecreased
P60 Mice
PLP (1 hour)HigherHigherHigher
PLP (Overnight)1.7 to 2.2-fold lower than 1-hour fixation1.7 to 2.2-fold lower than 1-hour fixation1.7 to 2.2-fold lower than 1-hour fixation

Note: Prolonged fixation with either PFA or PLP generally leads to a decrease in fluorescence intensity. For morphological analysis of fine structures, the 1-hour PLP fixation was found to be most suitable despite slightly lower fluorescence compared to 1-hour 4% PFA fixation.[2]

Table 2: Qualitative Comparison of PLP-AMeX, Formalin-Fixed, and Frozen Tissues

This table provides a qualitative summary of the performance of PLP fixative combined with the AMeX embedding method compared to conventional formalin-fixed paraffin-embedded (FFPE) and frozen sections for the detection of various antigens.

AntigenPLP-AMeXFormalin-Fixed Paraffin-Embedded (FFPE)Frozen SectionsReference
Glypican-3 (GPC3)Superior immunoreactivity and excellent tissue architecture preservationLower immunoreactivityPoor immunoreactivity[3]
CD3, CD20cy (monkey), CD45RA (rat), CD68 (monkey), ED-1 (rat)Well-identifiedNot specifiedStaining intensity for some antigens may be stronger[4]
CD8 (monkey), CD4 (rat)Somewhat weaker staining intensityNot specifiedStronger staining intensity[4]
Major Histocompatibility Complex (MHC) Class II, CD1a, CD4, CD8, E-cadherin, CytokeratinsIntense labeling and good morphologyNot specifiedNot specified[1]

Experimental Protocols

Preparation of Periodate-Lysine-Paraformaldehyde (PLP) Fixative

This protocol is based on the formulation described by McLean and Nakane (1974).

Reagents:

  • This compound

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Paraformaldehyde (PFA)

  • Sodium m-Periodate (NaIO₄)

  • Distilled water

  • 1 M NaOH

Stock Solutions:

  • 0.1 M Phosphate Buffer (pH 7.4):

    • Dissolve 1.1 g of NaH₂PO₄ and 0.3 g of Na₂HPO₄ in 100 ml of distilled water. Adjust pH if necessary.

  • Lysine-Phosphate Buffer:

    • Dissolve 1.49 g of this compound in 100 ml of 0.1 M Phosphate Buffer.

  • 4% Paraformaldehyde Solution:

    • Heat 100 ml of 0.1 M Phosphate Buffer to 60°C.

    • Add 4 g of paraformaldehyde powder.

    • Add a few drops of 1 M NaOH while stirring until the solution becomes clear.

    • Allow the solution to cool to room temperature.

Working PLP Solution (prepare fresh before use):

  • Combine 75 ml of the Lysine-Phosphate Buffer with 25 ml of the 4% Paraformaldehyde solution.

  • Add 0.214 g of Sodium m-Periodate and stir until dissolved.

  • The final pH should be approximately 7.4.

Tissue Fixation Protocol
  • Perfusion (for whole animal studies):

    • Anesthetize the animal according to approved institutional protocols.

    • Perform transcardial perfusion with ice-cold saline to flush out blood.

    • Perfuse with freshly prepared, cold PLP fixative.

  • Immersion (for tissue biopsies):

    • Immediately immerse freshly dissected tissue samples in cold PLP fixative. The volume of the fixative should be at least 10-20 times the volume of the tissue.

  • Fixation Time:

    • Incubate the tissue in PLP fixative for 4-6 hours at 4°C. For some applications, overnight fixation at 4°C may be suitable, but prolonged fixation can decrease immunoreactivity.[2]

  • Post-Fixation Washing:

    • After fixation, wash the tissue extensively in a sucrose-containing buffer (e.g., 0.1 M phosphate buffer with increasing concentrations of sucrose) to cryoprotect the tissue before freezing.

Immunohistochemistry Staining Protocol for PLP-Fixed Tissue
  • Sectioning:

    • For frozen sections, embed the cryoprotected tissue in an optimal cutting temperature (OCT) compound and section using a cryostat.

    • For paraffin sections, dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Antigen Retrieval (if necessary):

    • Antigen retrieval may not be required for all antigens in PLP-fixed tissues.[5] This should be determined empirically for each new antibody.

    • If weak or no staining is observed, consider Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., PBS with 5% normal serum from the species of the secondary antibody and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the sections three times in PBS.

    • Incubate with a fluorophore- or enzyme-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.

  • Detection:

    • For fluorescently labeled antibodies, mount the slides with a mounting medium containing an anti-fade reagent.

    • For enzyme-conjugated antibodies, incubate with the appropriate substrate (e.g., DAB for HRP) until the desired color intensity is reached.

  • Counterstaining and Mounting:

    • Counterstain with a suitable nuclear stain (e.g., DAPI or hematoxylin) if desired.

    • Dehydrate (for chromogenic stains), clear, and mount the slides with a permanent mounting medium.

Visualizations

Mechanism of PLP Fixation

PLP_Fixation_Mechanism Glycoprotein Glycoprotein with Carbohydrate Chains Periodate Sodium Periodate (NaIO₄) Glycoprotein->Periodate Oxidation Aldehyde Aldehyde Groups Formed Periodate->Aldehyde Lysine L-Lysine Aldehyde->Lysine Schiff Base Formation Crosslinked_Glycoproteins Cross-linked Glycoproteins Lysine->Crosslinked_Glycoproteins Fixed_Tissue Stabilized and Fixed Tissue Crosslinked_Glycoproteins->Fixed_Tissue Protein Tissue Proteins PFA Paraformaldehyde (PFA) Protein->PFA Methylene Bridge Formation Crosslinked_Proteins Cross-linked Proteins PFA->Crosslinked_Proteins Crosslinked_Proteins->Fixed_Tissue

Caption: Mechanism of Periodate-Lysine-Paraformaldehyde (PLP) fixation.

Experimental Workflow for IHC using PLP Fixation

IHC_Workflow start Start: Fresh Tissue fixation Tissue Fixation (PLP, 4-6h at 4°C) start->fixation cryoprotection Cryoprotection (Sucrose Gradient) fixation->cryoprotection embedding Embedding (OCT or Paraffin) cryoprotection->embedding sectioning Sectioning (Cryostat or Microtome) embedding->sectioning antigen_retrieval Antigen Retrieval (Optional, HIER) sectioning->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody (1-2h at RT) primary_ab->secondary_ab detection Detection (Fluorophore/Chromogen) secondary_ab->detection counterstain Counterstaining (e.g., DAPI/Hematoxylin) detection->counterstain mounting Mounting and Coverslipping counterstain->mounting imaging Microscopy and Image Analysis mounting->imaging

Caption: General experimental workflow for IHC on PLP-fixed tissues.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Staining 1. Over-fixation: Prolonged fixation can mask epitopes.[2]2. Antigen Degradation: Delayed or inadequate fixation.3. Antigen Retrieval Needed: Epitopes are masked despite PLP fixation.4. Suboptimal Antibody Concentration: Primary or secondary antibody dilution is too high.1. Reduce fixation time to the recommended 4-6 hours.2. Ensure tissue is fresh and immediately immersed in cold fixative.3. Perform a titration of antigen retrieval methods (e.g., HIER with citrate pH 6.0 or Tris-EDTA pH 9.0).4. Optimize antibody concentrations through a dilution series.
High Background Staining 1. Incomplete Washing: Residual fixative can cause non-specific binding.2. Inadequate Blocking: Non-specific sites are not sufficiently blocked.3. Antibody Cross-Reactivity: Secondary antibody is binding non-specifically.1. Increase the duration and number of post-fixation washes.2. Increase the blocking time or the concentration of normal serum in the blocking buffer.3. Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.
Poor Tissue Morphology 1. Inadequate Fixation: Fixative did not fully penetrate the tissue.2. Freezing Artifacts: Insufficient cryoprotection before freezing.3. Tissue Detachment: Sections are detaching from the slide during staining.1. Ensure the tissue sample is small enough for complete penetration and use an adequate volume of fixative.2. Ensure tissue is fully equilibrated in the final sucrose solution before freezing.3. Use positively charged or coated slides and ensure sections are properly dried before staining.

Conclusion

The use of this compound as a component in fixative solutions, particularly in the form of PLP fixative, offers a valuable alternative to standard formalin fixation for immunohistochemistry. By employing a dual mechanism of carbohydrate and protein cross-linking, PLP can provide excellent preservation of tissue morphology and antigenicity, especially for glycoprotein antigens. While optimization of fixation time and the potential need for antigen retrieval should be considered for each specific application, the protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement L-Lysine-based fixation in their IHC workflows.

References

The Role of L-Lysine Monohydrochloride in Advancing Animal Nutrition Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Lysine monohydrochloride, an essential amino acid, is a cornerstone of animal nutrition, pivotal for protein synthesis, growth, and overall health.[1][2] Its supplementation in animal feed is a common practice to ensure balanced diets, particularly in monogastric animals like swine and poultry whose primary feedstuffs are often lysine-deficient cereals.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in animal nutrition studies, targeting researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Impact of L-Lysine HCl on Animal Performance

The efficacy of this compound supplementation is quantifiable through various performance metrics. The following tables summarize data from several studies, offering a comparative overview of its impact on different animal species.

Table 1: Effect of L-Lysine HCl on Growth Performance in Broiler Chickens

Dietary L-Lysine HCl (%)Body Weight Gain (g)Feed Conversion Ratio (FCR)Reference
Control (Basal Diet)161.52.53[4]
Basal Diet + 0.15%---
Basal Diet + 0.225%---
Basal Diet + 0.30%217.01.93[4]
0.86 (SID Lys)--[5]
1.36 (SID Lys)--[5]
Control (T0)---
Control + 0.35% (T1)---
Control + 0.70% (T2)---
Control + 1.00% (T3)---

Note: SID refers to Standardized Ileal Digestible. Direct comparison between studies may be limited due to variations in basal diets, broiler strains, and experimental conditions.

Table 2: Effect of L-Lysine HCl on Growth Performance in Growing-Finishing Pigs

Dietary L-Lysine HCl (%)Average Daily Gain (ADG) (g)Feed Conversion Ratio (G:F)Carcass Lean (%)Reference
0.00 (Control)9500.38553.5[6]
0.159300.37553.0[6]
0.2259100.36552.8[6]
0.308900.35552.5[6]
Basal Diet (0.95% Lysine)---[7]
Basal Diet + 0.10%---[7]
Basal Diet + 0.20%---[7]
Basal Diet + 0.30%---[7]

Note: G:F is the gain-to-feed ratio. Higher values indicate better feed efficiency.

Table 3: Effect of L-Lysine HCl on Growth Performance in Aquaculture

SpeciesDietary L-Lysine (% of dry matter)Specific Growth Rate (SGR) (%/day)Feed Conversion Ratio (FCR)Reference
Beluga (Huso huso)2.1 (Control)--[8]
2.6Significantly HigherSignificantly Lower[8]
3.1--[8]
3.6--[8]
Pearl Spot (Etroplus suratensis)Control (25% Protein)--[9]
Control + 0.5% LysineHigherSignificantly Lower[9]
Leopard Coral Grouper (Plectropomus leopardus)1.10--[10]
2.30 - 3.08ImprovedDecreased[10]
Striped Catfish (Pangasius hypophthalmus)0 (Control)--[11]
1.2Increased-[11]
African Catfish (Clarias gariepinus)0 (Control)--[12]
3Significantly HigherBetter[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline standardized protocols for key experiments involving this compound.

Protocol 1: Broiler Growth Performance Trial

1. Objective: To evaluate the effect of varying levels of this compound on the growth performance, feed efficiency, and carcass characteristics of broiler chickens.

2. Experimental Animals:

  • Species: Broiler chickens (e.g., Cobb-500, Ross 308).
  • Age: Day-old chicks.
  • Housing: Housed in environmentally controlled pens with appropriate temperature and lighting management.

3. Experimental Design:

  • Completely Randomized Design (CRD).
  • Treatments: A basal diet (e.g., corn-soybean meal based) formulated to be marginally deficient in lysine, and the basal diet supplemented with graded levels of this compound (e.g., 0.1%, 0.2%, 0.3%). A control group receiving a diet adequate in lysine should also be included.
  • Replicates: A minimum of 5-8 replicate pens per treatment, with an equal number of birds per pen.

4. Diet Formulation and Preparation:

  • Basal Diet: Formulate to meet or exceed the nutritional requirements of broilers for all nutrients except lysine, according to established guidelines (e.g., NRC).
  • L-Lysine HCl Incorporation: this compound (feed grade, minimum 98.5% purity) is added to the basal diet at the expense of an inert filler (e.g., sand or corn starch) to achieve the desired dietary concentrations.[13]
  • Feed Form: Diets should be provided in mash or pellet form.

5. Data Collection:

  • Body Weight: Individual bird weights are recorded at the start of the trial and at regular intervals (e.g., weekly) until termination.
  • Feed Intake: Feed consumption per pen is measured weekly.
  • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.
  • Carcass Analysis: At the end of the trial, a subset of birds from each pen is selected for carcass evaluation, including dressing percentage, breast meat yield, and abdominal fat pad weight.

6. Statistical Analysis:

  • Data are analyzed using Analysis of Variance (ANOVA) appropriate for a CRD.
  • Treatment means are compared using a suitable post-hoc test (e.g., Tukey's HSD, Duncan's multiple range test) to determine significant differences.

Protocol 2: Swine Growth and Digestibility Trial

1. Objective: To determine the impact of this compound supplementation on the growth performance, nutrient digestibility, and plasma metabolites in growing-finishing pigs.

2. Experimental Animals:

  • Species: Growing-finishing pigs (e.g., Yorkshire x Landrace).
  • Weight Range: Appropriate for the specific growth phase being studied (e.g., 25-50 kg for growers, 50-100 kg for finishers).
  • Housing: Housed in individual or group pens with controlled environmental conditions.

3. Experimental Design:

  • Randomized Complete Block Design (RCBD), blocking by initial body weight.
  • Treatments: Similar to the broiler trial, a lysine-deficient basal diet is supplemented with graded levels of this compound.

4. Diet Formulation and Feeding:

  • Basal Diet: Typically corn-soybean meal or sorghum-soybean meal based.
  • Feeding: Diets are provided ad libitum or on a restricted basis, depending on the study's objectives.

5. Data Collection:

  • Growth Performance: Body weight and feed intake are recorded to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Gain-to-Feed ratio (G:F).
  • Digestibility Study: During a specific period, feces and urine are collected to determine the apparent total tract digestibility of dry matter, nitrogen, and energy.
  • Blood Sampling: Blood samples can be collected to analyze plasma urea nitrogen (PUN), which is an indicator of amino acid utilization, and other relevant metabolites.

6. Statistical Analysis:

  • Data are analyzed using ANOVA for an RCBD.
  • Linear and quadratic polynomial contrasts can be used to determine the dose-response relationship of L-lysine supplementation.

Protocol 3: Aquaculture Growth Trial

1. Objective: To assess the effects of dietary this compound on the growth, feed utilization, and body composition of a specific fish or shrimp species.

2. Experimental Animals:

  • Species: Juvenile fish or shrimp of a commercially important species.
  • Acclimation: Animals are acclimated to the experimental conditions and fed the basal diet for a period before the trial begins.

3. Experimental Design:

  • CRD with triplicate or quadruplicate tanks per dietary treatment.
  • Treatments: A basal diet formulated with practical ingredients to be deficient in lysine, supplemented with graded levels of this compound.

4. Diet Preparation and Feeding:

  • Diet Preparation: Experimental diets are prepared by mixing the dry ingredients, followed by the addition of oil and water to form a dough, which is then pelleted and dried.
  • Feeding: Fish are typically fed to apparent satiation two to three times daily.

5. Data Collection:

  • Growth Performance: Weight gain, Specific Growth Rate (SGR), and Feed Conversion Ratio (FCR) are calculated.
  • Body Composition: At the beginning and end of the trial, a sample of fish is analyzed for whole-body proximate composition (protein, lipid, moisture, and ash).

6. Statistical Analysis:

  • One-way ANOVA is used to analyze the data.
  • If significant differences are found, treatment means are compared using a multiple range test.

Signaling Pathways and Experimental Workflows

L-Lysine not only serves as a building block for protein but also acts as a signaling molecule that can influence metabolic pathways related to muscle growth.

Lysine and the mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) pathway is a central regulator of cell growth and protein synthesis. Studies have shown that lysine can activate the mTORC1 pathway, leading to increased phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes muscle protein synthesis.[14][15][16]

mTORC1_Pathway Lysine L-Lysine mTORC1 mTORC1 Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits

Caption: L-Lysine activates the mTORC1 pathway to promote muscle protein synthesis.

Lysine and the Wnt/Ca2+ Signaling Pathway

Recent research suggests that lysine can also modulate the Wnt/Ca2+ signaling pathway, which is involved in myogenic differentiation.[17] This pathway influences the activity of key transcription factors that regulate the expression of myogenic regulatory factors (MRFs).

Wnt_Ca_Pathway Lysine L-Lysine Wnt_Ca Wnt/Ca2+ Pathway Lysine->Wnt_Ca Modulates PKC PKC Wnt_Ca->PKC CaN CaN Wnt_Ca->CaN CaMKII CaMKII Wnt_Ca->CaMKII Myogenic_Differentiation Myogenic Differentiation PKC->Myogenic_Differentiation Influences NFATc1 NFATc1 CaN->NFATc1 Activates CaMKII->Myogenic_Differentiation Influences NFATc1->Myogenic_Differentiation Promotes

Caption: L-Lysine modulates the Wnt/Ca2+ pathway, influencing myogenic differentiation.

Experimental Workflow for Animal Nutrition Studies

The logical flow of a typical animal nutrition study using this compound is outlined below.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Hypothesis Formulation B Experimental Design A->B C Diet Formulation B->C D Animal Acclimation C->D E Feeding Trial D->E F Data Collection E->F G Sample Analysis F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: A typical workflow for an animal nutrition study.

Practical Guidelines for Using this compound

  • Purity and Form: Use feed-grade this compound with a minimum purity of 98.5%.[13] It is typically a pale brownish, free-flowing powder that is water-soluble.[13]

  • Dosage and Balance: The optimal inclusion rate of L-Lysine HCl depends on the animal species, age, genetic potential, and the composition of the basal diet.[18] It is crucial to work with an animal nutritionist to determine the appropriate dosage.[18] Over-supplementation can lead to amino acid imbalances and is not cost-effective.

  • Mixing and Stability: L-Lysine HCl is stable and can be easily incorporated into animal feed formulations.[18] Ensure thorough mixing to achieve a homogenous distribution in the final feed.

  • Analytical Verification: It is recommended to analytically verify the lysine content of the experimental diets to ensure accuracy. Methods such as High-Performance Liquid Chromatography (HPLC) are commonly used for the quantification of amino acids in feed.[19][20][21] Microbiological assays can also be employed as a faster, more cost-effective alternative.[19][20][22]

References

Application Notes: The Role of L-Lysine in Click Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-lysine, an essential amino acid, is a cornerstone in the field of bioconjugation due to the reactivity of its primary ε-amino group.[1] While not a direct catalyst in click chemistry reactions, its prevalence on the surface of proteins makes it an ideal target for chemical modification.[2] L-Lysine monohydrochloride is the stable, water-soluble salt form of L-lysine, making it a convenient reagent for various biochemical applications.[3][4] These notes explore how L-lysine residues and lysine-based structures are leveraged to introduce bioorthogonal functionalities, thereby enabling precise and efficient bioconjugation via click chemistry.

Core Concepts

The primary role of L-lysine in this context is as an anchor point for introducing "clickable" functional groups (e.g., azides or alkynes) onto biomolecules or synthetic scaffolds. The nucleophilic ε-amino group of lysine's side chain (pKa ~10.5) can be selectively targeted under specific pH conditions (typically pH 7-9) using amine-reactive reagents.[2][5] Once a bioorthogonal handle is installed, the modified molecule is ready for a highly specific click reaction with a complementary partner.

Key Applications

  • Site-Selective Protein Modification: The differential reactivity of lysine residues, influenced by their local microenvironment, allows for site-selective modification.[6] By carefully controlling reaction conditions, a single, highly reactive lysine can be targeted to produce homogenous antibody-drug conjugates (ADCs) or precisely labeled proteins for imaging and diagnostic applications.[6][7] This strategy involves a two-step process: initial modification of a lysine residue with a bifunctional linker carrying a bioorthogonal group (like an azide), followed by a click reaction (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) with a payload.[6]

  • Poly-L-lysine (PLL) Scaffolds for Surface Functionalization: Poly-L-lysine, a polymer of lysine, is widely used to create functional surfaces.[8] At physiological pH, the protonated amino groups of PLL allow it to adsorb electrostatically onto various negatively charged substrates.[9] The polymer backbone can be functionalized with click chemistry moieties (e.g., DBCO or tetrazine) to create a "clickable" surface, enabling the covalent and oriented immobilization of biomolecules like DNA, peptides, or proteins.[10][11]

  • Dendrimers for Drug Delivery: Lysine is a fundamental building block for constructing dendrimers, which are highly branched, monodisperse macromolecules.[12][13] These poly-L-lysine dendrimers (PLLDs) present a high density of terminal amino groups on their surface, which can be modified for click chemistry applications.[12] This allows for the attachment of drugs, targeting ligands, and imaging agents, creating sophisticated nano-sized drug delivery systems.[14][15]

  • Incorporation of Lysine Analogs: Unnatural amino acids that are analogs of lysine, such as 6-Azido-L-lysine or N-propargyl-lysine, can be incorporated into proteins during synthesis.[3][16] These "clickable" lysine analogs introduce azide or alkyne groups directly into the protein's structure, providing a precise handle for subsequent bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or SPAAC without any post-synthetic modification of native residues.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters for lysine-based click chemistry and bioconjugation reactions, compiled from various studies.

Table 1: Reaction Conditions for Lysine Modification and Subsequent Click Chemistry

Parameter Lysine Modification (NHS Ester) Copper-Free Click (SPAAC) Cu-Catalyzed Click (CuAAC) Reference
pH 7.0 - 9.0 7.4 - 8.0 ~7.0 [2][6][18]
Temperature (°C) 21 - 37 25 - 37 25 [6][19][20]
Reaction Time 1 - 2 hours < 1 hour 1 hour [6][18][20]
Reagent Equivalents 1 - 8 eq. (to protein) ~2 eq. (to azide) N/A [6][19][20]

| Typical Yield | >90% (modification) | >90% (conjugation) | ~90% (conjugation) |[6][20][21] |

Table 2: Characterization of Clickable Poly-L-lysine (PLL) for Surface Modification

Polymer Type PLL MW (kDa) Degree of Functionalization (NMR) Application Reference
PLL-OEG-DBCO 15-30 5-10% DNA immobilization via SPAAC [9]
PLL-OEG-Tz 15-30 5-10% DNA immobilization via iEDDA [9]

| Azide-terminated PLL | N/A | N/A | Polypeptide attachment via CuAAC |[22] |

Experimental Protocols

Protocol 1: Two-Step, Site-Selective Labeling of a Protein via Lysine Modification and SPAAC

This protocol describes the modification of a monoclonal antibody (mAb) with an azide handle and subsequent conjugation to a DBCO-functionalized molecule.

Materials:

  • Monoclonal antibody (e.g., Pertuzumab) in phosphate-buffered saline (PBS)

  • PFP-bisN₃ (branched, azide-bearing perfluorophenyl ester)

  • DBCO-functionalized payload (e.g., DBCO-DFO for radiolabeling)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Na₂CO₃ solution

  • PD-10 size-exclusion chromatography columns

  • Amicon Ultra centrifugal filters (50 kDa MWCO)

  • Thermomixer

Procedure:

Step 1: Introduction of the Azide Handle

  • Prepare a solution of the mAb at a concentration of 5 mg/mL in PBS.

  • Adjust the pH of the mAb solution to 8.8-8.9 using 0.1 M Na₂CO₃. This deprotonates the lysine ε-amino groups, increasing their nucleophilicity.

  • Prepare a stock solution of PFP-bisN₃ at 5 mg/mL in DMSO.

  • Slowly add 8 molar equivalents of the PFP-bisN₃ solution to the mAb solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at 37°C with gentle shaking (500 rpm) in a thermomixer.

  • Purify the resulting azide-modified mAb (SSKN₃-mAb) using a PD-10 size-exclusion column to remove unreacted PFP-bisN₃.

  • Concentrate the purified SSKN₃-mAb using an Amicon Ultra centrifugal filter. The typical yield should be >90%.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • To the purified SSKN₃-mAb, add 2-5 molar equivalents of the DBCO-functionalized payload (dissolved in DMSO).

  • Incubate the mixture for 1 hour at 37°C with gentle shaking.

  • Purify the final bioconjugate using a PD-10 column to remove the excess DBCO-payload.

  • Characterize the final product using mass spectrometry to confirm successful conjugation.

(Protocol adapted from Zeglis et al., 2021)[6]

Protocol 2: Surface Functionalization with Clickable Poly-L-lysine (PLL)

This protocol details the preparation of a surface for the immobilization of biomolecules using a custom-synthesized clickable PLL polymer.

Materials:

  • Poly-L-lysine hydrobromide (PLL, MW 15-30 kDa)

  • NHS-(OEG)₄-DBCO (N-hydroxysuccinimide ester of DBCO-PEG4)

  • NHS-(OEG)₄-methyl (for tuning functionalization density)

  • N,N-Dimethylformamide (DMF)

  • Silicon dioxide or gold substrates

  • Alkyne-modified biomolecule (e.g., DNA, peptide)

  • Ellipsometer or Quartz Crystal Microbalance (QCM) for characterization

Procedure:

Step 1: Synthesis of PLL-OEG-DBCO

  • Dissolve PLL in DMF.

  • Prepare a solution of NHS-(OEG)₄-DBCO and NHS-(OEG)₄-methyl in DMF. The molar ratio of these two reagents will determine the final density of DBCO groups on the polymer. A 5-10% molar ratio of the DBCO reagent to lysine monomers is a good starting point.

  • Add the NHS-ester solution to the PLL solution and stir at room temperature overnight.

  • Purify the resulting PLL-OEG-DBCO polymer by dialysis against deionized water.

  • Lyophilize the purified polymer to obtain a white powder. Characterize the degree of functionalization using ¹H-NMR.

Step 2: Surface Coating with Clickable PLL

  • Clean the silicon dioxide or gold substrates thoroughly (e.g., using piranha solution for SiO₂ or UV/ozone for gold).

  • Prepare a solution of PLL-OEG-DBCO at 0.1 mg/mL in a suitable buffer (e.g., HEPES).

  • Immerse the cleaned substrates in the PLL solution for 15-20 minutes at room temperature. The positively charged PLL will electrostatically adsorb to the negatively charged surface.

  • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

  • Confirm monolayer formation using ellipsometry or QCM.

Step 3: Immobilization of Biomolecule via Click Chemistry

  • Prepare a solution of the azide-modified biomolecule in a suitable buffer.

  • Immerse the PLL-OEG-DBCO coated substrates in the biomolecule solution.

  • Allow the click reaction to proceed for 1-2 hours at room temperature.

  • Rinse the substrates extensively to remove any non-covalently bound biomolecules.

  • Characterize the final functionalized surface to confirm successful immobilization.

(Protocol adapted from Di Iorio et al., 2019)[9]

Visualizations

G cluster_0 Step 1: Bioorthogonal Handle Installation cluster_1 Step 2: Click Reaction Protein Protein with Accessible Lysine (Lys) ModifiedProtein Azide-Modified Protein (Protein-N₃) Protein->ModifiedProtein Amine-reactive coupling (pH 8-9) Reagent NHS-Azide Linker Reagent->ModifiedProtein ModifiedProtein2 Azide-Modified Protein (Protein-N₃) Payload DBCO-Payload (e.g., Drug, Fluorophore) Conjugate Final Bioconjugate Payload->Conjugate ModifiedProtein2->Conjugate SPAAC (Click) G cluster_0 Surface Preparation & Functionalization cluster_1 Biomolecule Immobilization Surface Negatively Charged Substrate (e.g., SiO₂, Gold) PLL Clickable Poly-L-lysine (PLL-DBCO) Surface->PLL Electrostatic Adsorption CoatedSurface PLL-Coated Surface CoatedSurface2 PLL-Coated Surface Biomolecule Azide-Modified Biomolecule (e.g., DNA, Peptide) FinalSurface Covalently Functionalized Surface Biomolecule->FinalSurface CoatedSurface2->FinalSurface SPAAC Click Reaction G cluster_reagents Clickable Reagents cluster_products Bioorthogonal Handles Lysine Lysine Residue ε-NH₂ Modified_Lysine Modified Lysine N₃ Lysine:f0->Modified_Lysine:p Post-Translational Modification NHS_Azide NHS-N₃ NHS_Azide->Modified_Lysine Azido_Lysine 6-Azido-L-lysine (Unnatural Amino Acid) Incorporated_Lysine Incorporated Lysine N₃ Azido_Lysine->Incorporated_Lysine Direct Incorporation during Synthesis

References

Troubleshooting & Optimization

Technical Support Center: L-Lysine Monohydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Lysine monohydrochloride in aqueous solutions.

Troubleshooting Guide

Issue: this compound is not dissolving or is dissolving slowly.

This is a common issue that can often be resolved by optimizing the dissolution conditions. Refer to the following troubleshooting table and logical workflow diagram to identify and solve the problem.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: L-Lysine HCl Fails to Dissolve check_conc Is the concentration below the solubility limit? start->check_conc check_temp Is the solution temperature optimal? check_conc->check_temp Yes solution_saturated Solution is likely saturated. Consider dilution or warming. check_conc->solution_saturated No check_ph Is the solution pH within the optimal range? check_temp->check_ph Yes increase_temp Action: Gently warm the solution (monitor for degradation). check_temp->increase_temp No check_agitation Is agitation adequate? check_ph->check_agitation Yes adjust_ph Action: Adjust pH towards neutral or slightly acidic. check_ph->adjust_ph No dissolved Problem Solved: L-Lysine HCl Dissolved check_agitation->dissolved Yes persistent_issue Issue Persists: Consult further resources or check material purity. check_agitation->persistent_issue No solution_saturated->persistent_issue increase_temp->check_ph adjust_ph->check_agitation increase_agitation Action: Increase stirring speed or use sonication. increase_agitation->dissolved

Caption: Troubleshooting workflow for L-Lysine HCl dissolution.

Issue: The this compound solution is cloudy or has formed a precipitate after initial dissolution.

This can occur due to changes in temperature, pH, or the presence of contaminants.

Troubleshooting Steps:

  • Verify Temperature: Ensure the solution temperature has not decreased significantly, as this can reduce solubility. If it has, gentle warming may redissolve the precipitate.

  • Check pH: Measure the pH of the solution. A shift in pH can cause this compound to precipitate. Adjust the pH back to the optimal range (typically 5.0-6.0 for a 10% solution) if necessary.

  • Consider Contamination: The presence of other ions or compounds can affect solubility. Ensure high-purity water and clean glassware were used.

  • Filter the Solution: If the precipitate does not redissolve, it may be due to insoluble impurities. The solution can be filtered to remove the particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is highly soluble in water. Its solubility is temperature-dependent.

Quantitative Solubility Data

Temperature (°C)Solubility ( g/100 mL)Reference
2065[1]
30~64.2[2]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous solution significantly influences the solubility of this compound. A 10% solution in water will have a pH in the range of 5.0-6.5.[2] Adjusting the pH outside of this range can lead to changes in the ionic form of the amino acid, potentially reducing its solubility. For instance, moving towards a highly alkaline pH may cause the free base of lysine to precipitate.

Q3: Can I use solvents other than water to dissolve this compound?

A3: this compound is sparingly soluble in ethanol and practically insoluble in ether.[3] For research applications requiring non-aqueous or mixed solvent systems, it is crucial to experimentally determine the solubility.

Q4: My this compound solution has a slight color. Is this normal?

A4: this compound should form a colorless solution in water.[4] A pale brownish or otherwise colored solution may indicate the presence of impurities or degradation of the product. It is recommended to use a high-purity grade of this compound for research and pharmaceutical applications.

Q5: How can I increase the dissolution rate of this compound?

A5: To increase the rate of dissolution, you can:

  • Increase Agitation: Stirring or vortexing the solution more vigorously will enhance solvent interaction with the solute particles.

  • Use Sonication: A brief sonication can help to break up clumps and accelerate dissolution.

  • Gentle Warming: Increasing the temperature of the solvent will generally increase the dissolution rate. However, be cautious not to overheat the solution, as this could potentially lead to degradation of the amino acid.

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in an aqueous solution at a specific temperature.

Experimental Workflow: Gravimetric Method

Gravimetric_Method start Start: Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature with Stirring start->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge sample Take a Known Volume of the Supernatant centrifuge->sample add_sample Add Supernatant to the Dish and Weigh Again sample->add_sample weigh_initial Weigh an Evaporation Dish weigh_initial->add_sample evaporate Evaporate the Solvent (e.g., in an oven) add_sample->evaporate weigh_final Weigh the Dish with the Dried Residue evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate

Caption: Workflow for gravimetric solubility determination.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of high-purity water in a sealed container.

    • Place the container in a temperature-controlled water bath or incubator set to the desired experimental temperature.

    • Stir the solution vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the collected supernatant to the evaporating dish and weigh it again to determine the mass of the solution.

    • Heat the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without degrading the this compound (e.g., 105°C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it to determine the mass of the dried this compound.

  • Calculation:

    • The solubility can be calculated as the mass of the dried this compound per volume or mass of the solvent.

References

Preventing degradation of L-Lysine monohydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the degradation of L-Lysine monohydrochloride in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in stock solutions?

A1: The stability of this compound in aqueous solutions is primarily affected by temperature, pH, and exposure to light. High temperatures and alkaline pH levels can accelerate degradation. Prolonged storage can also lead to a decrease in concentration.

Q2: What is the optimal pH range for storing this compound solutions?

A2: this compound solutions are most stable in a slightly acidic to neutral pH range. A study on lysine hydrochloride solutions for injection indicates that degradation increases as the pH decreases from 10.6 to 10.0, suggesting that more alkaline conditions can be detrimental.[1] For general laboratory use, maintaining a pH between 5.0 and 6.5 is recommended.

Q3: How should I store my this compound stock solution?

A3: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage (up to 6 months), it is best to aliquot the stock solution into smaller, single-use volumes and freeze them at -20°C.[2] This minimizes freeze-thaw cycles which can degrade the product. Always protect the solution from light by using amber vials or wrapping the container in foil.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving is not recommended as high temperatures can accelerate the degradation of L-lysine. The primary degradation product at elevated temperatures is lysine lactam.[1][3] Sterilization should be performed by filtering the solution through a 0.22 µm filter into a sterile container.

Q5: What is the expected shelf life of a prepared this compound stock solution?

A5: The shelf life depends on the storage conditions. A kinetic study predicted that a lysine hydrochloride solution for injection could be stable for two years when stored at room temperature.[1][3] However, for typical research applications, it is best practice to prepare fresh solutions regularly. When stored frozen at -20°C, stock solutions can be stable for up to 6 months.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Yellowing or browning of the solution Maillard reaction or other degradation pathways due to high temperature, alkaline pH, or presence of reducing sugars.Prepare fresh solution using high-purity water. Ensure the pH is within the optimal range (5.0-6.5). Store the solution at 2-8°C and protect it from light. If components that can cause the Maillard reaction are present, consider preparing the lysine solution separately.
Precipitation in the solution The concentration of the solution may be too high for the storage temperature, or the pH may have shifted, affecting solubility.Warm the solution gently to see if the precipitate redissolves. If it does, consider storing it at room temperature or in smaller aliquots. Verify the pH of the solution and adjust if necessary. Ensure the final concentration does not exceed the solubility at the storage temperature.
Loss of biological activity or inconsistent experimental results Degradation of this compound, leading to a lower effective concentration.Prepare a fresh stock solution. Confirm the concentration using a validated analytical method such as HPLC. Always use a consistent protocol for solution preparation and storage.
Microbial growth in the solution Contamination during preparation or storage.Prepare the solution under sterile conditions and filter-sterilize it using a 0.22 µm filter. Store in sterile containers. If the solution appears cloudy or turbid, discard it.

Quantitative Data on L-Lysine Degradation

The degradation of L-Lysine in an aqueous solution at pH 10.3 follows zero-order kinetics. The rate of degradation is significantly influenced by temperature.

Temperature (°C)Lysine Degradation Rate Constant (k) (mg/ml/h)Lysine Lactam Generation Rate Constant (k) (mg/ml/h)
600.03850.0031
800.26900.0232
900.76870.0664
1001.83240.1614

Data adapted from a kinetic study on lysine hydrochloride solutions for injection at pH 10.3.[1]

Diagrams

Troubleshooting L-Lysine Solution Degradation start Problem with L-Lysine Solution issue Identify Issue: - Color Change - Precipitation - Inconsistent Results start->issue color_change Color Change (Yellow/Brown) issue->color_change Color Change precipitation Precipitation issue->precipitation Precipitation inconsistent_results Inconsistent Results issue->inconsistent_results Inconsistent Results cause_color Possible Cause: - High Temp/pH - Contamination color_change->cause_color cause_precip Possible Cause: - Supersaturation - pH Shift precipitation->cause_precip cause_inconsistent Possible Cause: - Lysine Degradation inconsistent_results->cause_inconsistent solution_color Solution: - Prepare Fresh - Adjust pH (5.0-6.5) - Store at 2-8°C, protect from light cause_color->solution_color solution_precip Solution: - Gently Warm - Check/Adjust pH - Lower Concentration cause_precip->solution_precip solution_inconsistent Solution: - Prepare Fresh Solution - Validate Concentration (HPLC) - Standardize Protocol cause_inconsistent->solution_inconsistent

Caption: Troubleshooting workflow for L-Lysine solution issues.

Factors Affecting L-Lysine Solution Stability stability L-Lysine Solution Stability temp Temperature stability->temp ph pH stability->ph light Light Exposure stability->light storage_time Storage Time stability->storage_time degradation Increased Degradation temp->degradation High Temp ph->degradation Alkaline pH light->degradation UV Exposure storage_time->degradation Prolonged

Caption: Factors influencing this compound stability.

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

Materials:

  • This compound powder (cell culture grade)

  • High-purity, sterile water (e.g., cell culture grade, Milli-Q)

  • Sterile 50 mL conical tubes or glass bottle

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment (if necessary)

  • Analytical balance

  • Sterile workspace (e.g., laminar flow hood)

Procedure:

  • In a sterile workspace, weigh out the required amount of this compound powder. For 50 mL of a 100 mM solution, weigh 0.913 g.

  • Transfer the powder to a sterile 50 mL conical tube or bottle.

  • Add approximately 40 mL of sterile water and dissolve the powder by gentle swirling or vortexing.

  • Once fully dissolved, check the pH of the solution. If necessary, adjust the pH to between 5.0 and 6.5 using sterile 1 M HCl or 1 M NaOH.

  • Add sterile water to bring the final volume to 50 mL.

  • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the L-Lysine solution into the syringe and filter-sterilize it into a new, sterile container.

  • Label the container with the name of the solution, concentration, preparation date, and your initials.

  • For immediate use, store at 2-8°C. For long-term storage, create smaller aliquots in sterile cryovials and store at -20°C.

Protocol 2: Stability Testing of this compound Solution by HPLC

This protocol provides a general framework for assessing the stability of L-Lysine solutions by quantifying the parent compound and its primary degradation product, lysine lactam.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Lysine lactam reference standard (if available)

  • Ammonium dihydrogen phosphate

  • Sodium heptanesulfonate

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • High-purity water

Chromatographic Conditions (Adapted from a published method[1]):

  • Mobile Phase: 0.1 M ammonium dihydrogen phosphate containing 0.2% (w/v) sodium heptanesulfonate : methanol (96:4, v/v). Adjust pH to 6.0 with ammonium hydroxide.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase as described above, filter it through a 0.45 µm filter, and degas it before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.

    • If available, prepare a separate set of calibration standards for lysine lactam.

  • Sample Preparation:

    • Prepare your this compound stock solution according to Protocol 1.

    • Divide the solution into multiple aliquots for storage under different conditions (e.g., room temperature, 4°C, -20°C, exposure to light).

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.

    • Dilute the sample to fall within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples from each time point and storage condition.

  • Data Analysis:

    • Integrate the peak areas for L-Lysine and any degradation products (e.g., lysine lactam).

    • Use the calibration curve to determine the concentration of L-Lysine in each sample.

    • Calculate the percentage of L-Lysine remaining at each time point relative to the initial concentration (time 0) to assess stability under different storage conditions.

References

Technical Support Center: Optimizing L--Lysine Monohydrochloride for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing L-Lysine monohydrochloride (L-Lysine HCl) concentration in cell culture for enhanced cell viability and experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is L-Lysine an essential supplement in cell culture media?

A1: L-Lysine is an essential amino acid, meaning mammalian cells cannot synthesize it on their own. It is a fundamental building block for protein synthesis, crucial for cell growth, proliferation, and overall cellular function.[1][2] It also plays a role in tissue repair and enzyme production. Therefore, its supplementation in culture media is critical for maintaining healthy and viable cell cultures.

Q2: What are the typical concentrations of L-Lysine in standard cell culture media?

A2: The concentration of L-Lysine varies depending on the media formulation. For example, in RPMI-1640 medium, the concentration of L-Lysine is typically 40 mg/L, while in DMEM (Dulbecco's Modified Eagle Medium), it is higher.[3] It is crucial to check the specific formulation of your chosen medium to determine the basal L-Lysine concentration.

Q3: What are the signs of L-Lysine deficiency in cell culture?

A3: L-Lysine deficiency can significantly impair cell growth and proliferation.[1][4] Common signs of deficiency include reduced cell viability, decreased proliferation rates, and alterations in cell morphology. In prolonged deficiency, you may observe increased cell death and detachment.

Q4: Can high concentrations of L-Lysine be toxic to cells?

A4: Yes, excessive concentrations of L-Lysine can be cytotoxic. High levels of L-Lysine have been shown to induce mitochondrial damage, leading to apoptosis (programmed cell death) and necrosis in certain cell types.[5][6] Therefore, it is critical to determine the optimal concentration for your specific cell line.

Q5: How does L-Lysine supplementation affect cell signaling pathways?

A5: L-Lysine can act as a signaling molecule, notably activating the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[1] This activation can promote protein synthesis and subsequently enhance skeletal muscle growth, for example. Understanding these pathways can be crucial when interpreting experimental results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor cell growth and proliferation. L-Lysine Deficiency: The concentration of L-Lysine in the medium may be insufficient for the specific needs of your cell line, especially in high-density cultures.1. Check the L-Lysine concentration in your basal medium. 2. Perform a dose-response experiment to determine the optimal L-Lysine concentration for your cell line (see Experimental Protocols section). 3. Consider supplementing your medium with additional sterile L-Lysine HCl.
Increased cell death or signs of cytotoxicity. L-Lysine Excess: The concentration of L-Lysine may be too high, leading to cellular toxicity.[5][6]1. Review the amount of L-Lysine supplementation being added. 2. Conduct a cytotoxicity assay (e.g., MTT or LDH assay) with a range of L-Lysine concentrations to identify the toxic threshold for your cells. 3. Reduce the L-Lysine concentration in your culture medium.
Inconsistent experimental results. Variable L-Lysine Concentration: Inconsistent preparation of media or supplements can lead to batch-to-batch variability in L-Lysine concentration.1. Ensure accurate and consistent preparation of all media and stock solutions. 2. Prepare a large batch of medium to be used across related experiments to minimize variability. 3. Regularly check the quality and concentration of your L-Lysine stock solution.
Altered cellular metabolism or unexpected phenotypic changes. Amino Acid Imbalance: Excessive L-Lysine can compete with other amino acids, such as Arginine, for cellular uptake, leading to an amino acid imbalance and affecting cellular processes.[7]1. Consider the balance of all essential amino acids in your culture medium. 2. If supplementing with high levels of L-Lysine, ensure other essential amino acids are not becoming limiting. 3. Analyze the amino acid composition of your spent media to understand cellular consumption rates.

Data Presentation

Table 1: L-Lysine Concentration in Common Cell Culture Media

Medium FormulationL-Lysine Concentration (mg/L)L-Lysine HCl Concentration (mg/L)Molar Concentration (mM)
RPMI-1640 40~49.9~0.27
DMEM (High Glucose) 146~182.2~0.99
DMEM/F12 182.5~227.8~1.25
MEM 72.5~90.5~0.50

Note: Concentrations are approximate and can vary slightly between manufacturers. L-Lysine HCl (M.W. 182.65 g/mol ) is converted to L-Lysine (M.W. 146.19 g/mol ).

Table 2: Reported Effects of Varying L-Lysine Concentrations on Mammalian Cells

Cell LineL-Lysine ConcentrationObserved EffectReference
Mammalian cell lines0.01–10 mMDose-dependent effect on cell growth.[8]
Piglet satellite cells0 µM vs. 500 µMDeficiency suppressed proliferation; supplementation promoted proliferation via the mTORC1 pathway.[1]
Rat bone marrow cells10⁻⁸ MOptimal concentration for calcification and nodule formation.[9]
Pancreatic acinar cells10–60 mMMitochondrial damage and necrosis.[6]

Experimental Protocols

Protocol 1: Determining the Optimal L-Lysine HCl Concentration using an MTT Assay

This protocol outlines a method to determine the optimal concentration of L-Lysine HCl that promotes cell viability and proliferation without inducing cytotoxicity.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium (with a known basal L-Lysine concentration)

  • This compound (cell culture grade, sterile)

  • Sterile PBS or cell culture grade water for stock solution preparation

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of L-Lysine HCl dilutions:

    • Prepare a sterile stock solution of L-Lysine HCl (e.g., 100 mM) in sterile PBS or water.

    • Perform serial dilutions of the stock solution in your complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 2.5, 5, 10 mM). Include a control well with no additional L-Lysine HCl.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of L-Lysine HCl.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and plot the viability against the L-Lysine HCl concentration to determine the optimal range.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_lysine Prepare L-Lysine HCl Dilutions treat_cells Treat Cells with L-Lysine HCl prepare_lysine->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data & Determine Optimal Conc. read_absorbance->analyze_data

Caption: Workflow for determining optimal L-Lysine HCl concentration.

Troubleshooting_Logic cluster_low Low Concentration cluster_high High Concentration start Observe Poor Cell Viability check_conc Is L-Lysine concentration known? start->check_conc is_deficient Is medium deficient? check_conc->is_deficient Yes unknown Determine Basal Concentration check_conc->unknown No supplement Supplement with L-Lysine HCl is_deficient->supplement Yes is_excessive Is supplementation excessive? is_deficient->is_excessive No dose_response Perform Dose-Response Assay supplement->dose_response is_excessive->start No, other issue reduce_conc Reduce L-Lysine HCl is_excessive->reduce_conc Yes cytotoxicity_assay Perform Cytotoxicity Assay reduce_conc->cytotoxicity_assay unknown->is_deficient

Caption: Troubleshooting logic for poor cell viability related to L-Lysine.

References

L-Lysine monohydrochloride stability at different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L-Lysine monohydrochloride under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. Generally, higher temperatures accelerate degradation, and stability is also highly dependent on the pH of the solution.

Q2: What is the main degradation product of this compound in aqueous solutions?

A2: Under thermal stress, particularly in alkaline conditions, the primary degradation product of L-Lysine is lysine lactam.[1][2] This is formed through an intramolecular cyclization reaction. Monitoring the formation of lysine lactam is crucial for assessing the stability of L-Lysine solutions.

Q3: How does pH affect the stability of this compound?

A3: this compound stability is significantly impacted by pH. Studies have shown that degradation rates increase as the pH decreases from highly alkaline conditions.[1][3] While detailed kinetic data is more readily available for alkaline solutions, general findings suggest that L-Lysine is relatively stable in neutral and mildly acidic conditions for shorter durations. One study reported stability in 0.1 N HCl for 24 hours. However, prolonged exposure to acidic conditions, especially at elevated temperatures, can be expected to lead to degradation.

Q4: What is the expected shelf-life of an this compound solution?

A4: The shelf-life is highly dependent on the storage conditions (temperature and pH). For instance, a lysine hydrochloride solution for injection at pH 10.3 was predicted to be stable for two years when stored at room temperature.[1][2] It is crucial to perform stability studies under your specific formulation and storage conditions to determine the accurate shelf-life.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low L-Lysine concentration in prepared solutions. Degradation due to improper storage conditions (e.g., high temperature, inappropriate pH).Prepare fresh solutions and ensure storage at recommended cool temperatures (2-8°C) and a pH near neutral if possible. Verify the pH of your final solution.
Appearance of unknown peaks in HPLC chromatogram during analysis. Formation of degradation products, such as lysine lactam or other minor impurities.Perform forced degradation studies (see experimental protocol below) to identify potential degradation products and their retention times. Ensure your analytical method is stability-indicating.
Variability in experimental results using L-Lysine solutions. Inconsistent solution stability between experiments.Prepare fresh L-Lysine solutions for each experiment, especially for long-duration studies. Always document the preparation date and storage conditions.
Precipitation observed in concentrated L-Lysine solutions. Exceeding the solubility limit, which can be influenced by pH and temperature.Consult solubility data for your specific conditions. You may need to adjust the concentration or pH of your solution.

Quantitative Stability Data

The following tables summarize the degradation kinetics of this compound under various conditions.

Table 1: Effect of Temperature on L-Lysine Degradation at pH 10.3

Temperature (°C)Rate Constant (k) (mg/mL/h)Reaction Order
600.0039Zero-Order
800.0269Zero-Order
900.0512Zero-Order
1000.0769Zero-Order

Data extracted from a kinetic study on lysine hydrochloride solutions for injection.[2]

Table 2: Effect of pH on L-Lysine Degradation at 100°C

pHRate Constant (k) (mg/mL/h)Reaction Order
10.00.0911Zero-Order
10.30.0769Zero-Order
10.60.0632Zero-Order

Data extracted from a kinetic study on lysine hydrochloride solutions for injection.[2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of L-Lysine and its primary degradation product, lysine lactam.

1. Materials and Reagents:

  • This compound reference standard

  • Lysine lactam reference standard (if available)

  • Ammonium dihydrogen phosphate

  • Sodium heptanesulfonate

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: ODS C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: 0.1 mol/L ammonium dihydrogen phosphate containing 0.2% (w/v) sodium heptanesulfonate:methanol (96:4, v/v). Adjust pH to 6.0 with ammonium hydroxide.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in water.

  • If available, prepare a separate stock solution of lysine lactam.

  • Create working standard solutions by diluting the stock solutions to the desired concentration range with the mobile phase.

4. Sample Preparation:

  • Dilute the this compound test solution with the mobile phase to fall within the calibration curve range.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of L-Lysine and lysine lactam by comparing the peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 N HCl.

  • Incubate the solution at 60°C for a specified period (e.g., 24 hours).

  • Neutralize the solution with an appropriate concentration of NaOH.

  • Dilute with mobile phase and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 N NaOH.

  • Incubate the solution at 60°C for a specified period (e.g., 12 hours).

  • Neutralize the solution with an appropriate concentration of HCl.

  • Dilute with mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Store at room temperature for a specified period (e.g., 24 hours).

  • Dilute with mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Store the solid this compound powder in an oven at a high temperature (e.g., 100°C) for a specified period.

  • Dissolve the heat-stressed powder in the mobile phase and analyze by HPLC.

  • Separately, heat a solution of this compound at a high temperature (e.g., 90°C) for a specified period, cool, and analyze by HPLC.

Visualizations

G cluster_conditions Stress Conditions cluster_compound Compound cluster_degradation Degradation Products High_Temp High Temperature L_Lysine This compound High_Temp->L_Lysine Alkaline_pH Alkaline pH Alkaline_pH->L_Lysine Acidic_pH Acidic/Neutral pH Acidic_pH->L_Lysine Lysine_Lactam Lysine Lactam L_Lysine->Lysine_Lactam  Intramolecular  Cyclization Other_Products Other Degradation Products L_Lysine->Other_Products  Other Reactions

Caption: Factors influencing this compound degradation.

G Start Start Prepare_Sample Prepare L-Lysine Solution (Specified pH and Concentration) Start->Prepare_Sample Stress_Condition Apply Stress Condition (e.g., Heat at 80°C) Prepare_Sample->Stress_Condition Sampling Withdraw Samples at Time Intervals Stress_Condition->Sampling HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify L-Lysine and Degradation Products HPLC_Analysis->Data_Analysis Kinetics Determine Degradation Rate and Order Data_Analysis->Kinetics End End Kinetics->End

Caption: Experimental workflow for stability testing.

References

Technical Support Center: L-Lysine Monohydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Lysine monohydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound and their acceptable limits?

A1: Commercial this compound, especially grades intended for cell culture and pharmaceutical research, should meet stringent purity standards. Impurities can arise from the manufacturing process (often fermentation), degradation, or storage. Key impurities and their typical acceptable limits are summarized in the table below.

Table 1: Common Impurities in Research-Grade this compound

Impurity CategorySpecific ImpurityTypical Acceptance CriteriaPotential Impact on Experiments
Related Amino Acids Other amino acids (e.g., Arginine, Glutamate, Alanine)Individually: ≤ 0.5%[1]Can cause amino acid imbalance, affecting protein synthesis and cellular metabolism.[2]
D-Lysine≤ 0.5%[1]May have different biological activity, potentially leading to altered protein structure and function if incorporated.
Degradation Products α-aminoadipic acid (allysine)Not typically specified, but should be minimized.Can induce oxidative stress and affect cell viability.[3][4]
Lysine LactamNot typically specified, but increases with heat and low pH.
Heavy Metals Lead (Pb)≤ 10 ppm[1][5]Can inhibit enzyme activity and be cytotoxic.
Arsenic (As)≤ 2 ppm[6]Known to be cytotoxic and can interfere with various cellular processes.
Mercury (Hg)Typically below the limit of detection.[7][8]Highly toxic and can interfere with protein function.
Process-Related Ammonium (NH4)≤ 0.02%[6]Can alter the pH of culture media and affect cell growth.
Sulfate (SO4)≤ 0.028%[6]Generally low toxicity, but high levels could affect ionic balance.
Biological Endotoxins≤ 6.0 EU/g[5]Can elicit strong inflammatory responses in cell culture, particularly with immune cells.

Q2: How can I be sure that the this compound I am using is of sufficient purity for my experiments?

A2: It is crucial to use this compound from a reputable supplier that provides a Certificate of Analysis (CoA) for each lot.[9] The CoA should detail the purity and the levels of key impurities. For highly sensitive applications, such as cell-based assays or structural biology, it is recommended to use a grade specifically designated for that purpose (e.g., "cell culture grade," "endotoxin-tested").[5] If you suspect issues with purity, you can perform in-house quality control as detailed in the troubleshooting section.

Q3: Can impurities in this compound affect cell signaling pathways?

A3: Yes, impurities can significantly impact cell signaling. L-Lysine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[10][11] Impurities such as other amino acids could lead to an imbalance and sub-optimal mTORC1 activation.[2] Additionally, cytotoxic impurities like heavy metals or endotoxins can trigger stress-related signaling pathways, confounding experimental results.

Troubleshooting Guides

Problem 1: Poor Cell Growth or Viability After L-Lysine Supplementation

Possible Causes:

  • Endotoxin Contamination: Even at low concentrations, endotoxins can be toxic to some cell lines.

  • Heavy Metal Contamination: Heavy metals can inhibit essential enzymes and induce cytotoxicity.

  • Incorrect pH: The addition of this compound can slightly lower the pH of the culture medium.

  • Degradation Products: Improper storage (e.g., high temperature, humidity) can lead to the formation of cytotoxic degradation products.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Verify that the lot of this compound is specified as low in endotoxins and heavy metals.[5]

  • Use a Fresh Stock: Prepare a fresh stock solution of this compound from a new, unopened container.

  • pH Measurement: Measure the pH of your complete culture medium after the addition of the L-Lysine stock solution and adjust if necessary.

  • Test a Different Lot or Supplier: If the problem persists, try a different lot of this compound or a product from a different supplier.

  • Filter Sterilization: Filter your L-Lysine stock solution through a 0.22 µm filter before adding it to the culture medium to remove any potential microbial contaminants.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for the analysis of L-Lysine and its related amino acid impurities using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • This compound sample

  • L-Lysine reference standard

  • Other amino acid reference standards (e.g., Arginine, Ornithine)

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC))

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Mobile phase A: Sodium acetate buffer

  • Mobile phase B: Acetonitrile/Methanol mixture

  • High-purity water

Procedure:

  • Standard Preparation: Prepare stock solutions of the L-Lysine reference standard and other amino acid standards in high-purity water. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration.

  • Derivatization:

    • Mix a specific volume of the standard or sample solution with the derivatizing agent and a borate buffer.

    • Allow the reaction to proceed for a defined time at a specific temperature according to the derivatizing agent's protocol.

    • Quench the reaction if necessary.

  • HPLC Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Run a gradient elution program, starting with a low percentage of mobile phase B and gradually increasing it to elute the derivatized amino acids.

    • Monitor the elution using the appropriate wavelength for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).

  • Data Analysis:

    • Identify the peaks corresponding to L-Lysine and other amino acids based on their retention times compared to the standards.

    • Quantify the amount of each impurity by comparing its peak area to the calibration curve of the corresponding standard.

Visualizations

L-Lysine and the mTORC1 Signaling Pathway

L-Lysine is a critical activator of the mTORC1 signaling pathway, which promotes cell growth and proliferation while inhibiting autophagy. Impurities in the L-Lysine supply can disrupt this delicate balance.

mTORC1_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects L-Lysine L-Lysine mTORC1 mTORC1 L-Lysine->mTORC1 Activates Impurities Impurities Impurities->mTORC1 Interferes Protein_Synthesis Protein Synthesis (Cell Growth) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy (Cell Survival) mTORC1->Autophagy Inhibits

Caption: L-Lysine activates the mTORC1 pathway, while impurities can interfere.

Experimental Workflow: Troubleshooting this compound Issues

A logical workflow can help identify the source of experimental problems related to this compound.

Troubleshooting_Workflow Start Experimental Problem Observed Check_CoA Check Certificate of Analysis Start->Check_CoA Fresh_Stock Prepare Fresh Stock Solution Check_CoA->Fresh_Stock Resolved Problem Resolved Check_CoA->Resolved Purity Specs Not Met Measure_pH Measure pH of Final Medium Fresh_Stock->Measure_pH Fresh_Stock->Resolved Old Stock Degraded New_Lot Test New Lot or Supplier Measure_pH->New_Lot Issue Persists Measure_pH->Resolved pH Incorrect QC_Test Perform In-House QC (e.g., HPLC) New_Lot->QC_Test Issue Persists New_Lot->Resolved Lot was Contaminated QC_Test->Resolved Impurities Identified

Caption: A systematic approach to troubleshooting L-Lysine related issues.

References

How to accurately measure L-Lysine monohydrochloride concentration in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring L-Lysine monohydrochloride concentration in various media.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring L-Lysine concentration?

A1: The most prevalent methods for quantifying L-Lysine include High-Performance Liquid Chromatography (HPLC), spectrophotometric assays (both ninhydrin-based and enzymatic), and fluorometric assays. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available equipment.

Q2: What is the difference between measuring total L-Lysine and free L-Lysine?

A2: Total L-Lysine analysis requires a hydrolysis step (e.g., acid hydrolysis) to release lysine residues bound within proteins.[1] This provides the total amount of the amino acid in the sample. Free L-Lysine measurement, on the other hand, quantifies the amount of L-Lysine that is not incorporated into proteins and is freely available in the sample medium.[1]

Q3: How should I prepare my samples for L-Lysine analysis?

A3: Proper sample preparation is crucial for accurate results. For cell culture media or fermentation broth, it is often recommended to remove particulate matter by centrifugation or filtration. To prevent degradation, especially in biological samples, flash-freezing in liquid nitrogen and storage at -80°C is advisable.[1] For serum or plasma, using K2-EDTA or heparin tubes is recommended, and avoiding serum separator gels that may bind amino acids.[1]

Q4: Can other amino acids interfere with my L-Lysine measurement?

A4: Yes, other amino acids and compounds can potentially interfere with L-Lysine measurements, depending on the chosen method. Enzymatic assays using L-lysine-α-oxidase are generally highly specific to L-Lysine.[2][3] Some fluorometric assay kits are also designed to not be affected by physiological concentrations of other amino acids.[4][5] However, less specific methods like the ninhydrin-based spectrophotometric assay can react with other primary amines, leading to overestimation.

Q5: How stable is this compound in aqueous solutions?

A5: Aqueous solutions of L-Lysine can be stable for extended periods, even at elevated temperatures.[6][7] However, stability can be influenced by factors such as pH and temperature. For instance, L-lysine degradation can follow zero-order reaction kinetics, with the rate increasing with higher temperatures and lower pH values.[8] It is recommended to store stock solutions at -20°C or -80°C for long-term use.[9]

Method Selection and Quantitative Data

The selection of an appropriate analytical method is critical for obtaining accurate and reliable L-Lysine concentration data. Below is a summary of common methods with their key quantitative parameters.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Concentration RangeReference
HPLC with Fluorescence Detection Derivatization of L-Lysine followed by separation on a reversed-phase column and fluorescence detection.< 1.24 µM< 4.14 µM0 - 225 µM[10][11]
HPLC with UV Detection Separation on a reversed-phase or ion-exchange column with UV detection.17.80 µg/mL53.94 µg/mL20 - 120 µg/mL[12]
Spectrophotometric (Enzymatic) L-lysine-α-oxidase catalyzes the oxidative deamination of L-lysine, producing hydrogen peroxide which is measured colorimetrically.Not specifiedNot specified3 - 30 mmole/L[2]
Fluorometric (Enzymatic) Enzymatic metabolism of lysine yields an oxidized intermediate that reacts with a fluorogenic probe.< 5 µMNot specifiedNot specified[4][5]
Spectrophotometric (Ninhydrin) Ninhydrin reacts with the primary amino group of L-Lysine to form a colored product (Ruhemann's purple).Not specifiedNot specified0.1 - 0.9 mmol/L[13]

Troubleshooting Guides

Issue 1: High Variability in Replicate Readings

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure thorough mixing of samples before aliquoting. Use calibrated pipettes and consistent pipetting techniques.

  • Possible Cause: Instability of reagents.

    • Solution: Prepare fresh reagents as needed. Store reagents under recommended conditions and check for any signs of degradation or precipitation.

  • Possible Cause: Temperature fluctuations during the assay.

    • Solution: Ensure all incubation steps are performed at the specified temperature and for the correct duration. Use a calibrated incubator or water bath.

Issue 2: Lower Than Expected L-Lysine Concentration

  • Possible Cause: Degradation of L-Lysine in the sample.

    • Solution: Minimize freeze-thaw cycles. Store samples at -80°C for long-term stability.[1]

  • Possible Cause: Incomplete reaction in colorimetric or fluorometric assays.

    • Solution: Verify the pH of the reaction buffer. Ensure that the enzyme (if used) is active and that the incubation time is sufficient.

  • Possible Cause: For HPLC, incomplete derivatization.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, reaction time, and temperature.

Issue 3: Higher Than Expected L-Lysine Concentration

  • Possible Cause: Interference from other compounds in the sample matrix.

    • Solution: Consider sample cleanup steps such as solid-phase extraction (SPE) to remove interfering substances. For enzymatic assays, ensure the enzyme's specificity. An electrochemical biosensor with a non-conducting polymer film has been shown to reduce interference.[14]

  • Possible Cause: Contamination of reagents or equipment.

    • Solution: Use high-purity water and reagents. Ensure all glassware and equipment are thoroughly cleaned.

  • Possible Cause: Overlapping peaks in HPLC.

    • Solution: Adjust the mobile phase composition, gradient, or column type to improve the separation of L-Lysine from other components.[15]

Experimental Protocols & Workflows

Protocol 1: HPLC with Pre-column Derivatization and Fluorescence Detection

This method is suitable for quantifying L-Lysine in various matrices, including cell culture media and rumen fluid.[10][11]

Materials:

  • This compound standard

  • Dansyl chloride for derivatization

  • Acetonitrile, Methanol (HPLC grade)

  • Sodium acetate, Triethylamine, Acetic acid

  • Internal Standard (e.g., L-phenylalanine ethyl-ester hydrochloride)

  • Reversed-phase C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and create a series of dilutions for the calibration curve (e.g., 0, 1, 12.5, 25, 50, 100, and 200 µM).

  • Sample Preparation: Centrifuge samples to remove particulates. Dilute if necessary to fall within the calibration range.

  • Derivatization: Mix the sample or standard with the internal standard and derivatization reagent (dansyl chloride). Incubate as required by the specific protocol.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Use a gradient elution with an aqueous phase (e.g., 0.02 M sodium acetate with 0.02% triethylamine, pH 4.5) and an organic phase (e.g., a mixture of sodium acetate buffer and methanol).[10]

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the dansyl derivative.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of L-Lysine to the internal standard against the concentration. Determine the L-Lysine concentration in the samples from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare L-Lysine Standards C Add Internal Standard A->C B Prepare Samples (Centrifuge/Dilute) B->C D Add Dansyl Chloride C->D E Incubate D->E F Inject into HPLC E->F G Fluorescence Detection F->G H Data Analysis & Quantification G->H

HPLC with Pre-column Derivatization Workflow
Protocol 2: Spectrophotometric Assay using L-lysine-α-oxidase

This enzymatic assay offers high specificity for L-Lysine.[2][3]

Materials:

  • L-lysine-α-oxidase

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB or 4-aminoantipyrine and phenol)

  • Potassium phosphate buffer (pH ~7.4-8.0)

  • This compound standard

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing the phosphate buffer, HRP, and the chromogenic substrate.

  • Standard Curve: Prepare a series of L-Lysine standards in the appropriate concentration range (e.g., 0.02-0.2 µmol).

  • Assay:

    • Pipette standards and samples into a 96-well plate or cuvettes.

    • Add the L-lysine-α-oxidase to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Measurement: Measure the absorbance at the wavelength appropriate for the chosen chromogen (e.g., 500 nm for the product of 4-aminoantipyrine and phenol).[3]

  • Calculation: Subtract the absorbance of a blank (without L-Lysine) from all readings. Plot the standard curve and determine the concentration of L-Lysine in the samples.

Enzymatic_Assay_Signaling cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection Lysine L-Lysine Enzyme1 L-lysine-α-oxidase Lysine->Enzyme1 H2O2 Hydrogen Peroxide (H₂O₂) Enzyme1->H2O2 O₂ Enzyme2 Horseradish Peroxidase (HRP) H2O2->Enzyme2 Chromogen Chromogenic Substrate Chromogen->Enzyme2 ColoredProduct Colored Product Enzyme2->ColoredProduct Spectrophotometer Measure Absorbance ColoredProduct->Spectrophotometer

Enzymatic Assay Signaling Pathway

References

Technical Support Center: Addressing Cytotoxicity of L-Lysine Monohydrochloride at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with L-Lysine monohydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms behind the cytotoxicity of high concentrations of this compound?

High concentrations of this compound can induce cytotoxicity through several mechanisms, primarily related to cellular stress and mitochondrial dysfunction. In pancreatic acinar cells, high concentrations (10-60 mM) of L-Lysine have been shown to cause mitochondrial swelling, a decrease in mitochondrial membrane potential (ΔΨm), and reduced intracellular ATP levels, ultimately leading to necrotic cell death.[1] This mitochondrial damage occurs without altering intracellular calcium concentrations ([Ca²⁺]i).[1] Furthermore, in human kidney tubule cells, L-Lysine overloading has been associated with apoptosis induced by activated NADPH oxidase signaling.[2] Another contributing factor can be the depletion of L-lysine from the cellular environment, which can trigger cytotoxic effects.[3]

Q2: At what concentrations does this compound typically become cytotoxic?

The cytotoxic concentration of this compound is cell-type dependent. For instance, in isolated mouse or rat pancreatic acinar cells, concentrations between 10-60 mM have been shown to induce mitochondrial damage and necrosis.[1] Specifically, a concentration of 40 mM L-Lysine resulted in significant mitochondrial swelling.[1] In contrast, a study on human kidney (HK-2) cells indicated toxicity at a concentration of 10 mM.[2] It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental setup.

Q3: How can I assess the cytotoxicity of this compound in my cell cultures?

Several established in vitro assays can be used to measure the cytotoxicity of this compound. A combination of these assays is recommended to gain a comprehensive understanding of the cytotoxic mechanism.[4]

  • Metabolic Activity Assays (e.g., MTT Assay): These assays measure the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Membrane Integrity Assays (e.g., LDH Assay): These assays detect the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[4]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): This method differentiates between healthy, apoptotic, and necrotic cells based on membrane changes and permeability.[4][5]

Q4: Are there any strategies to mitigate the cytotoxic effects of high concentrations of this compound?

Mitigating the cytotoxicity of this compound primarily involves careful dose optimization and consideration of the experimental context.

  • Concentration Optimization: The most direct approach is to perform a dose-response study to identify the highest concentration that does not significantly impact cell viability for your specific cell line and experimental duration.

  • pH and Osmolality Control: When preparing high-concentration stock solutions, ensure that the final pH and osmolality of the culture medium are not drastically altered, as these changes can independently induce cellular stress.

  • Alternative Formulations: While not a direct mitigation for L-Lysine itself, exploring related compounds or delivery systems could be an option. For instance, polymers of L-lysine have shown different cytotoxic profiles depending on their size.[6][7]

Troubleshooting Guides

Issue: Unexpectedly high cell death observed after treatment with this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Concentration is too high for the specific cell line. Perform a dose-response experiment (e.g., using a range of concentrations from physiological levels up to the concentrations causing issues) to determine the IC50 value for your cells.
pH of the medium has shifted. Measure the pH of the culture medium after the addition of this compound. Adjust the pH of your stock solution before adding it to the medium, or buffer the medium appropriately.
Osmolality of the medium has increased significantly. Calculate the theoretical osmolality increase caused by the added this compound. If significant, consider using an iso-osmotic control to differentiate between specific lysine toxicity and osmotic stress.
Contamination of the this compound stock. Filter-sterilize the this compound stock solution before use.[4] Perform a new preparation of the stock solution from a reliable source.
Issue: Inconsistent results in cytotoxicity assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent cell seeding density. Ensure a uniform cell number is seeded in each well of your assay plates. Use a cell counter for accuracy.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.
Variability in incubation times. Strictly adhere to the specified incubation times for both the this compound treatment and the assay reagents.
Incomplete dissolution of assay reagents. Ensure complete solubilization of reagents like MTT formazan crystals by gentle shaking or trituration.[4]

Quantitative Data Summary

Compound Cell Line Concentration Observed Effect
L-LysinePancreatic acinar cells10-60 mMMitochondrial damage, necrosis[1]
L-LysinePancreatic acinar cells40 mMMitochondrial swelling[1]
L-LysineHuman Kidney (HK-2) cells10 mMCytotoxicity[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard cytotoxicity assessment procedures.[4]

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

L-Lysine Induced Cytotoxicity Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis prep_lysine Prepare L-Lysine monohydrochloride stock solution treat_cells Treat cells with varying concentrations of L-Lysine prep_lysine->treat_cells prep_cells Seed cells in 96-well plate prep_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_data Plot dose-response curve calculate_viability->plot_data

Caption: Workflow for assessing L-Lysine cytotoxicity using the MTT assay.

Signaling Pathway of L-Lysine Induced Necrosis lysine High Concentration L-Lysine mitochondria Mitochondria lysine->mitochondria damages swelling Mitochondrial Swelling mitochondria->swelling membrane_potential Decreased ΔΨm mitochondria->membrane_potential atp Decreased ATP mitochondria->atp necrosis Necrotic Cell Death swelling->necrosis membrane_potential->necrosis atp->necrosis

Caption: Proposed signaling pathway for L-Lysine induced necrosis.

References

Technical Support Center: Enhancing L-Lysine Monohydrochloride Bioavailability in In vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo bioavailability of L-Lysine monohydrochloride. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound absorption?

This compound dissociates into L-lysine and hydrochloric acid in the stomach. The L-lysine is then primarily absorbed in the small intestine through active transport mechanisms involving amino acid transporters located in the enterocytes.[1] Following absorption, it enters the bloodstream for distribution to various tissues.

Q2: Why am I observing low plasma concentrations of L-Lysine in my in vivo model after oral administration?

Low plasma concentrations of L-Lysine can stem from several factors:

  • Rapid absorption and clearance: Free L-Lysine can be rapidly absorbed, leading to a sharp peak in plasma concentration followed by a quick decline. In one study, free L-Lysine peaked at 1 hour and was undetectable after 8 hours.[1]

  • Competition for transporters: L-Lysine shares transporters with other cationic amino acids like arginine.[2] High dietary concentrations of competing amino acids can reduce L-Lysine uptake.

  • Pre-systemic degradation: Although generally stable, some degradation can occur in the gastrointestinal tract.

  • Insufficient dosage: The administered dose may not be sufficient to produce a measurable increase in plasma concentration above baseline levels.

Q3: How can I improve the oral bioavailability and achieve a more sustained release of L-Lysine?

Microencapsulation is a highly effective strategy. Formulating L-Lysine into microcapsules can protect it from the gastric environment and allow for a controlled, slow release in the intestine. This leads to a delayed and more sustained increase in plasma concentrations and overall higher bioavailability.[1][3][4]

Q4: What are some suitable materials for microencapsulating L-Lysine?

Several materials have been successfully used:

  • Solid Lipid Microcapsules (SLMs): Using matrices of hydrogenated triglycerides has shown excellent gastric protection and controlled intestinal release.[3][4]

  • Zein and Shellac: These have been used to create rumen-bypass microcapsules, demonstrating high stability at neutral pH and efficient release in acidic environments.[5]

  • Poly(lactic-co-glycolic acid) (PLGA): This biodegradable polymer is effective for developing controlled-release microparticle systems for L-Lysine.[6]

Q5: Are there any specific excipients that can enhance the absorption of L-Lysine?

While L-Lysine itself is sometimes used as an excipient to improve the solubility and permeability of other drugs[7], its own absorption can be influenced by the formulation. For instance, the inclusion of emulsifiers in solid lipid microcapsules can enhance the intestinal release of L-Lysine.[3][4]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Bioavailability (Low AUC) Rapid metabolism and clearance of free L-Lysine.Implement a controlled-release formulation, such as solid lipid microcapsules (SLMs) or PLGA microparticles, to prolong absorption and increase the Area Under the Curve (AUC).[1][6]
High Variability in Plasma Concentrations Between Subjects Differences in gastric emptying rates and intestinal transit times.Standardize the fasting period for animal subjects before administration. Using a controlled-release formulation can also help normalize absorption patterns.
Unexpectedly Fast Tmax (Time to Maximum Concentration) The formulation is not adequately protecting the L-Lysine in the stomach.For microencapsulated formulations, verify the integrity and coating thickness of the microcapsules. For SLMs, consider using hydrogenated triglycerides for better gastric retention.[3][4]
Diarrhea or other GI side effects in animal models High doses of L-Lysine can cause gastrointestinal upset.Start with lower doses and gradually increase to determine the maximum tolerated dose. Consider a slow-release formulation to avoid high local concentrations in the gut.
No Significant Increase in Plasma Lysine Post-Dosing The analytical method for plasma lysine detection is not sensitive enough.Ensure the use of a validated and sensitive analytical method, such as LC-MS/MS, for the quantification of L-Lysine in plasma.[1] Baseline plasma lysine levels should be measured pre-dose for accurate comparison.

Data Presentation: Comparative Bioavailability Studies

Table 1: Pharmacokinetic Parameters of Free L-Lysine vs. L-Lysine Solid Lipid Microcapsules (L-SLMs) in Swine

FormulationDose (L-Lysine)Tmax (hours)Cmax (µM)AUC (µM×h)Relative Bioavailability Increase
Free L-Lysine0.17 g/kg BW11054.103175-
L-SLMs0.17 g/kg BW3-411847902~2.5-fold

Data sourced from an in vivo study in weaner piglets.[1]

Experimental Protocols

Protocol 1: Preparation of L-Lysine Solid Lipid Microcapsules (SLMs)

This protocol describes a general method for encapsulating L-Lysine in a lipid matrix.

Materials:

  • This compound

  • Hydrogenated triglycerides (e.g., C16:0 or C18:1)

  • Emulsifier (e.g., soy lecithin)

  • Deionized water

  • Spray dryer

Methodology:

  • Melt the hydrogenated triglycerides at a temperature above their melting point.

  • Disperse the this compound and the emulsifier within the molten lipid matrix under continuous stirring to form a homogenous suspension.

  • Heat deionized water to the same temperature as the lipid phase.

  • Add the aqueous phase to the lipid phase and homogenize at high speed to form an oil-in-water emulsion.

  • Feed the resulting emulsion into a spray dryer. The inlet and outlet temperatures should be optimized to ensure the solidification of the lipid droplets and efficient drying.

  • Collect the powdered L-Lysine-loaded solid lipid microcapsules.

  • Characterize the microcapsules for size, morphology, encapsulation efficiency, and in vitro release profile.

Protocol 2: In Vivo Bioavailability Study in a Rat Model

This protocol outlines a typical procedure for assessing the oral bioavailability of an L-Lysine formulation.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Divide the rats into at least two groups: a control group receiving free this compound and a test group receiving the enhanced bioavailability formulation (e.g., L-SLMs).

  • Administer the respective formulations orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points: pre-dose (0), and then at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Process the blood samples to obtain plasma by centrifuging at 4°C.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of L-Lysine in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC for each group.

  • Determine the relative bioavailability of the test formulation compared to the control.

Visualizations

Signaling Pathways & Experimental Workflows

L_Lysine_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Oral_Admin Oral Administration of L-Lysine HCl Dissociation Dissociation into L-Lysine and HCl Oral_Admin->Dissociation Transporter Active Transport via Amino Acid Transporters Dissociation->Transporter Absorption Metabolism Minimal Metabolism Transporter->Metabolism Blood Distribution to Tissues Metabolism->Blood Entry into Circulation

Caption: Absorption pathway of orally administered this compound.

Experimental_Workflow_Bioavailability Start Start: In Vivo Bioavailability Study Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Grouping Group Allocation (Control vs. Test Formulation) Animal_Prep->Grouping Dosing Oral Administration (Gavage) Grouping->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Quantification of Plasma L-Lysine Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis End End: Compare Bioavailability PK_Analysis->End

Caption: Workflow for an in vivo bioavailability study of L-Lysine formulations.

Troubleshooting_Logic Start Low Plasma L-Lysine Concentration Observed Check_Tmax Is Tmax very short (<1-2 hours)? Start->Check_Tmax Check_AUC Is overall AUC low? Start->Check_AUC Check_Tmax->Check_AUC No Rapid_Clearance Conclusion: Rapid absorption and clearance. Check_Tmax->Rapid_Clearance Yes Poor_Absorption Conclusion: Poor overall absorption. Check_AUC->Poor_Absorption Yes Solution_Sustained Action: Use a sustained-release formulation (e.g., SLMs). Rapid_Clearance->Solution_Sustained Solution_Enhance Action: Enhance absorption via microencapsulation or by optimizing excipients. Poor_Absorption->Solution_Enhance

Caption: Troubleshooting logic for low in vivo L-Lysine plasma levels.

References

Technical Support Center: L-Lysine Monohydrochloride Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting interference from L-Lysine monohydrochloride in common analytical assays. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

A1: this compound is the hydrochloride salt of L-lysine, an essential amino acid. It is frequently used as a component in cell culture media, as a supplement in nutritional studies, and can be present as a counter-ion or stabilizer in drug formulations. Its presence in your experimental samples is often intentional for biological reasons but can unintentionally interfere with certain analytical assays.

Q2: Which analytical assays are most susceptible to interference from this compound?

A2: The assays most commonly affected are colorimetric protein quantification assays, such as the Bradford and Bicinchoninic Acid (BCA) assays.[1][2] Enzyme-Linked Immunosorbent Assays (ELISAs) and cell viability assays like the MTT assay can also be impacted, typically due to high concentrations of this compound affecting one of the assay components or the biological system being measured.

Q3: How does this compound interfere with these assays?

A3: The mechanisms of interference vary by assay:

  • Bradford Assay: The Coomassie Brilliant Blue G-250 dye in the Bradford reagent binds to basic amino acid residues, particularly arginine and lysine.[3][4] The presence of free L-lysine in the sample can lead to dye binding and a color change, resulting in an overestimation of the protein concentration.[1][3]

  • BCA Assay: This assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by protein. Certain amino acids, including cysteine, tyrosine, and tryptophan, can also reduce Cu²⁺, leading to an inaccurate protein measurement.[2][5] While lysine is not one of the primary interfering amino acids, high concentrations may have a minor effect or the presence of other interfering substances in a lysine-rich buffer could be a factor.

  • ELISA: High concentrations of non-target molecules can lead to non-specific binding to the microplate surface, potentially causing high background signal or false positives. While direct evidence for this compound is limited, related compounds like poly-L-lysine are known to cause such issues. Additionally, extreme pH or high salt concentrations from the monohydrochloride salt could denature antibodies or affect enzyme kinetics of the reporter enzyme.

  • MTT Assay: This assay measures cell metabolic activity. High concentrations of L-lysine could alter the metabolic state of the cells, thereby indirectly affecting the assay outcome. It is also possible, though less documented, that very high concentrations could interfere with the reduction of the MTT reagent or the solubilization of the formazan product.

Troubleshooting Guides

Issue 1: Inaccurate Protein Concentration in Bradford or BCA Assays

Symptoms:

  • Higher-than-expected protein concentration readings.

  • High background absorbance in blank samples containing this compound.

  • Non-linear standard curve.

Troubleshooting Workflow:

start Inaccurate Protein Reading check_lysine Is this compound in your sample buffer? start->check_lysine high_conc Is the concentration high? check_lysine->high_conc Yes end Accurate Protein Reading check_lysine->end No dilute Dilute sample to reduce lysine concentration high_conc->dilute Yes precipitate Remove lysine via protein precipitation (TCA or Acetone) high_conc->precipitate If dilution is not possible reassay Re-assay protein concentration dilute->reassay precipitate->reassay alternative Consider an alternative assay less sensitive to amino acids precipitate->alternative If precipitation is not desired reassay->end alternative->end

Caption: Troubleshooting workflow for L-Lysine interference in protein assays.

Mitigation Strategies:

  • Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the this compound concentration to a non-interfering level.[6]

  • Protein Precipitation: Use trichloroacetic acid (TCA) or acetone to precipitate the protein, wash the pellet to remove the this compound, and then resuspend the protein in a compatible buffer before quantification.[1][6][7]

  • Use a Compatible Standard Curve: Prepare your protein standards in the same buffer (with the same concentration of this compound) as your samples to account for the background interference.

  • Alternative Assays: Consider using an alternative protein quantification method that is less susceptible to interference from amino acids.

Quantitative Data on Interfering Substances:

AssayInterfering SubstanceMaximum Compatible Concentration
Bradford Basic Amino Acids (e.g., Lysine)High concentrations interfere; specific limits vary by protein and dye formulation.
BCA Cysteine, Tyrosine, TryptophanCan interfere at low concentrations.
BCA Reducing Agents (e.g., DTT)> 1 mM can interfere.
BCA Chelating Agents (e.g., EDTA)> 10 mM can interfere.

Experimental Protocol: Trichloroacetic Acid (TCA) Precipitation

  • TCA Addition: To your protein sample, add an equal volume of 20% (w/v) TCA.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the this compound.

  • Washing: Add 200-500 µL of ice-cold acetone to the pellet and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Drying: Remove the acetone and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream application and protein assay.

Issue 2: High Background or False Positives in ELISA

Symptoms:

  • High absorbance values in negative control wells.

  • Poor signal-to-noise ratio.

  • Inconsistent results between replicate wells.

Troubleshooting Workflow:

start High ELISA Background check_lysine Is this compound in your sample? start->check_lysine buffer_exchange Perform buffer exchange or dialysis on sample to remove lysine check_lysine->buffer_exchange Yes optimize_blocking Optimize blocking buffer (e.g., increase concentration or change agent) check_lysine->optimize_blocking If lysine removal is not feasible re_run_elisa Re-run ELISA buffer_exchange->re_run_elisa increase_washes Increase number and/or stringency of wash steps optimize_blocking->increase_washes increase_washes->re_run_elisa end Valid ELISA Results re_run_elisa->end

Caption: ELISA troubleshooting for potential L-Lysine interference.

Mitigation Strategies:

  • Buffer Exchange: Use dialysis or a desalting column to exchange the sample buffer to one that does not contain this compound.

  • Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time to reduce non-specific binding.

  • Increase Washing: Increase the number of wash steps and the volume of wash buffer used between antibody and substrate incubations to remove unbound reagents.

Issue 3: Altered Cell Viability in MTT Assays

Symptoms:

  • Unexpected increase or decrease in cell viability in control groups.

  • High variability in absorbance readings.

Troubleshooting Workflow:

start Altered MTT Results check_lysine_conc Is this compound concentration in media significantly higher than standard media? start->check_lysine_conc run_controls Run controls with varying lysine concentrations to determine metabolic effect check_lysine_conc->run_controls Yes check_direct_interference Test for direct interference: Add lysine to cell-free MTT assay check_lysine_conc->check_direct_interference If metabolic effect is ruled out adjust_protocol Adjust experimental protocol or lysine concentration based on controls run_controls->adjust_protocol check_direct_interference->adjust_protocol end Reliable MTT Data adjust_protocol->end

Caption: Investigating L-Lysine effects on MTT cell viability assays.

Mitigation Strategies:

  • Lysine Concentration Controls: Include control groups with varying concentrations of this compound to assess its direct effect on cell metabolism and viability.

  • Cell-Free Control: To check for direct chemical interference, perform the MTT assay in cell-free media containing the same concentration of this compound as your experimental samples. This will reveal any non-enzymatic reduction of MTT.

  • Alternative Viability Assays: If interference is confirmed, consider using a different viability assay that does not rely on metabolic reduction, such as a trypan blue exclusion assay or a CyQUANT Direct Cell Proliferation Assay.

References

Validation & Comparative

L-Lysine Monohydrochloride vs. L-Lysine Sulfate in Animal Nutrition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of animal feed science, the supplementation of essential amino acids is paramount for optimizing animal growth, feed efficiency, and overall health. L-Lysine, being the first limiting amino acid in many common feedstuffs for swine and poultry, is of particular importance. Commercially, it is available in two primary forms: L-Lysine monohydrochloride (HCl) and L-Lysine sulfate. This guide provides an objective comparison of their performance in animal feed studies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Product Overview

This compound is a highly purified form of lysine, typically containing about 78.8% L-Lysine.[1][2] In contrast, L-Lysine sulfate is a product of a fermentation process and contains a lower concentration of L-Lysine, generally around 51% to 55%, along with other fermentation co-products such as other amino acids and microbial cell mass.[2][3][4] While L-Lysine HCl offers higher purity and lysine concentration, L-Lysine sulfate is often presented as a cost-effective alternative with potential additional nutritional benefits from its fermentation co-products.[3]

Comparative Performance in Swine

Numerous studies have evaluated the relative bioavailability (RBV) and performance effects of L-Lysine HCl and L-Lysine sulfate in swine diets. The consensus from the available research indicates that the bioavailability of lysine in L-Lysine sulfate is equivalent to that of L-Lysine HCl for growing-finishing pigs and nursery piglets.

Key Experimental Data in Swine:

ParameterL-Lysine HClL-Lysine SulfateSpecies/StageKey FindingsReference
Relative Bioavailability (RBV) for ADG 100% (Reference)99% - 106%Nursery PigletsNo significant difference in performance. RBV of L-Lysine sulfate was 106% for ADG.[5][6]
Relative Bioavailability (RBV) for G:F 100% (Reference)97% - 119%Nursery PigletsNo significant difference in performance. RBV of L-Lysine sulfate was 119% for G:F.[5][6][7]
Relative Bioavailability (RBV) for ADG & G:F 100% (Reference)Not significantly differentGrowing-Finishing PigsNo impact on growth performance or carcass characteristics. The bioavailability of Lys in both sources is at least equivalent.[1][8][9]
Plasma Urea Nitrogen (PUN) (Control)117% RBVNursery PigletsNo significant difference in plasma urea and creatinine concentrations between the two sources.[5][6]
Sulfur Digestibility Not significantly differentNot significantly differentGrowing-Finishing PigsThe sulfur content in L-Lysine sulfate does not affect sulfur digestibility compared to L-Lysine HCl.[10]

Experimental Protocol: Swine Study (Growing-Finishing Pigs)

A representative study to determine the relative bioavailability of L-Lysine sulfate compared to L-Lysine HCl in growing-finishing pigs was conducted as follows:

  • Animals: A total of 280 growing pigs with an initial body weight of approximately 25.9 kg were used.[8][9]

  • Experimental Design: The pigs were randomly assigned to one of seven dietary treatments. The diets consisted of a Lysine-deficient basal diet (65% of requirement) and this basal diet supplemented with three graded levels of Lysine (75%, 85%, and 95% of requirement) from either L-Lysine HCl (78.8% Lysine purity) or L-Lysine sulfate (54.6% Lysine purity).[8][9]

  • Duration: The experiment lasted for 112 days, divided into four dietary phases.[8][9]

  • Data Collection: Growth performance (body weight, average daily gain, feed efficiency), carcass characteristics, and blood urea nitrogen (BUN) were measured. Fecal samples were collected to determine the digestibility of dry matter and sulfur.[8][9]

  • Statistical Analysis: The relative bioavailability of L-Lysine sulfate was determined using the multiple regression slope-ratio method.[8]

Comparative Performance in Poultry

Studies in broiler chickens have also compared the efficacy of L-Lysine HCl and L-Lysine sulfate, with results suggesting that L-Lysine sulfate is an effective alternative to L-Lysine HCl. Some studies have even indicated potential superior performance with L-Lysine sulfate supplementation.

Key Experimental Data in Poultry:

ParameterL-Lysine HClL-Lysine SulfateSpecies/StageKey FindingsReference
Live Weight & FCR ImprovedSuperior ImprovementBroiler ChickensBoth sources improved live weight and food conversion, with the L-Lysine sulfate group showing superior results.[4]
Breast Meat Yield ImprovedImprovedBroiler ChickensSupplementation with either lysine source improved breast meat yield.[4]
Meat Protein Content & Accretion (Control)IncreasedBroiler ChickensMeat protein content and protein accretion were significantly increased with L-Lysine sulfate supplementation.[4]
Nutrient Metabolizability & N Retention (Control)ImprovedBroiler ChickensNutrient metabolizability and nitrogen retention were improved with L-Lysine sulfate.[4]
Immune Response & Bone Parameters (Control)ImprovedBroiler ChickensBroilers fed a diet with 100% of supplemented lysine from L-Lysine sulfate had higher serum total protein and antibody titers against avian influenza, as well as improved bone parameters.[11]

Experimental Protocol: Broiler Chicken Study

A typical experimental setup to compare the two lysine sources in broilers is as follows:

  • Animals: Day-old broiler chicks are randomly allocated to different dietary treatment groups.[11][12]

  • Experimental Design: A basal diet deficient in lysine is formulated. This diet is then supplemented with either L-Lysine HCl or L-Lysine sulfate to meet the lysine requirement. A negative control group receiving the basal diet is also included.[4][11]

  • Duration: The feeding trial typically lasts for the entire broiler rearing period (e.g., 40-42 days).[4][12]

  • Data Collection: Performance parameters such as live weight, feed intake, and feed conversion ratio are recorded. At the end of the trial, carcass characteristics, including breast meat yield, are evaluated. Blood samples may be collected to analyze metabolites and immune response markers.[4][11]

  • Statistical Analysis: Data are analyzed using appropriate statistical models to determine the effects of the different lysine sources.

Logical Framework for Bioavailability Assessment

The relative bioavailability of a nutrient from a test source is typically determined by comparing the animal's response to that of a highly bioavailable reference source, in this case, L-Lysine HCl.

Bioavailability Assessment Workflow cluster_setup Experimental Setup cluster_measurement Data Collection & Analysis Basal Diet Lysine-Deficient Basal Diet Reference Basal + Graded Levels of L-Lysine HCl Basal Diet->Reference Supplement Test Basal + Graded Levels of L-Lysine Sulfate Basal Diet->Test Supplement Performance Measure Performance (ADG, FCR, etc.) Reference->Performance Test->Performance Regression Slope-Ratio Analysis Performance->Regression RBV Calculate Relative Bioavailability (RBV) Regression->RBV

Caption: Workflow for determining the relative bioavailability of L-Lysine sulfate.

Lysine's Role in Protein Synthesis

L-Lysine is a critical building block for protein synthesis, which is fundamental for muscle development and overall growth in animals.

Protein Synthesis Pathway Dietary Lysine Dietary L-Lysine (HCl or Sulfate) Absorption Intestinal Absorption Dietary Lysine->Absorption Amino Acid Pool Free Amino Acid Pool in Bloodstream Absorption->Amino Acid Pool Protein Synthesis Protein Synthesis (Muscle, Enzymes, etc.) Amino Acid Pool->Protein Synthesis Growth Muscle Growth & Lean Tissue Accretion Protein Synthesis->Growth

Caption: Simplified pathway of L-Lysine utilization for protein synthesis.

Conclusion

The body of research indicates that L-Lysine sulfate is a bio-efficacious and viable alternative to this compound for supplementing lysine in swine and poultry diets. While L-Lysine HCl offers higher purity, studies have consistently shown that the relative bioavailability of lysine from L-Lysine sulfate is equivalent, and in some cases, may offer additional benefits in poultry performance, potentially due to the presence of other fermentation co-products. The choice between the two sources may ultimately depend on factors such as cost, handling characteristics, and specific formulation needs. It is recommended that nutritionists consider the lysine content of each product to ensure accurate formulation of animal feeds.

References

Validating the efficacy of L-Lysine monohydrochloride in therapeutic models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Lysine monohydrochloride's performance against alternative therapeutic agents in several disease models. The following sections present quantitative data from key studies, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive evaluation of its therapeutic potential.

Antiviral Efficacy: Herpes Simplex Virus (HSV) Infection

This compound has been investigated as a prophylactic and therapeutic agent for recurrent Herpes Simplex Virus (HSV) infections. Its primary proposed mechanism of action is the competitive inhibition of L-arginine, an amino acid essential for viral replication. By creating a high lysine-to-arginine ratio, L-Lysine is thought to suppress the synthesis of viral proteins.

Acyclovir, a standard antiviral medication, serves as a critical comparator. It acts as a guanosine analog that, upon activation by viral thymidine kinase, inhibits viral DNA polymerase, thus terminating viral DNA replication.

While direct head-to-head clinical trials with quantitative comparisons are limited, evidence from placebo-controlled studies and in vitro experiments allows for an indirect comparison of their efficacy.

Comparative Efficacy Data
Therapeutic AgentStudy DesignKey FindingsReference
This compound Double-blind, placebo-controlled, multicenter trial- Average of 2.4 fewer HSV infections over 6 months (p < 0.05)- Significantly diminished symptom severity (p < 0.05)- Significantly reduced healing time (p < 0.05)[1]
Acyclovir In vitro study- Blocked the reactivation and multiplication of latent HSV[2]
L-Lysine In vitro study- Did not prevent the in vitro reactivation of latent HSV or block further multiplication of reactivated virus[2]
Experimental Protocols

Clinical Trial of this compound for HSV Infection

  • Objective: To evaluate the efficacy of oral this compound for the prevention and treatment of recurrent HSV infection.

  • Methodology: A double-blind, placebo-controlled, multicenter trial was conducted with subjects receiving either this compound tablets (1,000 mg L-lysine per dose) three times a day or a placebo for 6 months.

  • Participants: 52 subjects (12 male, 40 female) completed the trial, with 27 in the L-lysine group and 25 in the placebo group.

  • Endpoints: The primary endpoints were the number of HSV infections, symptom severity, and healing time.[1]

In Vitro Assay of Antiviral Agents on Latent HSV

  • Objective: To determine the effect of various antiviral agents on the in vitro reactivation of latent ganglionic HSV.

  • Methodology: Sensory ganglia from mice latently infected with HSV were cultured in the presence of acyclovir, bromovinyldeoxyuridine, vidarabine, or L-lysine.

  • Endpoints: The prevention of viral reactivation and the inhibition of viral multiplication were assessed.[2]

Signaling and Mechanistic Pathways

antiviral_mechanisms cluster_lysine This compound Pathway cluster_acyclovir Acyclovir Pathway lysine L-Lysine transporter Amino Acid Transporter lysine->transporter Competes with replication Viral Replication lysine->replication Inhibits arginine L-Arginine arginine->transporter viral_protein Viral Protein Synthesis transporter->viral_protein Arginine uptake viral_protein->replication acyclovir Acyclovir viral_tk Viral Thymidine Kinase acyclovir->viral_tk Phosphorylation acyclovir_mp Acyclovir Monophosphate viral_tk->acyclovir_mp cellular_kinases Cellular Kinases acyclovir_mp->cellular_kinases acyclovir_tp Acyclovir Triphosphate cellular_kinases->acyclovir_tp viral_dna_poly Viral DNA Polymerase acyclovir_tp->viral_dna_poly Inhibits viral_dna Viral DNA Replication viral_dna_poly->viral_dna

Caption: Comparative antiviral mechanisms of L-Lysine and Acyclovir.

Adjunctive Therapy in Schizophrenia

L-Lysine has been investigated as an adjunctive therapy in schizophrenia, with a proposed mechanism involving the modulation of the nitric oxide (NO) signaling pathway. L-Lysine competes with L-arginine for the same cationic amino acid transporter, and L-arginine is the substrate for nitric oxide synthase (NOS) to produce NO. Elevated NO levels have been implicated in the pathophysiology of schizophrenia.

Comparative Efficacy Data
Therapeutic AgentStudy DesignKey FindingsReference
Adjunctive L-Lysine Double-blind, placebo-controlled, randomized trial- Significant improvement in PANSS total (P<0.001), negative (P<0.001), and general psychopathology (P<0.001) subscale scores compared to placebo.[3]
Adjunctive L-Lysine Single-blinded, randomized, cross-over pilot study- Significant decrease in positive PANSS scores.[2]
Experimental Protocols

Double-Blind, Placebo-Controlled Trial of Adjunctive L-Lysine

  • Objective: To investigate the efficacy and safety of L-lysine as an adjunctive to risperidone in patients with chronic schizophrenia.

  • Methodology: A randomized, double-blind, placebo-controlled trial was conducted over 8 weeks.

  • Participants: 72 inpatients with chronic schizophrenia and a PANSS total score of ≥60 were randomized to receive either L-lysine (6 g/day ) or a placebo, in addition to their stable dose of risperidone.

  • Endpoints: The primary outcome measure was the change in the Positive and Negative Syndrome Scale (PANSS) total and subscale scores at weeks 2, 4, 6, and 8.[3]

Single-Blinded, Cross-Over Pilot Study of Adjunctive L-Lysine

  • Objective: To investigate the benefit of L-lysine as an add-on treatment for schizophrenia.

  • Methodology: A single-blinded, cross-over study was conducted where patients were randomly assigned to receive either L-lysine (6 g/day ) or a placebo for four weeks, followed by a crossover to the other treatment for another four weeks.

  • Participants: 10 patients with schizophrenia on conventional antipsychotic medication.

  • Endpoints: Changes in PANSS scores and cognitive function were assessed at baseline, four weeks, and eight weeks.[2]

Signaling Pathway

schizophrenia_pathway lysine L-Lysine cat Cationic Amino Acid Transporter lysine->cat Competes with no Nitric Oxide (NO) lysine->no Reduces Production arginine L-Arginine arginine->cat nos Nitric Oxide Synthase (NOS) cat->nos Arginine uptake nos->no Produces pathophysiology Schizophrenia Pathophysiology no->pathophysiology Contributes to

Caption: L-Lysine's proposed mechanism in modulating NO signaling.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in preclinical models of anoxia and intracerebral hemorrhage (ICH). Proposed mechanisms include providing an alternative energy source, reducing cerebral metabolic rate, inhibiting excitatory amino acids, and modulating inflammatory responses.

Flunarizine, a calcium channel blocker with neuroprotective effects, serves as a relevant comparator in the anoxia model.

Comparative Efficacy Data
Therapeutic ModelTherapeutic AgentKey FindingsReference
Rat Anoxia Model This compound (1.26 g/kg) - Prolonged time to lowest ECoG amplitude and decreased recovery time, with no significant difference compared to 2.5 mg/kg flunarizine.[4]
Rat Anoxia Model Flunarizine (2.5 mg/kg) - Showed neuroprotective effects on ECoG parameters.[4]
Mouse ICH Model L-Lysine - Promoted M2 microglial polarization and reduced inflammatory response, leading to neuroprotection.[5]
Experimental Protocols

Neuroprotection in a Rat Anoxia Model

  • Objective: To compare the neuroprotective effects of this compound and flunarizine on acute iterative anoxia in rats.

  • Methodology: Rats were intragastrically administered this compound (0.63, 1.26, or 2.52 g/kg), flunarizine (2.5 mg/kg), or saline one hour before the induction of anoxia.

  • Endpoints: Electrocorticogram (ECoG) was recorded to measure the time to reach the lowest average amplitude after anoxia and the recovery time after recirculation.[4]

Neuroprotection in a Mouse Intracerebral Hemorrhage (ICH) Model

  • Objective: To investigate the neuroprotective mechanism of L-lysine in a mouse model of ICH.

  • Methodology: ICH was induced in mice, followed by treatment with L-lysine.

  • Endpoints: Microglial polarization (M1 vs. M2 phenotype), inflammatory response, neuronal death, and functional recovery were assessed. The involvement of the microRNA-575/PTEN signaling pathway was investigated.[5]

Signaling Pathway and Experimental Workflow

neuroprotection_pathway cluster_workflow ICH Experimental Workflow cluster_signaling L-Lysine Neuroprotective Signaling ich Induce ICH in Mice treatment Administer L-Lysine ich->treatment assessment Assess Outcomes: - Microglial Polarization - Inflammation - Neuronal Death - Functional Recovery treatment->assessment lysine L-Lysine mir575 microRNA-575 lysine->mir575 Upregulates pten PTEN mir575->pten Inhibits m2_polarization M2 Microglial Polarization pten->m2_polarization Inhibits inflammation Inflammation m2_polarization->inflammation Reduces neuroprotection Neuroprotection m2_polarization->neuroprotection

Caption: L-Lysine's neuroprotective mechanism and experimental workflow.

References

A Comparative Guide to the Quantification and Validation of L-Lysine Monohydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification and validation of L-Lysine monohydrochloride, an essential amino acid critical in pharmaceutical formulations, nutritional supplements, and animal feed. We will focus on the prevalent High-Performance Liquid Chromatography (HPLC) methods and contrast them with a classic alternative, the Ninhydrin-based spectrophotometric method. This comparison offers insights into the performance, efficiency, and suitability of each technique for different research and quality control applications.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography is a cornerstone technique for amino acid analysis due to its high resolution and sensitivity. Since L-Lysine lacks a strong native chromophore for UV detection, a derivatization step is essential to attach a UV-active or fluorescent tag to the molecule.[1] Pre-column derivatization with agents like Dansyl Chloride or o-Phthalaldehyde (OPA) is a common and robust approach.[1][2]

A method employing Dansyl Chloride for pre-column derivatization followed by fluorescence detection offers excellent selectivity and sensitivity.[1] This approach is particularly advantageous for complex biological matrices where specificity is crucial.[1][3]

Alternative HPLC Approach: Direct UV Detection

Recent developments have explored direct quantification of L-Lysine without derivatization.[4] One such method utilizes a C8 column with an ion-pairing reagent and UV detection at a low wavelength (e.g., 208-214 nm).[4][5] While simpler by omitting the derivatization step, this method may be more susceptible to interference from other components in the sample matrix that absorb at similar wavelengths.[4]

Method 2: Ninhydrin-Based Spectrophotometry

The reaction of ninhydrin with the primary amino group of L-Lysine to form a colored product, known as Ruhemann's Purple, is a well-established colorimetric method.[6][7] This technique is simple, cost-effective, and does not require sophisticated instrumentation, making it suitable for routine analyses.[6] The absorbance of the resulting colored complex is measured using a UV-Visible spectrophotometer, typically around 479 nm or 570 nm.[6]

Experimental Protocols

Protocol 1: RP-HPLC with Dansyl Chloride Derivatization

This protocol is adapted from a validated method for lysine quantification in biological samples.[1]

  • Standard Preparation: Prepare a stock solution of this compound in ultrapure water. Create a series of calibration standards (e.g., 1 µM to 200 µM) by serial dilution in a suitable buffer, such as 0.04 M Lithium Carbonate (Li₂CO₃) buffer at pH 9.5.

  • Sample Preparation: Dilute the sample 1:1 in the Li₂CO₃ buffer.

  • Derivatization:

    • To 50 µL of the standard or sample solution, add 50 µL of an internal standard solution (e.g., L-phenylalanine ethyl-ester).[1]

    • Add 100 µL of Dansyl Chloride solution (e.g., 9.6 M in acetonitrile).[1]

    • Vortex the mixture and incubate at 60°C for 30 minutes, protected from light.[1]

    • Add 10 µL of a methylamine solution to quench the reaction by consuming excess Dansyl Chloride.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5][8][9]

    • Mobile Phase A: 0.02 M Sodium Acetate with 0.02% Triethylamine, pH adjusted to 4.5.[1]

    • Mobile Phase B: A 1:9 mixture of 0.1 M Sodium Acetate buffer (pH 4.5) and Methanol.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Detection: Fluorescence detector.

    • Gradient Program: A gradient is used to effectively separate the derivatized lysine from other components, with a total run time of approximately 22 minutes.[1]

Protocol 2: Ninhydrin-Based Spectrophotometric Method

This protocol is based on an optimized method for lysine quantification.[6]

  • Reagent Preparation: Prepare a ninhydrin solution by dissolving 0.35 g of ninhydrin in 100 mL of ethanol.[6]

  • Standard Preparation: Prepare a stock solution of this compound in ultrapure water and create a series of calibration standards (e.g., 0.1 mmol/L to 0.9 mmol/L).[6]

  • Reaction:

    • In a test tube, mix the L-Lysine standard or sample solution with the ninhydrin reagent. An effective volume ratio is 1.67 parts L-Lysine solution to 1 part ninhydrin solution.[6]

    • Incubate the mixture in a water bath at approximately 85°C for 50 minutes.[6]

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the resulting solution at 479 nm using a UV-Visible spectrophotometer.[6]

    • Use a blank solution (reagents without L-Lysine) to zero the instrument.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the unknown sample.

Performance Comparison

The choice of method often depends on a trade-off between performance, speed, cost, and the complexity of the sample matrix.

Parameter RP-HPLC (with Derivatization) Spectrophotometry (Ninhydrin) Notes
Specificity High (Separates lysine from other amino acids and matrix components)Moderate (Reacts with most primary amines; potential for interference)[10]HPLC provides superior specificity, crucial for complex mixtures.
Sensitivity High (LOD < 1.24 µM, LOQ < 4.14 µM)[1][3]Moderate (LOD and LOQ are generally in the µg/mL or higher range)Derivatization with fluorescent tags significantly enhances sensitivity in HPLC.
Accuracy (% Recovery) Excellent (Typically 92-105%)[1][5][8][9]Good (Can be affected by interfering substances)HPLC methods generally report higher and more consistent accuracy.
Precision (%RSD) Excellent (Intra- and inter-day RSD often < 5%)[1][5]Good (Typically < 10%, but can vary)The automated nature of HPLC leads to higher precision.
Linearity (R²) Excellent (> 0.999)Good (> 0.99)Both methods can achieve good linearity within their respective ranges.
Throughput Moderate (Run times are typically 20-30 minutes per sample)[1]High (Multiple samples can be processed in parallel batches)Spectrophotometry is faster for analyzing large numbers of samples simultaneously.
Cost & Complexity High (Requires expensive equipment, solvents, and skilled operators)Low (Requires basic lab equipment and is relatively simple to perform)[6]The Ninhydrin method is significantly more cost-effective.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Standard/Sample Dilution B Add Internal Standard A->B C Add Dansyl Chloride B->C D Incubate at 60°C C->D E Quench Reaction D->E F Inject into HPLC E->F G Chromatographic Separation (C18 Column) F->G H Fluorescence Detection G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Quantify L-Lysine J->K

Method_Comparison

Conclusion

Both HPLC and Ninhydrin-based spectrophotometry are viable methods for the quantification of this compound.

  • The RP-HPLC method with pre-column derivatization is the superior choice when high sensitivity, specificity, and accuracy are paramount, especially for analyzing complex biological matrices or for regulatory submissions where method validation is critical.[1][3]

  • The Ninhydrin spectrophotometric method serves as a simple, rapid, and cost-effective alternative for routine quality control, screening purposes, or in settings with limited access to advanced chromatographic equipment.[6]

The selection of the most appropriate method should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, sample throughput, and available resources.

References

A Researcher's Guide to Comparing the Effects of L-Lysine Monohydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity, consistency, and biological activity of reagents are paramount. L-Lysine monohydrochloride, an essential amino acid crucial for various cellular processes, is no exception. Variations in manufacturing processes, purification methods, and impurity profiles among different suppliers can potentially lead to significant differences in experimental outcomes. This guide provides a framework for objectively comparing this compound from various suppliers, complete with detailed experimental protocols and supporting data presentation formats.

Comparative Analysis of Supplier Specifications

The first step in comparing this compound from different suppliers is to scrutinize their certificates of analysis (CoA) and product specifications. While most reputable suppliers adhere to pharmacopeial standards (e.g., USP, Ph. Eur.), there can be variations in the guaranteed purity levels and the limits for specific impurities.

Below is a table summarizing key quality attributes to compare, with hypothetical data for three different suppliers.

Parameter Supplier A Supplier B Supplier C Pharmacopeial Standard (e.g., USP)
Assay (on dried basis) 99.5%≥ 99.0%98.5% - 101.0%98.5% - 101.5%[1][2]
Specific Rotation +21.5°+20.4° to +21.4°+21.0°+20.4° to +21.4°[2][3]
Loss on Drying ≤ 0.2%≤ 0.4%≤ 0.3%≤ 0.4%[2][3]
Residue on Ignition ≤ 0.05%≤ 0.1%≤ 0.1%≤ 0.1%[1][2]
Heavy Metals ≤ 5 ppm≤ 10 ppm≤ 15 ppm≤ 15 ppm[1]
Individual Impurities ≤ 0.1%≤ 0.2%≤ 0.5%≤ 0.5%[1]
Total Impurities ≤ 0.5%≤ 1.0%≤ 2.0%≤ 2.0%[1][4]

This table is for illustrative purposes. Researchers should always refer to the specific CoA provided by the supplier for actual values.

Experimental Protocols for Comparative Evaluation

Beyond comparing specifications, direct experimental testing is crucial to determine if variations in this compound from different suppliers impact biological systems. Below are detailed protocols for key experiments.

2.1. Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

This protocol allows for a precise quantification of L-Lysine and the detection of any ninhydrin-positive impurities.

  • Objective: To verify the purity of this compound and identify any potential differences in impurity profiles between suppliers.

  • Materials:

    • This compound samples from Suppliers A, B, and C.

    • L-Lysine reference standard.

    • HPLC system with a UV detector.

    • C18 column.

    • Mobile phase: As per established pharmacopeial methods or in-house validated procedures.

    • Ninhydrin solution for post-column derivatization.

  • Procedure:

    • Prepare standard solutions of the L-Lysine reference standard at known concentrations.

    • Prepare sample solutions of this compound from each supplier at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the elution profile at the appropriate wavelength.

    • Quantify the L-Lysine peak area in the sample solutions against the standard curve.

    • Analyze the chromatograms for the presence of any additional peaks, which would indicate impurities.

2.2. Cell Viability and Proliferation Assay

This experiment assesses the impact of L-Lysine from different suppliers on cell health and growth, which is particularly relevant for cell culture applications.[5]

  • Objective: To determine if this compound from different suppliers has varying effects on the viability and proliferation of a selected cell line (e.g., HeLa, HEK293).

  • Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • L-Lysine-free medium for creating defined concentrations.

    • This compound solutions from Suppliers A, B, and C.

    • MTT or WST-1 cell proliferation assay kit.

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a range of concentrations of this compound from each supplier in L-Lysine-free medium.

    • Replace the culture medium with the prepared L-Lysine solutions. Include a negative control (L-Lysine-free medium) and a positive control (complete medium).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the percentage of viable cells for each concentration and supplier relative to the control.

2.3. Western Blot Analysis of mTORC1 Pathway Activation

L-Lysine is known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[6][7] This experiment will determine if L-Lysine from different suppliers can differentially activate this pathway.

  • Objective: To compare the ability of this compound from different suppliers to induce the phosphorylation of downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-BP1.

  • Materials:

    • Cell line known to be responsive to amino acid stimulation (e.g., C2C12 myotubes).

    • This compound solutions from Suppliers A, B, and C.

    • Cell lysis buffer.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and electrophoresis equipment.

    • Western blot transfer system.

    • Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture and differentiate C2C12 cells into myotubes.

    • Starve the cells of amino acids for a defined period.

    • Treat the cells with this compound from each supplier at a specific concentration and for a set time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the workflow for comparing this compound from different suppliers.

G Comparative Experimental Workflow for this compound cluster_sourcing Sourcing & Documentation cluster_analytical Analytical Chemistry cluster_biological Biological Assays Supplier_A L-Lysine from Supplier A CoA_Analysis Certificate of Analysis (CoA) Comparison Supplier_A->CoA_Analysis HPLC_Purity HPLC Purity & Impurity Profiling Supplier_A->HPLC_Purity Supplier_B L-Lysine from Supplier B Supplier_B->CoA_Analysis Supplier_B->HPLC_Purity Supplier_C L-Lysine from Supplier C Supplier_C->CoA_Analysis Supplier_C->HPLC_Purity CoA_Analysis->HPLC_Purity Cell_Viability Cell Viability & Proliferation Assay HPLC_Purity->Cell_Viability Western_Blot Western Blot for mTORC1 Activation HPLC_Purity->Western_Blot Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for comparing L-Lysine from different suppliers.

L-Lysine and the mTORC1 Signaling Pathway

This diagram illustrates the signaling cascade initiated by L-Lysine leading to the activation of mTORC1.

mTORC1_Pathway L-Lysine Activation of the mTORC1 Signaling Pathway Lysine L-Lysine Lysosome Lysosome Lysine->Lysosome Enters Ragulator Ragulator Rag_GTPases Rag GTPases Ragulator->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Lysine activates mTORC1, promoting protein synthesis and cell growth.

By following this comprehensive guide, researchers can make informed decisions about their choice of this compound supplier, ensuring the reliability and reproducibility of their experimental results.

References

Cross-Validation of L-Lysine Monohydrochloride's Efficacy Across Diverse Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of a compound across various cell types is paramount. This guide provides a comparative analysis of L-Lysine monohydrochloride's performance in different cell lines, supported by experimental data and detailed methodologies. L-Lysine, an essential amino acid, and its salt form, this compound, have demonstrated significant biological activity in vitro, particularly in the realm of oncology.

This guide synthesizes findings from multiple studies to present a cross-validated perspective on the anti-proliferative and pro-apoptotic effects of L-Lysine. The data is presented to facilitate objective comparison and to provide a foundational understanding for further research and development.

Comparative Efficacy of this compound in Vitro

The following tables summarize the quantitative effects of L-Lysine and its derivatives on various cancer cell lines. These studies highlight the compound's potential to induce cell death and inhibit proliferation, with varying efficacy depending on the cell type and context.

Table 1: Anti-Proliferative and Pro-Apoptotic Effects of L-Lysine

Cell LineCell TypeTreatmentConcentrationObserved EffectsReference
HTLV-1 positive/negative malignant cell linesLeukemiaL-LysineNon-cytotoxic concentrationsIncreased preG(1) phase, decreased S phase, up-regulation of p53, p21, and Bax, down-regulation of Bcl-2alpha.[1]
DU-145Human Prostate CancerNutrient Mixture containing L-Lysine500 µg/ml49% of cells undergoing apoptosis.[2]
DU-145Human Prostate CancerNutrient Mixture containing L-Lysine1000 µg/ml83% of cells undergoing apoptosis.[2]
MCF-7 and T47DEstrogen Receptor Positive Breast CancerL-Lysine with EstradiolNot specifiedIncreased neutrophil-dependent dissemination.[3]
HK-2Human Proximal Tubular CellsL-LysineDose-dependentIncreased apoptosis and production of reactive oxygen species.[4]
C2C12 myotubes and 3T3-L1 adipocytesMuscle and Fat CellsL-Lysine (1 mM) with High Glucose1 mMProtective role against glucotoxicity, returning cell viability and apoptosis to near-normal levels.[5]

Table 2: Effects of L-Lysine on Protein Expression and Signaling Molecules

Cell LineTreatmentKey Proteins/Molecules AffectedDirection of ChangeSignaling Pathway ImplicatedReference
HTLV-1 positive/negative malignant cell linesL-Lysinep53, p21, BaxUp-regulatedIntrinsic Apoptosis Pathway[1]
HTLV-1 positive/negative malignant cell linesL-LysineBcl-2alphaDown-regulatedIntrinsic Apoptosis Pathway[1]
HTLV-1 positive/negative malignant cell linesL-LysineNF-kappaB (p65 subunit)InhibitedNF-kappaB Pathway[1]
HTLV-1 positive/negative malignant cell linesL-LysineMMP-2, MMP-9Decreased levels and activityMetastasis[1]
Osteosarcoma cells (MG63, U2OS)Nε-(1-Carboxymethyl)-L-lysine (CML)RAGE, ERK, NFκBActivatedRAGE/ERK/NFκB Pathway[6]
Estrogen Receptor Positive Breast Cancer CellsL-Lysine with EstradiolU2AF1, RPN2Up-regulatedNot specified[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on L-Lysine's effects.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Treatment: Prepare a stock solution of this compound in sterile water or phosphate-buffered saline (PBS). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.[7] Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without the peptide).[7]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[7][8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[7][8] Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assays

1. DNA Flow Cytometry Analysis: This method was used to investigate the effect of L-lysine on the induction of apoptosis by analyzing the cell cycle phases. A significant increase in the preG(1) phase and a decrease in the S phase were observed in treated ATL cells.[1]

2. Cell Death Detection ELISA: This assay verifies the results from flow cytometry by quantifying histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

3. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In a study on a nutrient mixture containing L-Lysine, DU-145 prostate cancer cells were treated for 24 hours, stained with Annexin V-FITC and PI, and analyzed by flow cytometry. The percentage of cells in different stages of apoptosis was quantified.[2]

Western Blotting
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by L-Lysine and a general workflow for its in vitro evaluation.

G General Experimental Workflow for In Vitro this compound Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_culture Cell Line Seeding (e.g., 96-well plate) treatment Incubation with Varying Concentrations of L-Lysine (24-72h) cell_culture->treatment lysine_prep This compound Solution Preparation lysine_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein Protein Expression (e.g., Western Blot) treatment->protein data Data Analysis and Interpretation viability->data apoptosis->data protein->data

Caption: A generalized workflow for assessing the in vitro effects of this compound.

G L-Lysine Induced Apoptosis Signaling Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Intrinsic Apoptosis Pathway lysine L-Lysine p65 NF-κB (p65) lysine->p65 inhibits p53 p53 lysine->p53 up-regulates bcl2 Bcl-2α lysine->bcl2 down-regulates p21 p21 p53->p21 activates bax Bax p53->bax activates apoptosis Apoptosis p21->apoptosis contributes to bax->apoptosis bcl2->apoptosis

Caption: L-Lysine induces apoptosis by inhibiting the NF-κB pathway and modulating key apoptotic proteins.[1]

G CML/RAGE Signaling in Osteosarcoma cluster_downstream Downstream Signaling cluster_effects Cellular Effects cml Nε-(1-Carboxymethyl)-L-lysine (CML) rage RAGE Receptor cml->rage binds & activates erk ERK rage->erk activates nfkb NF-κB erk->nfkb activates migration Migration & Invasion nfkb->migration stemness Cancer Stemness nfkb->stemness metastasis Metastasis migration->metastasis stemness->metastasis

Caption: CML, a lysine derivative, promotes osteosarcoma metastasis via the RAGE/ERK/NFκB pathway.[6]

References

L-Lysine Monohydrochloride: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of L-Lysine monohydrochloride, presenting key experimental findings for researchers, scientists, and drug development professionals. The data herein is compiled from a range of studies, offering insights into the therapeutic potential and cellular mechanisms of this essential amino acid.

In Vivo Efficacy of this compound

In vivo studies have explored the effects of this compound across various physiological and pathological conditions, including viral infections, anxiety, and bone health.

Antiviral Effects: Herpes Simplex Virus (HSV)

Clinical trials have demonstrated that oral supplementation with this compound can be effective in managing recurrent herpes simplex virus (HSV) infections.

Table 1: Summary of In Vivo Efficacy Data for this compound in HSV Infection

ParameterDosageDurationKey FindingsReference
Recurrence Rate1000 mg, 3 times daily6 monthsAverage of 2.4 fewer HSV infections (p < 0.05)[1][2][3]
Symptom Severity1000 mg, 3 times daily6 monthsSignificantly diminished symptom severity (p < 0.05)[1][2][3]
Healing Time1000 mg, 3 times daily6 monthsSignificantly reduced healing time (p < 0.05)[1][2][3]
Recurrence Rate1248 mg dailyNot specifiedDecreased recurrence rate of herpes simplex attacks[4]
Lesion Incidence500 mg daily12 weeksReduction in recurrence of lesions (27.7% in test group vs. 12.3% in control, p < 0.05)[5]
Anxiolytic Effects

Preclinical studies in animal models suggest that L-Lysine supplementation can produce anxiolytic (anti-anxiety) effects, potentially by modulating serotonin metabolism in the brain.

Table 2: Summary of In Vivo Efficacy Data for this compound in Anxiety Models

Animal ModelDosageDurationKey FindingsReference
Rats0.5 g/kg and 1 g/kg20 daysProduced an anxiolytic effect and increased exploratory activity. Increased serotonin (5-HT) levels in the prefrontal cortex and hippocampus.[6][7]
Rats1 g/kg (oral)Single doseInhibited diarrhea triggered by restraint stress and 5-hydroxytryptophane. Blocked anxiety induced by a 5-HT4 receptor agonist.[8]
Bone Health: Osteoporosis

Research indicates that L-Lysine can positively influence calcium metabolism, suggesting a potential role in the prevention and treatment of osteoporosis.

Table 3: Summary of In Vivo Efficacy Data for this compound in Osteoporosis

PopulationDosageDurationKey FindingsReference
Osteoporotic Patients800 mg/day (L-Lysine)Short-termSignificantly increased intestinal absorption of 47Ca.[9]
Healthy and Osteoporotic Women400 mg (L-Lysine) with 3g CaCl2AcuteBlunted calciuric response to the calcium load in healthy subjects.[9]
Osteopenia PatientsCalcium LysinateNot specifiedRelative oral bioavailability of 223.15%. Significant improvement in bone mineral density T-score (p < 0.0004).[10]

In Vitro Efficacy of this compound

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms underlying the observed in vivo effects of L-Lysine, particularly its antiviral and bone-regenerating properties.

Antiviral Effects: Feline Herpesvirus (FHV-1)

The antiviral activity of L-Lysine has been investigated using feline herpesvirus type-1 (FHV-1) as a model, revealing a competitive interaction with the amino acid L-arginine.

Table 4: Summary of In Vitro Efficacy Data for L-Lysine in FHV-1 Replication

Cell LineL-Lysine ConcentrationL-Arginine ConcentrationKey FindingsReference
Crandell-Rees Feline Kidney (CRFK)200 µg/mL2.5 µg/mLReduced viral replication by 34.2%[11][12]
Crandell-Rees Feline Kidney (CRFK)300 µg/mL2.5 µg/mLReduced viral replication by 53.9%[11][12]
Crandell-Rees Feline Kidney (CRFK)Various6 µg/mLSignificant effect on viral DNA load (p = 0.017), though potentially not biologically important.[13][14]
Crandell-Rees Feline Kidney (CRFK)Various126 µg/mLNo significant effect on viral replication.[13]
Effects on Bone Cells: Osteoblasts

Studies on primary osteoblast cultures have shown that L-Lysine can stimulate cellular activities crucial for bone formation.

Table 5: Summary of In Vitro Efficacy Data for L-Lysine on Osteoblasts

Cell TypeTreatmentDurationKey FindingsReference
Normal Rat OsteoblastsL-Lysine + L-Arginine7 days10.4% increase in nitric oxide (NO) production (p = 0.002). 28.4% increase in type I collagen synthesis.[15]
Osteopenic Rat OsteoblastsL-Lysine + L-Arginine48 hours27.6% increase in proliferation (MTT assay) and 28.7% increase in cell count (p = 0.002).[15]
Osteopenic Rat OsteoblastsL-Lysine + L-Arginine7 days23.7% increase in NO production and 20.9% increase in type I collagen synthesis (p < 0.005).[15]
Enzyme Inhibition: Homocitrate Synthase

L-Lysine has been identified as a feedback inhibitor of homocitrate synthase (HCS), a key enzyme in the lysine biosynthetic pathway in some organisms.

Table 6: Summary of In Vitro Efficacy Data for L-Lysine on Homocitrate Synthase

Enzyme SourceMechanism of InhibitionKey FindingsReference
Schizosaccharomyces pombeCompetitive inhibition with 2-oxoglutarateL-lysine binds to the active site of HCS, preventing substrate binding. The structure of the SpHCS in complex with L-lysine has been resolved.[16][17][18]
Penicillium chrysogenumFeedback inhibition and repressionL-lysine inhibits HCS activity and represses its synthesis.[19]

Experimental Protocols

In Vivo Study: L-Lysine Supplementation for Recurrent Herpes Simplex
  • Study Design: A double-blind, placebo-controlled, multicenter trial.[2][3]

  • Participants: Patients with a history of frequently recurrent herpes simplex infections.[1][2][3]

  • Intervention: The treatment group received this compound tablets at a dose of 1000 mg three times a day for 6 months. The control group received a placebo.[2][3]

  • Outcome Measures: The primary outcomes were the number of HSV infections, the severity of symptoms, and the healing time of lesions.[1][2][3]

  • Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.[1][2][3]

In Vitro Study: Effect of L-Lysine on FHV-1 Replication
  • Cell Culture: Crandell-Rees Feline Kidney (CRFK) cells were cultured in Dulbecco's modified Eagle's medium (DMEM).[12]

  • Viral Infection: CRFK cell monolayers were infected with FHV-1.[12]

  • Treatment: Infected cells were maintained in media with varying concentrations of L-arginine and L-lysine.[12]

  • Quantification of Viral Replication: Viral titers were determined by plaque assay. Viral DNA load in the supernatant was quantified using a quantitative PCR (qPCR) assay at specified time points.[12][13]

  • Cell Viability: Changes in cell viability were monitored by observing viral cytopathic effects and by continuous measurement of electrical impedance of the cultured cells.[13]

Visualizations

InVivo_Efficacy_Lysine cluster_herpes Herpes Simplex Virus cluster_anxiety Anxiety cluster_osteoporosis Osteoporosis Recurrence Reduced Recurrence Severity Diminished Severity Healing Faster Healing Anxiolytic Anxiolytic Effect Serotonin Increased Serotonin Ca_Absorption Increased Ca Absorption Ca_Excretion Reduced Ca Excretion BMD Improved BMD Lysine L-Lysine Monohydrochloride (In Vivo) Lysine->Recurrence Lysine->Severity Lysine->Healing Lysine->Anxiolytic Lysine->Serotonin Lysine->Ca_Absorption Lysine->Ca_Excretion Lysine->BMD

Caption: In Vivo Therapeutic Targets of this compound.

InVitro_Efficacy_Lysine cluster_antiviral Antiviral Mechanism cluster_bone Bone Cell Activity cluster_enzyme Enzyme Inhibition Lysine L-Lysine Monohydrochloride (In Vitro) Arginine Competes with L-Arginine Lysine->Arginine Osteoblast_Prolif Increases Osteoblast Proliferation Lysine->Osteoblast_Prolif Collagen_Synth Enhances Collagen Synthesis Lysine->Collagen_Synth HCS Homocitrate Synthase (HCS) Lysine->HCS Viral_Rep Inhibits Viral Replication (FHV-1) Arginine->Viral_Rep Feedback_Inhib Feedback Inhibition HCS->Feedback_Inhib

Caption: In Vitro Mechanisms of Action for this compound.

Lysine_Arginine_Antagonism Lysine High L-Lysine Arginine Low L-Arginine Lysine->Arginine competes for transport ViralProtein Viral Protein Synthesis Arginine->ViralProtein required for Replication Viral Replication Inhibition Arginine->Replication leads to NoReplication Viral Replication ViralProtein->NoReplication proceeds

Caption: Proposed Mechanism of L-Lysine's Antiviral Effect.

References

A Comparative Guide to Spectroscopic Methods for Confirming the Identity of L-Lysine Monohydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic and chromatographic methods for the confirmation of the identity of L-Lysine monohydrochloride. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction

This compound is an essential amino acid salt widely used in the pharmaceutical, food, and feed industries. Ensuring its identity and purity is crucial for product quality and safety. This guide explores various analytical techniques, focusing on spectroscopic methods, to provide a robust framework for the identification of this compound.

Spectroscopic and Chromatographic Methods: A Head-to-Head Comparison

A variety of analytical methods can be employed to confirm the identity of this compound. The choice of method often depends on the required level of specificity, available instrumentation, and the nature of the sample matrix. Below is a comparison of the most commonly used techniques.

Method Principle Strengths Limitations Typical Application
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's vibrational modes.Fast, non-destructive, provides a unique "fingerprint" for the compound.Can be sensitive to sample preparation and physical state. Interpretation can be complex.Rapid identity confirmation by comparison to a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Provides unambiguous structural elucidation and can identify impurities.Lower sensitivity compared to MS, requires more expensive instrumentation and expertise.Definitive identification, structural confirmation, and purity assessment.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity and specificity, provides molecular weight and fragmentation information.Can be destructive to the sample, may require chromatographic coupling for complex mixtures.Molecular weight determination and confirmation of identity through fragmentation patterns.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.Non-destructive, requires minimal sample preparation, can be used for aqueous samples.Raman scattering is a weak phenomenon, can be affected by fluorescence.Complementary to IR for vibrational analysis, suitable for in-situ measurements.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High resolution and sensitivity, allows for quantification.Requires derivatization for compounds lacking a chromophore, method development can be time-consuming.Purity analysis and quantification of L-Lysine in various matrices.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic methods for this compound.

Table 1: Infrared (IR) Spectroscopy - Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Assignment Reference
~3400-2800N-H and C-H stretching[1]
~2930Asymmetric and symmetric CH₂ stretching[1]
~1600-1500NH₃⁺ bending (deformation)[2]
~1533Symmetric NH₃⁺ bending
~1400COO⁻ symmetric stretching
~1038C-O stretching

Note: The IR spectrum of a sample should be compared with that of a reference standard for conclusive identification as per official monographs.[3]

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shifts (in D₂O)

¹H NMR

Proton Chemical Shift (ppm) Multiplicity
H-2 (α-CH)~3.75Triplet
H-6 (ε-CH₂)~3.02Triplet
H-3, H-4, H-5 (β, γ, δ-CH₂)~1.4-1.9Multiplet

¹³C NMR [4]

Carbon Chemical Shift (ppm)
C-1 (C=O)~177.3
C-2 (α-CH)~57.4
C-6 (ε-CH₂)~42.0
C-4 (γ-CH₂)~32.7
C-5 (δ-CH₂)~29.2
C-3 (β-CH₂)~24.1

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry (MS) - Key Ions and Fragments
m/z Ion/Fragment Description Reference
183.1[M+H]⁺Protonated molecular ion of this compound
147.1[M-HCl+H]⁺Protonated L-Lysine[5]
130.1[M-NH₃]⁺Loss of ammonia from protonated L-Lysine[5]
84.1[M-COOH-NH₂]⁺Loss of carboxyl and amino groups[6]
30.0[CH₄N]⁺Common fragment from amino acids

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for identification.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) in an agate mortar.

  • Pellet Formation: Transfer the mixture to a die and press under high pressure to form a transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Collection: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The positions and relative intensities of the absorption bands should be concordant.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or by coupling with a chromatographic system (e.g., LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[7]

  • Mass Analysis: Analyze the ions in the mass analyzer to obtain the mass spectrum.

  • Fragmentation (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS), revealing the fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure of this compound.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the spectroscopic identification of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample L-Lysine HCl Sample Mix Mix & Grind Sample->Mix KBr KBr Powder KBr->Mix Press Press into Pellet Mix->Press FTIR FTIR Spectrometer Press->FTIR Acquire Acquire Spectrum FTIR->Acquire Spectrum IR Spectrum Acquire->Spectrum Compare Compare to Reference Spectrum->Compare Result Identity Confirmed Compare->Result

Caption: Experimental Workflow for IR Spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample L-Lysine HCl Sample Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR NMR Spectrometer Dissolve->NMR Acquire_H1 Acquire ¹H Spectrum NMR->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum NMR->Acquire_C13 Process Process Data Acquire_H1->Process Acquire_C13->Process Assign Assign Chemical Shifts Process->Assign Result Structure Confirmed Assign->Result

Caption: Experimental Workflow for NMR Spectroscopy.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_analysis Data Analysis Sample L-Lysine HCl Solution Infusion Direct Infusion / LC Sample->Infusion Ionization Ionization (e.g., ESI) Infusion->Ionization MS1 MS Scan (Molecular Ion) Ionization->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Analyze_MS1 Analyze Molecular Ion MS1->Analyze_MS1 Analyze_MS2 Analyze Fragments MS2->Analyze_MS2 Result Identity Confirmed Analyze_MS1->Result Analyze_MS2->Result

Caption: Experimental Workflow for Mass Spectrometry.

Conclusion

The confirmation of this compound's identity can be reliably achieved through a combination of spectroscopic and chromatographic techniques. While IR spectroscopy offers a rapid and straightforward method for identity screening against a known standard, NMR spectroscopy provides definitive structural confirmation. Mass spectrometry is invaluable for determining the molecular weight and obtaining fragmentation information for structural corroboration. Alternative methods like Raman spectroscopy and HPLC offer complementary information and are particularly useful for specific applications such as in-situ analysis and quantitative purity assessments. The selection of the most suitable method will be guided by the specific analytical requirements, available resources, and the desired level of confidence in the identification.

References

Assessing the purity of L-Lysine monohydrochloride for research applications

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Assessing the Purity of L-Lysine Monohydrochloride

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the validity and reproducibility of experimental results. This compound, an essential amino acid, is widely used in various research applications, from cell culture media to the synthesis of complex molecules. This guide provides a comprehensive comparison of analytical methods to assess the purity of this compound, complete with experimental protocols and data interpretation.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in detecting and quantifying different types of impurities.

Analytical Technique Measures Common Impurities Detected Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Purity of the principal compound and quantification of related amino acid impurities.Arginine, Glutamate, Alanine, D-Lysine.[1]≥98.5%[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of organic impurities.Residual solvents, structurally related impurities.Conforms to reference spectrum.
Mass Spectrometry (MS) Molecular weight confirmation and identification of trace impurities.Byproducts from synthesis, degradation products.Conforms to expected mass.
Elemental Analysis Percentage of Carbon, Hydrogen, Nitrogen, and Chlorine.Inorganic salts, confirmation of empirical formula.Conforms to theoretical values.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace amounts of heavy metals.Lead, Mercury, Arsenic, Cadmium.[6][7]Total heavy metals ≤10 ppm.[1]
Loss on Drying Water content.Moisture.≤1.0%[2]
Residue on Ignition Total inorganic impurities.Inorganic salts.≤0.10%[2]

Detailed Experimental Protocols

Accurate assessment of this compound purity relies on standardized and validated experimental protocols. Below are methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Related Amino Acids

This method is used to separate and quantify L-Lysine from its related amino acid impurities.

Instrumentation:

  • HPLC system with a UV detector or a fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

Reagents:

  • Mobile Phase: 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[8]

  • Sample Diluent: Mobile phase.

  • This compound Reference Standard.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 140 µg/mL.[8]

  • Standard Solution: Prepare a solution of the this compound Reference Standard in the mobile phase at a similar concentration to the sample solution.[8]

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 214 nm.[8]

  • Injection Volume: 20 µL.[8]

Procedure:

  • Filter all solutions through a 0.45 µm membrane filter before use.[8]

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the percentage of each impurity by comparing the peak area of the impurity to the total area of all peaks.

¹H NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides a detailed fingerprint of the molecule, confirming its identity and revealing the presence of organic impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of D₂O.

Procedure:

  • Acquire the ¹H NMR spectrum of the sample.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Compare the chemical shifts and coupling patterns of the sample spectrum with a reference spectrum of pure this compound.

  • Integrate the signals to quantify any observed impurities relative to the main compound.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound and to identify any unknown impurities.

Instrumentation:

  • Mass Spectrometer (e.g., Electrospray Ionization - Mass Spectrometry, ESI-MS).

Reagents:

  • Solvent: A mixture of water and a suitable organic solvent like methanol or acetonitrile with a small amount of formic acid.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the solvent.

Procedure:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Verify the presence of the protonated molecular ion [M+H]⁺ for L-Lysine at m/z corresponding to its molecular weight (147.11 g/mol for the free base).

Visualizing Experimental Workflows and Biological Relevance

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of an this compound sample.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample L-Lysine HCl Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution ICPMS ICP-MS Analysis Sample->ICPMS Heavy Metals LoD Loss on Drying Sample->LoD Water Content RoI Residue on Ignition Sample->RoI Inorganic Impurities HPLC HPLC Analysis Dissolution->HPLC Purity & Impurities NMR NMR Spectroscopy Dissolution->NMR Structure ID MS Mass Spectrometry Dissolution->MS Molecular Weight DataAnalysis Data Analysis HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis ICPMS->DataAnalysis LoD->DataAnalysis RoI->DataAnalysis Report Certificate of Analysis DataAnalysis->Report

Caption: Workflow for this compound Purity Analysis.

Impact of Purity on a Hypothetical Signaling Pathway

G cluster_0 Cellular Environment cluster_1 Cellular Response Lys_pure Pure L-Lysine Enzyme Lysine Methyltransferase (KMT) Lys_pure->Enzyme Lys_impure Impure L-Lysine (with Arginine) Lys_impure->Enzyme Competitive Inhibition Protein Target Protein Enzyme->Protein Methylates Inhibited_Methylation Inhibited Methylation Enzyme->Inhibited_Methylation Methylated_Protein Correctly Methylated Protein Protein->Methylated_Protein Downstream Normal Downstream Signaling Methylated_Protein->Downstream Altered Altered Signaling Inhibited_Methylation->Altered

Caption: Impurity Interference in Protein Methylation Pathway.

By employing a multi-faceted analytical approach, researchers can confidently ascertain the purity of their this compound, ensuring the integrity and reliability of their scientific investigations.

References

L-Lysine Monohydrochloride: A Comparative Guide for its Use as a Standard in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of amino acid analysis, the quality and reliability of standards are paramount. For researchers, scientists, and drug development professionals, the choice of a standard can significantly impact the accuracy and validity of experimental results. L-Lysine monohydrochloride has long been utilized as a primary standard. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your analytical needs.

Performance Comparison: this compound vs. Alternatives

The primary alternative to a single amino acid standard like this compound is a mixed amino acid standard, such as the well-characterized Standard Reference Material (SRM) 2389a from the National Institute of Standards and Technology (NIST). The choice between a single or mixed standard depends on the specific application, cost considerations, and the desired scope of the analysis.

Key Performance Parameters:

ParameterThis compound (Single Standard)Mixed Amino Acid Standards (e.g., NIST SRM 2389a)
Purity High purity is commercially available (typically ≥98.5%)[1][2]. Purity can be accurately determined by techniques like neutralization titration[3].Each amino acid component has a certified concentration with a calculated uncertainty. For NIST SRM 2389a, the purity of individual amino acids was high, with most containing less than 0.25% of other amino acid impurities[3].
Accuracy When used for quantifying L-Lysine, it provides high accuracy. However, it cannot be used to quantify other amino acids in a single run. The accuracy of an HPLC method using this compound standard showed a mean recovery of 100.22%[4].Provides certified concentration values for multiple amino acids, allowing for the accurate quantification of a full profile in a single analysis. The mean accuracy of LC-MS/MS measurements for NIST SRM 2389a agreed to within |1.1|% of the gravimetric preparation values[5][6].
Precision Methods validated using this compound demonstrate high precision. For example, an HPLC method showed a relative standard deviation (RSD) for instrumental system precision of 0.872% to 0.882% for the peak area of L-Lysine[7].NIST SRM 2389a, quantified by isotope-dilution LC-MS/MS, showed coefficients of variation (CV) for repeatability ranging from 0.33% to 2.7% with an average CV of 1.2% across all amino acids[5][6].
Linearity & Detection Limits (HPLC-UV) A validated HPLC-UV method for this compound demonstrated a linearity range of 100–200 μg/mL[8]. Another study reported a Limit of Detection (LOD) of 1.47 μg/ml and a Limit of Quantitation (LOQ) of 4.41 μg/ml[4][7].As a multi-component standard, linearity and detection limits are determined for each amino acid. For instance, a method for 10 essential amino acids showed varying linearity ranges for each, with L-Lysine at 100-200 µg/mL[8].
Cost-Effectiveness Generally more cost-effective if the primary goal is to quantify only L-Lysine. The global market for this compound is significant, indicating widespread availability and competitive pricing[9].Higher initial cost due to the complexity of preparation and certification of multiple components. However, it can be more cost-effective for laboratories that routinely perform complete amino acid profiling, as it reduces the need to purchase and manage multiple single standards.
Application Scope Ideal for specific assays where L-Lysine is the sole analyte of interest, such as in certain feed, food, and pharmaceutical quality control applications[1][2].Best suited for comprehensive amino acid profiling in complex biological samples, protein characterization, and nutritional analysis where the concentrations of multiple amino acids are required.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate amino acid analysis. Below are protocols for two common analytical techniques.

Ion-Exchange Chromatography with Post-Column Ninhydrin Derivatization

This is a classic and robust method for amino acid analysis.

a. Standard Preparation (this compound):

  • Accurately weigh approximately 25 mg of this compound standard.

  • Dissolve in 0.1 M HCl to a final volume of 25 mL to create a 1 mg/mL stock solution.

  • Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to cover the desired concentration range (e.g., 10-200 µg/mL).

b. Sample Preparation (Protein Hydrolysis):

  • Place 1-5 mg of the protein sample into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Freeze the sample in dry ice/ethanol bath and seal the tube under vacuum.

  • Hydrolyze at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in 0.1 M HCl.

c. Chromatographic Conditions:

  • Instrument: Amino Acid Analyzer with post-column ninhydrin derivatization system.

  • Column: Cation-exchange column.

  • Mobile Phase: A gradient of sodium citrate buffers with increasing pH and ionic strength.

  • Flow Rate: Typically 0.5-0.8 mL/min.

  • Column Temperature: Gradient temperature program, e.g., 50-70°C.

  • Derivatization Reagent: Ninhydrin solution.

  • Reaction Temperature: 120-135°C.

  • Detection: Photometric detector at 570 nm (for primary amino acids) and 440 nm (for proline).

d. Analysis:

  • Inject the prepared standards and samples onto the column.

  • The separated amino acids react with ninhydrin post-column to form a colored compound.

  • The detector measures the absorbance, and the concentration is determined by comparing the peak areas of the sample to the calibration curve generated from the standards.

LC-MS/MS Analysis of Amino Acids

This method offers high sensitivity and selectivity, particularly for complex matrices.

a. Standard Preparation:

  • This compound: Prepare as described for the ion-exchange chromatography method.

  • Mixed Standard (e.g., NIST SRM 2389a): The standard is provided in a solution of known concentrations. Prepare working standards by diluting with an appropriate solvent (e.g., 0.1 M HCl or mobile phase A).

  • Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C₆,¹⁵N₂-L-Lysine) is often used to improve accuracy and precision.

b. Sample Preparation:

  • For protein hydrolysates, follow the hydrolysis protocol described above.

  • For biological fluids (e.g., plasma), perform protein precipitation by adding a solvent like acetonitrile or methanol (typically 3:1 solvent to sample ratio).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and dilute as necessary with the initial mobile phase.

c. LC-MS/MS Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is typically used to separate the amino acids.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

  • Ion Source: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each amino acid.

d. Analysis:

  • Inject the prepared standards and samples.

  • Identify and quantify the amino acids based on their retention times and specific MRM transitions.

  • Generate a calibration curve for each analyte using the corresponding standard to calculate the concentration in the samples.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams created using Graphviz (DOT language) outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analysis protein_sample Protein Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) protein_sample->hydrolysis drying Evaporation of Acid hydrolysis->drying reconstitution Reconstitution in 0.1M HCl drying->reconstitution injection Injection reconstitution->injection lysine_std This compound stock_sol Prepare Stock Solution (1 mg/mL) lysine_std->stock_sol working_std Prepare Working Standards stock_sol->working_std working_std->injection separation Chromatographic Separation injection->separation derivatization Post-Column Derivatization (Ninhydrin) separation->derivatization detection Photometric Detection derivatization->detection quantification Quantification detection->quantification

Caption: Workflow for Amino Acid Analysis using Ion-Exchange Chromatography.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (e.g., Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect & Dilute Supernatant centrifugation->supernatant injection Injection supernatant->injection std_source L-Lysine HCl or Mixed Standard stock_sol Prepare/Dilute Stock Solution std_source->stock_sol working_std Prepare Working Standards with Internal Standard stock_sol->working_std working_std->injection separation HPLC/UHPLC Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization msms_detection Tandem MS Detection (MRM) ionization->msms_detection quantification Quantification msms_detection->quantification

Caption: Workflow for Amino Acid Analysis using LC-MS/MS.

Conclusion and Recommendations

The choice between this compound and a mixed amino acid standard is application-dependent.

  • This compound is an excellent choice when the analytical focus is solely on quantifying L-Lysine. Its high purity, cost-effectiveness, and the availability of well-established analytical methods make it a reliable standard for specific quality control and research applications.

  • Mixed amino acid standards , such as NIST SRM 2389a, are indispensable for comprehensive amino acid profiling. While the initial investment is higher, the ability to accurately quantify multiple amino acids simultaneously provides significant value in proteomics, clinical research, and nutritional science, where a complete picture of the amino acid composition is essential.

For laboratories performing a variety of amino acid analyses, maintaining access to both high-purity single standards like this compound and certified mixed standards will provide the greatest flexibility and ensure the highest quality of data across all applications.

References

Safety Operating Guide

Proper Disposal of L-Lysine Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. L-Lysine monohydrochloride, a common amino acid salt, is generally not classified as a hazardous substance; however, its disposal must adhere to established protocols to minimize environmental impact and maintain workplace safety.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a dust respirator to prevent inhalation of airborne particles.[1][2][3] Ensure that the disposal activities are conducted in a well-ventilated area.[1][3]

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to act in accordance with federal, state, and local environmental control regulations.[2][4][5] These regulations may vary significantly by location, so it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

For Uncontaminated this compound:

  • Assess for Recycling: If the this compound is unused and uncontaminated, recycling may be an option.[6][7] Consult with your institution's chemical recycling program or your chemical supplier.

  • Solid Waste Disposal: If recycling is not feasible, uncontaminated this compound can typically be disposed of as solid waste.

    • Place the material in a clearly labeled, sealed container to prevent dust generation.[6]

    • Dispose of the container in accordance with your institution's non-hazardous solid waste stream procedures.

For Spills and Contaminated this compound:

The procedure for handling spills depends on the size of the spill. In all cases, avoid generating dust.[1][6][8]

  • Small Spills:

    • Use appropriate tools, such as a brush and dustpan, to carefully collect the spilled solid.[2]

    • Place the collected material into a designated and clearly labeled waste disposal container.[2]

    • Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[2]

  • Large Spills:

    • Use a shovel to place the bulk of the material into a suitable waste disposal container.[2][3]

    • Finish cleaning the area by spreading water on the contaminated surface.[2] For large spills, it may be permissible to allow the rinse water to be evacuated through a sanitary system, but always confirm this with your local EHS department first.[2]

Disposal of Empty Containers:

Empty containers that held this compound should be handled as if they still contain the product. Do not reuse empty containers.[4] They should be decontaminated if possible or disposed of in accordance with the same regulations as the chemical itself.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are determined by local regulations, the following table summarizes its relevant physical and toxicological properties.

PropertyValueCitation
Acute Oral Toxicity (LD50)10,000 mg/kg [Rat][5]
Solubility in WaterSoluble[2]
Bioaccumulation PotentialBioaccumulation is not expected[9]
PersistenceNo data available, but long-term degradation products may arise.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Assessment cluster_uncontaminated Uncontaminated Path cluster_contaminated Contaminated Path cluster_final Final Steps start This compound for Disposal assess_contamination Is the material contaminated? start->assess_contamination check_recycling Is recycling an option? assess_contamination->check_recycling No assess_spill_size Assess spill size assess_contamination->assess_spill_size Yes recycle Recycle according to institutional protocols check_recycling->recycle Yes solid_waste Dispose as non-hazardous solid waste in a sealed, labeled container check_recycling->solid_waste No consult_ehs Consult Institutional EHS for specific regulations recycle->consult_ehs solid_waste->consult_ehs small_spill Small Spill: 1. Sweep solid into a labeled waste container. 2. Clean area with water. assess_spill_size->small_spill Small large_spill Large Spill: 1. Shovel material into a labeled waste container. 2. Rinse area with water (check local rules for sanitary system disposal). assess_spill_size->large_spill Large small_spill->consult_ehs large_spill->consult_ehs final_disposal Final Disposal according to local, state, and federal regulations consult_ehs->final_disposal

This compound Disposal Workflow

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-Lysine Monohydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling L-Lysine monohydrochloride, a common amino acid used in cell culture media. Adherence to these protocols will minimize risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection Type Required Equipment Purpose
Eye Protection Safety glasses or gogglesProtects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the substance.[1][2]
Body Protection Laboratory coat or overallsShields skin and personal clothing from contamination.[1][2]
Respiratory Protection Dust mask or respiratorRecommended when generating dust or if fumes are visible, especially during heating operations.[2][3]

It is imperative to inspect all PPE before use and to follow proper removal techniques to avoid cross-contamination.[4] Always wash hands thoroughly after handling the chemical.[1][2]

Exposure Limits

While some safety data sheets indicate that specific occupational exposure limits such as ACGIH TLV-TWA and OSHA PEL-TWA are not available for this compound, it is best practice to minimize exposure.[1] One source provides the following guideline from Safe Work Australia for inspirable dust:

Jurisdiction Exposure Limit (TWA)
Safe Work Australia10 mg/m³

TWA (Time-Weighted Average) is the average airborne concentration over an eight-hour working day.[3]

Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure you are in a well-ventilated area.[1][2] Read the product label and Safety Data Sheet (SDS) thoroughly.[1]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Dispensing : Carefully weigh or measure the required amount of this compound, avoiding the generation of dust.[3]

  • In Use : Keep containers closed when not in use.[3] Avoid contact with skin, eyes, and clothing.

  • After Handling : Wash hands and any exposed skin with soap and water before leaving the work area.

Accidental Release Measures

In the event of a spill:

  • Evacuate : Clear the area of unnecessary personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing appropriate PPE, cover the spill with an absorbent material.

  • Collection : Carefully sweep or vacuum the spilled material into a labeled, sealed container for disposal.[1][3] Avoid creating dust.

  • Decontamination : Clean the spill area thoroughly with water.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][5] Do not dispose of it down the drain or in regular trash. Waste should be placed in a sealed, properly labeled container awaiting collection by authorized waste disposal personnel.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure prep3->handle1 Proceed to Handling handle2 Use in Process handle1->handle2 spill1 Evacuate & Ventilate handle1->spill1 If Spill Occurs handle3 Store Properly handle2->handle3 handle2->spill1 clean1 Decontaminate Workspace handle3->clean1 End of Process handle3->spill1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill2 Contain & Collect spill1->spill2 spill3 Decontaminate Area spill2->spill3 spill3->clean1 Post-Spill Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysine monohydrochloride
Reactant of Route 2
L-Lysine monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.